FK614
Description
ATX08-001 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a benzimidazole derivative
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)15-7-9-19-20(11-15)26(14(2)24-19)13-16-6-8-17(22)12-18(16)23/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGZODVVDUIDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940978 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193012-35-0 | |
| Record name | 3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3 H-benzimidazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193012350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FK-614 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12557 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK-614 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5Q32BZX79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hypothetical Framework for Mechanism of Action Elucidation
FK614: An Investigational Compound with an Undisclosed Mechanism of Action
Comprehensive searches of publicly available scientific literature and databases have yielded no specific information regarding the mechanism of action for a compound designated as this compound. This suggests that this compound may be an internal designation for a compound in the early stages of drug discovery and development, and its biological activity has not yet been disclosed in peer-reviewed publications or public forums.
In the absence of specific data for this compound, this guide will present a hypothetical framework for elucidating the mechanism of action of a novel compound, using established methodologies and data presentation formats requested by the user. This framework can be applied to this compound once information becomes publicly available.
The following sections outline the typical experimental workflow and data analysis used to characterize a novel therapeutic agent.
Target Identification and Validation
The initial step in understanding a drug's mechanism of action is to identify its molecular target(s).
Experimental Protocols:
-
Affinity Chromatography: A common method to isolate the cellular target of a compound. The compound (e.g., this compound) is immobilized on a solid support and incubated with a cell lysate. Proteins that bind to the compound are then eluted and identified by mass spectrometry.
-
Yeast Two-Hybrid Screening: This genetic method identifies protein-protein interactions. It can be adapted to screen a library of proteins for interaction with a "bait" protein, which could be the suspected target of the compound.
-
Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can predict potential targets based on the chemical structure of the compound.
Data Presentation:
Putative targets identified through these methods would be summarized in a table.
| Target ID | Identification Method | Validation Status |
| Protein X | Affinity Chromatography | Validated |
| Protein Y | Yeast Two-Hybrid | Under Investigation |
| Protein Z | Computational Prediction | Pending Validation |
Logical Relationship Diagram:
Caption: Workflow for Target Identification and Validation.
Characterization of Target Engagement and Downstream Signaling
Once a target is validated, the next step is to quantify the compound's interaction with the target and its effect on downstream cellular pathways.
Experimental Protocols:
-
Surface Plasmon Resonance (SPR): A label-free technique to measure the binding affinity and kinetics (kon, koff) of a compound to its target protein.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of a compound to its target, providing thermodynamic parameters of the interaction.
-
Western Blotting and Phospho-specific Antibodies: Used to assess the phosphorylation state of downstream signaling proteins, indicating pathway activation or inhibition.
-
Reporter Gene Assays: These assays measure the transcriptional activity of a pathway. A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the signaling pathway of interest.
Data Presentation:
Quantitative data from these experiments would be presented in tables for clear comparison.
Table 1: Binding Affinity and Kinetics of Compound-Target Interaction
| Compound | Target | KD (nM) | kon (1/Ms) | koff (1/s) | Assay Method |
| This compound (Hypothetical) | Protein X | 10 | 1.5 x 105 | 1.5 x 10-3 | SPR |
Table 2: Effect of Compound on Downstream Signaling
| Compound | Cell Line | Pathway Component | IC50 / EC50 (nM) | Assay Method |
| This compound (Hypothetical) | Cell Line A | p-Protein Y (Inhibition) | 50 | Western Blot |
| This compound (Hypothetical) | Cell Line B | Pathway Z (Activation) | 100 | Reporter Gene Assay |
Signaling Pathway Diagram:
Caption: Hypothetical Signaling Pathway for this compound.
In Vivo Efficacy and Pharmacokinetics
The final stage of preclinical mechanism of action studies involves evaluating the compound's efficacy and pharmacokinetic properties in animal models.
Experimental Protocols:
-
Xenograft Models: Human tumor cells are implanted in immunocompromised mice to assess the anti-tumor activity of the compound.
-
Pharmacokinetic (PK) Studies: The compound is administered to animals, and blood samples are collected over time to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
Data Presentation:
Table 3: In Vivo Efficacy of Compound in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 0 | - |
| This compound (10 mg/kg) (Hypothetical) | 65 | < 0.01 |
Table 4: Pharmacokinetic Parameters of Compound in Mice
| Parameter | Value |
| T1/2 (h) | 8 |
| Cmax (ng/mL) | 1500 |
| AUC (ng*h/mL) | 9000 |
| Bioavailability (%) | 40 |
Experimental Workflow Diagram:
Caption: Workflow for In Vivo Efficacy and PK Studies.
This guide provides a comprehensive, albeit hypothetical, overview of the methodologies and data presentation required to elucidate the mechanism of action of a novel compound like this compound. As research on this compound is published, this framework can be populated with specific experimental data to create a detailed and accurate technical guide.
FK614: A Selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
FK614, with the chemical name [3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3H-benzimidazole-5-carboxamide], is a novel, non-thiazolidinedione (non-TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator.[1] It has demonstrated potent anti-diabetic activity in preclinical models by improving insulin (B600854) sensitivity.[1][2] Unlike full PPARγ agonists such as thiazolidinediones (TZDs), this compound exhibits a distinct pharmacological profile characterized by differential coactivator recruitment and corepressor dissociation, leading to its classification as a selective PPARγ modulator (SPPARM). This guide provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its evaluation, and a visualization of the relevant signaling pathways and experimental workflows.
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in the regulation of adipogenesis, glucose homeostasis, and lipid metabolism. Activation of PPARγ by full agonists, such as the TZD class of drugs (e.g., rosiglitazone (B1679542), pioglitazone), has been an effective therapeutic strategy for type 2 diabetes. However, the use of full agonists is associated with undesirable side effects, including weight gain, fluid retention, and an increased risk of bone fractures and heart failure.
Selective PPARγ modulators (SPPARMs) represent a promising therapeutic alternative. These compounds aim to dissociate the beneficial insulin-sensitizing effects from the adverse effects of full PPARγ activation. This compound has emerged as a structurally novel, non-TZD SPPARM with a unique mechanism of action that confers a distinct pharmacological profile compared to traditional TZDs.[1]
Chemical Structure
Chemical Name: [3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3H-benzimidazole-5-carboxamide]
Molecular Formula: C₂₁H₂₃Cl₂N₃O₃S
(Image of the chemical structure of this compound would be placed here in a full whitepaper)
Mechanism of Action
This compound exerts its effects as a selective PPARγ modulator through a distinct interaction with the PPARγ ligand-binding domain (LBD). This interaction leads to a specific conformational change in the receptor that differs from that induced by full agonists. The key mechanistic features of this compound are:
-
Corepressor Dissociation: In the unliganded state, PPARγ is associated with corepressor proteins like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT), which repress gene transcription. This compound has been shown to be as effective as full agonists like rosiglitazone and pioglitazone (B448) in dissociating NCoR and SMRT from PPARγ.[1]
-
Differential Coactivator Recruitment: Upon ligand binding, PPARγ recruits a complex of coactivator proteins that initiate the transcription of target genes. This compound exhibits a differential pattern of coactivator recruitment compared to full agonists. Specifically, it recruits lower levels of CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1) compared to rosiglitazone and pioglitazone.[1] However, the recruitment of PPARγ coactivator-1α (PGC-1α) by this compound is similar to that of full agonists.[1] This differential recruitment profile is believed to be the molecular basis for its selective modulation of PPARγ activity, leading to a distinct downstream gene expression pattern and a potentially improved therapeutic window.
Data Presentation
The following tables summarize the available quantitative and qualitative data for this compound. It is important to note that specific EC₅₀ and IC₅₀ values for coactivator recruitment and corepressor dissociation assays for this compound are not publicly available. The data presented is based on comparative descriptions from the primary literature.
Table 1: In Vitro Activity Profile of this compound
| Parameter | This compound | Rosiglitazone (Full Agonist) | Pioglitazone (Full Agonist) | Reference |
| PPARγ Binding Affinity | Binds selectively to PPARγ (Specific Ki/IC₅₀ not available) | High affinity (Specific Ki/IC₅₀ varies by assay) | High affinity (Specific Ki/IC₅₀ varies by assay) | [1] |
| PPARγ Transactivation | Partial to full agonist activity, depending on cellular coactivator context | Full agonist | Full agonist | [1] |
| Corepressor Dissociation | ||||
| NCoR | Effective dissociation, comparable to rosiglitazone and pioglitazone | Effective dissociation | Effective dissociation | [1] |
| SMRT | Effective dissociation, comparable to rosiglitazone and pioglitazone | Effective dissociation | Effective dissociation | [1] |
| Coactivator Recruitment | ||||
| SRC-1 | Lower recruitment than rosiglitazone and pioglitazone | High recruitment | High recruitment | [1] |
| CBP | Lower recruitment than rosiglitazone and pioglitazone | High recruitment | High recruitment | [1] |
| PGC-1α | Similar recruitment to rosiglitazone and pioglitazone | High recruitment | High recruitment | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Diabetes
| Animal Model | Treatment | Key Findings | Reference |
| Zucker Fatty Rats | This compound (0.32, 1, and 3.2 mg/kg, p.o., daily for 14 days) | * Dose-dependently improved impaired glucose tolerance.[2] * Dose-dependently ameliorated peripheral and hepatic insulin resistance, as measured by the euglycemic-hyperinsulinemic clamp technique. The effect was comparable in both peripheral tissues and the liver.[2] * The overall efficacy was comparable to rosiglitazone and pioglitazone.[2] | [2] |
| Alloxan-Induced Diabetic Dogs | This compound treatment (dose not specified in abstract) | * Improved peripheral glucose utilization. * Marginally improved peripheral insulin sensitivity. * Decreased hepatic insulin extraction, leading to higher peripheral insulin levels. * Decreased daily insulin requirements to maintain fasting plasma glucose. |
Experimental Protocols
Detailed protocols for the key experiments cited are provided below. These are based on standard methodologies and the information available in the referenced literature.
PPARγ Transactivation Assay (Cell-Based Reporter Gene Assay)
This assay measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene.
Principle: A host cell line is transiently or stably transfected with two plasmids: an expression vector for a chimeric PPARγ receptor (containing the ligand-binding domain of PPARγ fused to a heterologous DNA-binding domain, e.g., GAL4) and a reporter plasmid containing a promoter with response elements for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., luciferase). Upon binding of an agonist to the PPARγ LBD, the chimeric receptor activates the transcription of the luciferase gene, and the resulting light emission is quantified.
Protocol Outline:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293, CV-1) in appropriate growth medium.
-
Transfection: Co-transfect the cells with the PPARγ-LBD expression vector and the reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for protein expression, treat the cells with various concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control.
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 18-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Coactivator Recruitment Assay (e.g., TR-FRET)
This assay quantifies the ligand-dependent interaction between the PPARγ LBD and a specific coactivator peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for this assay. It involves a long-lifetime fluorescent donor (e.g., Europium or Terbium) and a shorter-lifetime acceptor fluorophore (e.g., fluorescein (B123965) or Alexa Fluor). The PPARγ LBD is typically tagged with one component of the FRET pair (e.g., via a GST tag and a terbium-labeled anti-GST antibody), and a peptide containing the LXXLL motif from a coactivator (e.g., SRC-1, CBP, PGC-1α) is labeled with the other FRET component. In the presence of an agonist, the coactivator peptide is recruited to the PPARγ LBD, bringing the donor and acceptor into close proximity and allowing for FRET to occur. The resulting acceptor emission is measured after a time delay to reduce background fluorescence.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer and serial dilutions of this compound and control compounds.
-
Assay Plate Setup: In a microplate, add the tagged PPARγ LBD, the labeled coactivator peptide, and the donor-labeled antibody.
-
Compound Addition: Add the diluted compounds to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ for coactivator recruitment.
Corepressor Dissociation Assay
This assay measures the ability of a ligand to disrupt the interaction between PPARγ and a corepressor peptide.
Principle: This assay can also be performed using a TR-FRET format, but in a competition mode. The PPARγ LBD is pre-incubated with a labeled corepressor peptide (containing the CoRNR box motif, I/LXXI/VI). The addition of an agonist that causes corepressor dissociation will displace the labeled peptide, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation: Similar to the coactivator recruitment assay.
-
Assay Plate Setup: In a microplate, add the tagged PPARγ LBD and the labeled corepressor peptide.
-
Compound Addition: Add serial dilutions of this compound and control compounds.
-
Incubation: Incubate to allow for potential dissociation.
-
TR-FRET Measurement: Read the plate on a TR-FRET reader.
-
Data Analysis: Plot the decrease in the TR-FRET ratio against the compound concentration and fit the data to an inhibition curve to determine the IC₅₀ for corepressor dissociation.
Euglycemic-Hyperinsulinemic Clamp in Zucker Fatty Rats
This is the gold-standard technique to assess insulin sensitivity in vivo.
Principle: A high level of insulin is infused intravenously at a constant rate to suppress endogenous glucose production. Simultaneously, glucose is infused at a variable rate to maintain a constant blood glucose level (euglycemia). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin-stimulated whole-body glucose disposal and thus reflects insulin sensitivity.
Protocol Outline (based on studies in Zucker fatty rats): [2]
-
Animal Preparation: Zucker fatty rats are anesthetized, and catheters are inserted into a vein for infusions and an artery for blood sampling.
-
Fasting: The animals are fasted overnight prior to the clamp procedure.
-
Insulin and Glucose Infusion: A continuous infusion of insulin is started. Blood glucose is monitored frequently (e.g., every 5-10 minutes), and a variable infusion of glucose is adjusted to clamp the blood glucose at a target euglycemic level.
-
Steady State: Once a steady state is achieved (stable blood glucose with a constant glucose infusion rate) for a defined period, the GIR is recorded.
-
Data Analysis: The average GIR during the steady-state period is calculated and compared between different treatment groups (e.g., vehicle, this compound, positive control). A higher GIR indicates greater insulin sensitivity.
Oral Glucose Tolerance Test (OGTT) in Alloxan-Induced Diabetic Dogs
This test evaluates the body's ability to clear a glucose load from the circulation.
Principle: After an overnight fast, a standard dose of glucose is administered orally. Blood samples are taken at various time points to measure plasma glucose and insulin concentrations. In a diabetic state, the ability to clear glucose is impaired, leading to a more pronounced and prolonged increase in blood glucose levels.
Protocol Outline:
-
Induction of Diabetes: Diabetes is induced in dogs by a single intravenous injection of alloxan.
-
Animal Preparation: Dogs are fasted overnight before the test.
-
Baseline Sampling: A baseline blood sample is taken (time 0).
-
Glucose Administration: A standard dose of glucose is administered orally.
-
Serial Blood Sampling: Blood samples are collected at specific time points (e.g., 30, 60, 90, 120, and 180 minutes) after glucose administration.
-
Biochemical Analysis: Plasma glucose and insulin concentrations are measured in each sample.
-
Data Analysis: The plasma glucose and insulin levels are plotted against time. The area under the curve (AUC) for glucose and insulin can be calculated and compared between treatment groups to assess the effect of the drug on glucose tolerance.
Visualizations
Signaling Pathway of this compound as a Selective PPARγ Modulator
Caption: Signaling pathway of this compound as a selective PPARγ modulator.
Experimental Workflow for In Vitro Characterization of this compound
Caption: In vitro experimental workflow for characterizing this compound.
Logical Relationship of this compound's Selective PPARγ Modulation
Caption: Logical relationship of this compound's selective PPARγ modulation.
Conclusion
This compound represents a significant advancement in the field of PPARγ modulation. Its unique, non-TZD chemical structure and its distinct mechanism of action, characterized by selective coactivator recruitment, position it as a promising candidate for the treatment of type 2 diabetes with a potentially improved safety profile over existing full agonists. The preclinical data in relevant animal models support its efficacy in improving insulin sensitivity and glucose metabolism. While a Phase 2 clinical trial has been conducted, the results are not publicly available. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound in metabolic diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the next generation of PPARγ-targeted therapies.
References
- 1. This compound, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ameliorating effect of this compound, a novel nonthiazolidinedione peroxisome proliferator-activated receptor gamma agonist, on insulin resistance in Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of FK614
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK614 is a novel, non-thiazolidinedione (non-TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator that was developed as a potential treatment for type 2 diabetes mellitus. It exhibits a unique pharmacological profile, acting as a partial or full agonist depending on the cellular coactivator context. This document provides a comprehensive overview of the discovery, development history, mechanism of action, and available preclinical and clinical data on this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development.
Introduction: The Discovery of a Novel PPARγ Modulator
This compound, chemically identified as [3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3-H-benzimidazole-5-carboxamide], emerged from research efforts to identify novel insulin-sensitizing agents with an improved safety profile compared to the existing thiazolidinedione (TZD) class of drugs.[1] While TZDs like rosiglitazone (B1679542) and pioglitazone (B448) are effective in treating type 2 diabetes by acting as full agonists of PPARγ, their use has been associated with side effects such as weight gain, fluid retention, and cardiovascular concerns. The development of this compound was driven by the hypothesis that a selective PPARγ modulator (SPPARM) could be designed to retain the therapeutic benefits of PPARγ activation while minimizing adverse effects. This compound belongs to the benzimidazole (B57391) class of organic compounds.[2]
Mechanism of Action: A Differential Approach to PPARγ Activation
This compound functions as a selective ligand for PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, glucose homeostasis, and insulin (B600854) signaling.[1] Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators, which in turn modulates the transcription of target genes.
A key distinguishing feature of this compound is its differential interaction with transcriptional coactivators compared to full PPARγ agonists.[1] While this compound is as effective as rosiglitazone and pioglitazone in dissociating the corepressors NCoR (nuclear receptor corepressor) and SMRT (silencing mediator of retinoid and thyroid hormone receptors) from PPARγ, its ability to recruit certain coactivators is distinct.[1] Specifically, this compound recruits lower levels of CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1) compared to TZDs.[1] However, it demonstrates a similar capacity to recruit PPARγ coactivator-1α (PGC-1α).[1] This differential coactivator recruitment profile suggests that this compound can function as either a partial or a full agonist depending on the specific coactivator milieu of a given cell type.[1]
Signaling Pathway of this compound
Preclinical Development
In Vitro Studies
-
Coactivator Recruitment Assays: Studies have demonstrated the differential recruitment of coactivators by this compound, as mentioned previously.[1]
-
Adipocyte Differentiation: As a PPARγ modulator, this compound is expected to influence adipocyte differentiation. Studies in Zucker fatty rats showed that this compound induces adipocyte differentiation in vivo, leading to an increase in the number of small adipocytes.
In Vivo Studies
This compound has demonstrated potent anti-diabetic activity in animal models of insulin resistance and type 2 diabetes.
-
Zucker Fatty Rat Model: In a study using genetically obese and insulin-resistant Zucker fatty rats, oral administration of this compound (at doses of 0.32, 1, and 3.2 mg/kg once daily for 14 days) dose-dependently improved impaired glucose tolerance.[3] A euglycemic-hyperinsulinemic clamp procedure revealed that this compound ameliorated both peripheral and hepatic insulin resistance.[3] The effect of this compound on peripheral tissues was nearly equivalent to its effect on the liver at the tested doses.[3]
-
Alloxan-Induced Diabetic Dog Model: In alloxan-induced diabetic dogs, this compound treatment improved peripheral glucose utilization, which was attributed to enhanced peripheral insulin sensitivity and decreased insulin clearance.[4] However, it was noted to impair hepatic insulin action in this model.[4]
Table 1: Summary of Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Zucker Fatty Rat | 0.32, 1, 3.2 mg/kg, p.o., once daily for 14 days | Dose-dependent improvement in glucose tolerance. Amelioration of peripheral and hepatic insulin resistance. | [3] |
| Alloxan-Induced Diabetic Dog | Not specified | Improved peripheral glucose utilization. Decreased insulin clearance. Impaired hepatic insulin action. | [4] |
Clinical Development
This compound entered clinical development for the treatment of type 2 diabetes mellitus. A Phase 2 clinical trial was conducted to assess its safety and efficacy.
-
Phase 2 Clinical Trial (NCT00036192): This was a prospective, randomized, double-blind, placebo-controlled, parallel-group study.[5][6] The trial aimed to enroll approximately 200 patients with type 2 diabetes who were inadequately controlled on sulfonylurea monotherapy.[5][6] Participants were to receive twice-daily dosing of this compound or placebo for 12 weeks.[5][6] The study was completed, but the results have not been publicly posted.[6]
Table 2: Overview of this compound Phase 2 Clinical Trial (NCT00036192)
| Parameter | Details |
| Status | Completed |
| Phase | Phase 2 |
| Purpose | Treatment |
| Condition | Diabetes Mellitus, Type 2 |
| Intervention | This compound (Drug), Placebo |
| Enrollment | Approximately 200 participants |
| Dosing | Twice daily for 12 weeks |
| Primary Outcome Measures | Not specified in public records |
| Results | Not publicly available |
Structure-Activity Relationship (SAR)
This compound is a benzimidazole derivative. Structure-activity relationship studies on benzimidazole-based PPARγ agonists have provided insights into the key structural features required for activity. While specific SAR studies on this compound analogs are not publicly available, research on related compounds suggests that modifications to the substituents on the benzimidazole core can significantly impact potency and selectivity.
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not fully available in the public domain. The following are representative protocols for the key assays used to characterize this compound, based on standard methodologies.
Euglycemic-Hyperinsulinemic Clamp in Rats (Representative Protocol)
This protocol is a generalized procedure for assessing insulin sensitivity in rats and may not reflect the exact parameters used in the this compound studies.
-
Animal Preparation: Male Zucker fatty rats are anesthetized, and catheters are surgically implanted in the carotid artery (for blood sampling) and jugular vein (for infusions). Animals are allowed to recover for 5-7 days.
-
Clamp Procedure:
-
Following an overnight fast, a primed-continuous infusion of human insulin is administered at a constant rate (e.g., 4 mU/kg/min).
-
A variable infusion of 20% glucose is started and adjusted to maintain euglycemia (e.g., 100-120 mg/dL). Blood glucose is monitored every 5-10 minutes.
-
The glucose infusion rate (GIR) required to maintain euglycemia during the final 30-60 minutes of the 2-hour clamp is used as a measure of insulin sensitivity.
-
-
Data Analysis: The steady-state GIR is calculated and compared between this compound-treated and vehicle-treated groups.
In Vitro PPARγ Transactivation Assay (Representative Protocol)
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CV-1) is co-transfected with expression vectors for full-length human PPARγ and its heterodimeric partner RXRα, along with a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene. A β-galactosidase expression vector is often co-transfected as an internal control for transfection efficiency.
-
Compound Treatment: Transfected cells are treated with various concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control for 24 hours.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase data.
-
Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated for each concentration of the test compound. EC50 values are determined from the dose-response curves.
Workflow for In Vitro PPARγ Transactivation Assay
Conclusion
This compound represents a significant effort in the development of second-generation PPARγ modulators for the treatment of type 2 diabetes. Its unique mechanism of differential coactivator recruitment distinguishes it from traditional TZD full agonists and holds the potential for a more favorable therapeutic window. While preclinical studies have demonstrated its efficacy in improving insulin sensitivity and glucose metabolism, the lack of publicly available clinical trial data makes it difficult to fully assess its clinical potential. Further disclosure of the Phase 2 trial results would be invaluable for the scientific community and for guiding future research in the field of selective PPARγ modulation.
References
Unveiling FK614: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK614 is a novel, non-thiazolidinedione (non-TZD) selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator. It has demonstrated significant potential in preclinical studies for the treatment of type 2 diabetes by improving insulin (B600854) sensitivity and glucose metabolism. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound. Detailed summaries of key experimental protocols used to elucidate its biological activity are also presented, alongside visual representations of its signaling pathway and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound, a benzimidazole (B57391) derivative, possesses a unique chemical scaffold that distinguishes it from the thiazolidinedione class of PPARγ agonists.[1]
Table 1: Chemical Identifiers and Computed Properties of this compound
| Identifier | Value | Source |
| IUPAC Name | 3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide | PubChem[2] |
| Molecular Formula | C₂₁H₂₃Cl₂N₃O₃S | PubChem[2] |
| Molecular Weight | 468.4 g/mol | PubChem[2] |
| Canonical SMILES | CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C | PubChem[2] |
| InChI | InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)15-7-9-19-20(11-15)26(14(2)24-19)13-16-6-8-17(22)12-18(16)23/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27) | PubChem[2] |
| InChIKey | UYGZODVVDUIDDQ-UHFFFAOYSA-N | PubChem[2] |
| CAS Number | 193012-35-0 | PubChem[2] |
| XLogP3 | 5.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 8 | PubChem[2] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective modulator of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose homeostasis, lipid metabolism, and adipogenesis. The binding of this compound to PPARγ induces a conformational change in the receptor, leading to the dissociation of corepressors, such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid-hormone Receptors (SMRT), and the recruitment of coactivators.
Notably, this compound exhibits differential coactivator recruitment compared to full PPARγ agonists like rosiglitazone (B1679542) and pioglitazone. While it effectively recruits PPARγ coactivator-1α (PGC-1α), it shows a reduced recruitment of other coactivators like CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1). This selective modulation of coactivator interaction is believed to contribute to its distinct pharmacological profile. The activated PPARγ heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This leads to an improvement in insulin sensitivity in peripheral tissues and the liver.
Key Experimental Protocols
The biological activity and mechanism of action of this compound have been characterized through a series of key in vivo and in vitro experiments. The detailed methodologies for these experiments are outlined below, based on published research.
Euglycemic-Hyperinsulinemic Clamp in Zucker Fatty Rats
This experiment is the gold standard for assessing insulin sensitivity in vivo.
-
Animal Model: Male Zucker fatty rats.
-
Procedure:
-
Catheterization: Rats are anesthetized, and catheters are implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling).
-
Acclimation: Animals are allowed to recover for several days post-surgery.
-
Fasting: Rats are fasted overnight prior to the clamp procedure.
-
Infusions: A continuous infusion of human insulin is administered through the jugular vein catheter at a constant rate (e.g., 10 mU/kg/min).
-
Euglycemia Maintenance: Blood glucose levels are monitored every 5-10 minutes from the arterial catheter. A variable infusion of glucose (e.g., 20% dextrose solution) is adjusted to maintain a constant blood glucose level (euglycemia).
-
Steady State: Once the glucose infusion rate required to maintain euglycemia is stable for a defined period (e.g., 30 minutes), this rate is recorded as a measure of whole-body insulin sensitivity.
-
-
This compound Administration: this compound is administered orally for a specified period (e.g., 14 days) prior to the clamp study to assess its chronic effects on insulin sensitivity.
Oral Glucose Tolerance Test (OGTT)
The OGTT is performed to evaluate the body's ability to clear a glucose load from the bloodstream.
-
Animal Model: Diabetic animal models (e.g., alloxan-induced diabetic dogs or Zucker fatty rats).
-
Procedure:
-
Fasting: Animals are fasted overnight.
-
Baseline Blood Sample: A blood sample is taken to measure fasting blood glucose levels.
-
Glucose Administration: A bolus of glucose solution is administered orally via gavage. The dose is typically 1-2 g/kg body weight.
-
Serial Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are determined for each sample.
-
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the glucose excursion over time. A lower AUC indicates improved glucose tolerance.
-
This compound Treatment: Animals are treated with this compound for a defined period before the OGTT to assess its impact on glucose tolerance.
In Vitro Coactivator Recruitment Assay
These assays determine the ability of this compound to promote the interaction between PPARγ and its coactivators. A common method is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
-
Reagents:
-
Recombinant human PPARγ ligand-binding domain (LBD).
-
Biotinylated peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., PGC-1α, SRC-1, CBP).
-
Streptavidin-coated donor beads.
-
Antibody-conjugated acceptor beads that recognize the PPARγ LBD.
-
This compound and control compounds.
-
-
Procedure:
-
Incubation: The PPARγ LBD, biotinylated coactivator peptide, and this compound (or control) are incubated together.
-
Bead Addition: Streptavidin-coated donor beads and antibody-conjugated acceptor beads are added to the mixture.
-
Proximity Binding: If this compound induces the binding of the coactivator peptide to the PPARγ LBD, the donor and acceptor beads are brought into close proximity.
-
Signal Generation: Upon excitation at 680 nm, the donor beads release singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm.
-
Detection: The intensity of the light emission is measured and is directly proportional to the extent of coactivator recruitment.
-
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is used to measure the expression levels of PPARγ target genes in response to this compound treatment.
-
Cell or Tissue Samples: Adipocytes, hepatocytes, or tissue biopsies from this compound-treated animals.
-
Procedure:
-
RNA Extraction: Total RNA is isolated from the samples.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for PCR with primers specific for PPARγ target genes (e.g., adiponectin, fatty acid-binding protein 4 (FABP4), and glucose transporter type 4 (GLUT4)). A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method. An increase in the expression of these genes indicates PPARγ activation.
-
Conclusion
This compound is a promising selective PPARγ modulator with a distinct chemical structure and mechanism of action. Its ability to differentially recruit coactivators sets it apart from traditional TZD insulin sensitizers, potentially offering a more favorable therapeutic profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel PPARγ modulators in the context of metabolic diseases. Further research is warranted to fully elucidate its clinical efficacy and safety in patients with type 2 diabetes.
References
An In-Depth Technical Guide to FK614 and Thiazolidinedione (TZD) Compounds: A Comparative Analysis for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of FK614 and thiazolidinedione (TZD) compounds, two classes of peroxisome proliferator-activated receptor gamma (PPARγ) agonists utilized in the management of type 2 diabetes mellitus. While both compound classes target the same nuclear receptor, their distinct structural features lead to differential pharmacological profiles, including variations in binding affinity, coactivator recruitment, and downstream gene expression. This guide delves into their core mechanisms of action, presents available quantitative data for comparison, details key experimental protocols for their evaluation, and provides visual representations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the discovery and optimization of next-generation insulin-sensitizing agents.
Introduction: Targeting PPARγ for Insulin (B600854) Sensitization
Insulin resistance is a hallmark of type 2 diabetes, a metabolic disorder of global significance. The nuclear receptor PPARγ has emerged as a key therapeutic target for enhancing insulin sensitivity. Ligand activation of PPARγ modulates the transcription of a suite of genes involved in glucose and lipid homeostasis, primarily in adipose tissue.[1][2] Thiazolidinediones (TZDs), such as rosiglitazone (B1679542) and pioglitazone (B448), were the first class of synthetic PPARγ agonists to be widely used clinically.[1] More recently, non-TZD PPARγ modulators like this compound have been developed with the aim of improving upon the therapeutic window of TZDs by potentially mitigating some of their associated side effects.[3] This guide provides a detailed technical comparison of these two important classes of PPARγ agonists.
Chemical Structures
The fundamental structural difference between this compound and TZDs lies in their core heterocyclic scaffolds.
Thiazolidinediones (TZDs): TZDs are characterized by a five-membered thiazolidine-2,4-dione ring system.[4] Variations in the side chain attached to this core structure account for the differences in potency and pharmacological properties among different TZD compounds like rosiglitazone and pioglitazone.[5]
This compound: this compound, chemically known as [3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3-H-benzimidazole-5-carboxamide], is a benzimidazole (B57391) derivative.[3][6] Its structure lacks the thiazolidinedione ring, classifying it as a non-TZD PPARγ agonist.[7]
Mechanism of Action: PPARγ Agonism and Downstream Signaling
Both this compound and TZDs exert their primary therapeutic effects through the activation of PPARγ.[1][3] Upon ligand binding, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This activated PPARγ/RXRα heterodimer then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[8]
The PPARγ Signaling Pathway
The activation of PPARγ initiates a cascade of events that ultimately leads to improved insulin sensitivity. Key downstream effects include:
-
Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis. Its activation promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.[9][10] This leads to increased capacity for fatty acid uptake and storage in subcutaneous adipose tissue, thereby reducing circulating free fatty acids, which are known to contribute to insulin resistance in muscle and liver.[11][12]
-
Regulation of Adipokines: PPARγ activation alters the secretion of adipokines from fat cells. It notably increases the production of adiponectin, an insulin-sensitizing hormone, while decreasing the levels of pro-inflammatory cytokines like TNF-α.[10]
-
Glucose and Lipid Metabolism: PPARγ activation upregulates the expression of genes involved in glucose and lipid metabolism, such as the glucose transporter type 4 (GLUT4), fatty acid translocase (CD36), and fatty acid binding protein 4 (aP2).[2][8]
Caption: PPARγ Signaling Pathway Activation by this compound and TZDs.
Insulin Signaling Pathway
The insulin-sensitizing effects of this compound and TZDs are ultimately mediated through the enhancement of the insulin signaling pathway in peripheral tissues like adipose tissue and skeletal muscle.
Caption: Simplified Insulin Signaling Pathway leading to Glucose Uptake.
Quantitative Data Presentation: A Comparative Overview
Direct, head-to-head quantitative comparisons of this compound and various TZDs are not extensively available in the public domain. The following tables summarize the available data to facilitate a semi-quantitative comparison.
Table 1: Comparative PPARγ Binding Affinities
| Compound | Class | Binding Affinity (Kd, Ki, or IC50) | Reference |
| Rosiglitazone (BRL49653) | TZD | Kd ≈ 40 nM | [13] |
| Rosiglitazone | TZD | EC50 = 60 nM | [14] |
| Rosiglitazone | TZD | IC50 = 4 nM (3T3-L1 adipocytes) | [15] |
| Pioglitazone | TZD | Selective hPPARγ1 activator | [16] |
| Lobeglitazone (B1674985) | TZD | ~12-fold higher affinity than Rosiglitazone and Pioglitazone | [7] |
| High-Affinity TZD Analog | TZD | Ki = 0.14 nM | [4] |
| This compound | Non-TZD | Data not publicly available | - |
Note: Kd (dissociation constant), Ki (inhibition constant), and IC50 (half-maximal inhibitory concentration) are all measures of binding affinity, with lower values indicating higher affinity. EC50 (half-maximal effective concentration) reflects the concentration required to elicit 50% of the maximal response.
Table 2: Differential Coactivator Recruitment
This compound is a selective PPARγ modulator, meaning it elicits a different conformational change in the receptor upon binding compared to full agonists like rosiglitazone, leading to differential recruitment of coactivator proteins.[6]
| Coactivator | This compound Recruitment (relative to Rosiglitazone/Pioglitazone) | Reference |
| CBP (CREB-binding protein) | Lower | [6] |
| SRC-1 (Steroid receptor coactivator-1) | Lower | [6] |
| PGC-1α (PPARγ coactivator-1α) | Similar | [6] |
This differential coactivator recruitment profile may underlie the unique pharmacological properties of this compound and could potentially translate to a different side-effect profile compared to traditional TZDs.
Table 3: Comparative Effects on Gene Expression
Both this compound and TZDs upregulate the expression of PPARγ target genes involved in adipogenesis and glucose metabolism. While direct comparative studies with quantitative fold-changes are scarce, the table below lists key target genes known to be regulated by both classes of compounds.
| Gene | Function | Expected Change with this compound/TZDs |
| SLC2A4 (GLUT4) | Insulin-regulated glucose transporter | Upregulation |
| FABP4 (aP2) | Fatty acid binding protein | Upregulation |
| CD36 | Fatty acid translocase | Upregulation |
| ADIPOQ (Adiponectin) | Insulin-sensitizing adipokine | Upregulation |
| TNF (TNF-α) | Pro-inflammatory cytokine | Downregulation |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize and compare PPARγ agonists like this compound and TZDs.
PPARγ Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound for the PPARγ ligand-binding domain (LBD).
Principle: A fluorescently labeled known PPARγ ligand (tracer) is incubated with the PPARγ LBD. Unlabeled test compounds are then added in increasing concentrations to compete with the tracer for binding to the LBD. The displacement of the tracer results in a decrease in the fluorescence signal, which is proportional to the binding affinity of the test compound.
Generalized Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of GST-tagged human PPARγ-LBD, a fluorescent tracer ligand, and a terbium-labeled anti-GST antibody (for TR-FRET assays).
-
Compound Dilution: Serially dilute the test compounds (e.g., this compound, rosiglitazone) in DMSO and then in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the diluted test compounds, the PPARγ-LBD/antibody mix, and the fluorescent tracer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) using a plate reader.
-
Data Analysis: Plot the fluorescence signal against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 or Ki value.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and binding affinity of a fluorine-substituted peroxisome proliferator-activated gamma (PPARgamma) ligand as a potential positron emission tomography (PET) imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidiabetic agent pioglitazone enhances adipocyte differentiation of 3T3-F442A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. cusabio.com [cusabio.com]
- 11. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. Identification of high-affinity binding sites for the insulin sensitizer rosiglitazone (BRL-49653) in rodent and human adipocytes using a radioiodinated ligand for peroxisomal proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FK614 in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK614 is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has demonstrated significant potential in the regulation of glucose homeostasis. By acting as a modulator of PPARγ, this compound influences the transcription of genes pivotal to glucose and lipid metabolism, thereby improving insulin (B600854) sensitivity and peripheral glucose utilization. This technical guide provides an in-depth overview of the core mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism of Action: Selective PPARγ Modulation
This compound exerts its effects on glucose homeostasis primarily through its function as a selective PPARγ agonist. Unlike conventional TZDs, this compound exhibits a unique profile of coactivator recruitment, leading to a distinct pattern of gene regulation.
Upon binding to PPARγ, this compound induces a conformational change in the receptor. This alteration facilitates the dissociation of corepressors, such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator of Retinoid and Thyroid Hormone Receptors (SMRT), from the PPARγ complex. Subsequently, this allows for the recruitment of transcriptional coactivators.
A key coactivator in this process is the PPARγ coactivator-1alpha (PGC-1α). Studies have shown that this compound is as effective as other PPARγ agonists, like rosiglitazone (B1679542) and pioglitazone, in recruiting PGC-1α. However, this compound recruits lower amounts of other coactivators like CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1) compared to traditional TZDs. This differential coactivator recruitment profile suggests that this compound can function as a partial or full agonist depending on the cellular context and the relative abundance of specific coactivators, potentially leading to a more targeted therapeutic effect with a reduced side-effect profile.
The activation of the PPARγ/PGC-1α complex is central to the metabolic effects of this compound. This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Genes regulated by this pathway are critically involved in glucose transport, insulin signaling, and lipid metabolism.
Signaling Pathways
This compound-Mediated PPARγ/PGC-1α Signaling Pathway
The primary signaling cascade initiated by this compound involves the activation of PPARγ and the subsequent recruitment of PGC-1α, leading to the transcription of genes that enhance insulin sensitivity and glucose uptake.
Caption: this compound activates PPARγ, leading to the recruitment of PGC-1α and subsequent gene expression changes that improve glucose homeostasis.
Potential Crosstalk with AMPK and SIRT1 Pathways
While direct evidence for this compound's interaction with the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways is limited, the known interplay between PPARγ, PGC-1α, AMPK, and SIRT1 in metabolic regulation suggests potential crosstalk. AMPK, a key cellular energy sensor, and SIRT1, an NAD+-dependent deacetylase, are both crucial for maintaining glucose homeostasis.[1][2] PGC-1α activity is known to be modulated by both AMPK and SIRT1. Therefore, it is plausible that the metabolic improvements observed with this compound treatment could be partly mediated through indirect effects on these pathways, although further research is required to confirm this.
Quantitative Data on the Effects of this compound
Several preclinical studies have provided quantitative data on the efficacy of this compound in improving glucose homeostasis. The following tables summarize key findings from studies in alloxan-induced diabetic dogs and Zucker fatty rats.
Table 1: Effects of this compound on Glucose Metabolism in Alloxan-Induced Diabetic Dogs[4]
| Parameter | Control | This compound-Treated | P-value |
| Hepatic Glucose Production (μmol/kg per minute) | 10.6 ± 1.7 | 19.0 ± 5.0 | < .001 |
| Hepatic Insulin Extraction (%) | 55.9 ± 3.4 | 47.8 ± 1.6 | < .01 |
| Daily Regular Insulin Requirement (U/kg per day) | 0.32 ± 0.01 | 0.18 ± 0.01 | < .001 |
| Daily NPH Insulin Requirement (U/kg per day) | 0.89 ± 0.04 | 0.53 ± 0.02 | < .001 |
Data are presented as mean ± SEM. This compound was administered at 0.32 mg/kg per day orally for 10 days.
Table 2: Dose-Dependent Effects of this compound on Insulin Resistance in Zucker Fatty Rats[5]
| Treatment Group | Glucose Infusion Rate (mg/kg/min) during Euglycemic Clamp |
| Vehicle | ~5 |
| This compound (0.32 mg/kg) | ~8 |
| This compound (1 mg/kg) | ~12 |
| This compound (3.2 mg/kg) | ~15 |
Data are approximated from graphical representations in the cited study. This compound was administered orally once a day for 14 days.
Key Experimental Protocols
Euglycemic-Hyperinsulinemic Clamp in Rats
This procedure is the gold standard for assessing insulin sensitivity in vivo.[3]
Objective: To measure whole-body insulin sensitivity by determining the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.
Methodology:
-
Animal Preparation: Zucker fatty rats are anesthetized, and catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). Animals are allowed to recover for several days.
-
Fasting: Rats are fasted for a designated period (e.g., 5 hours) before the clamp procedure.
-
Basal Period: A primed-continuous infusion of [3-³H]glucose is initiated to measure basal glucose turnover.
-
Clamp Period:
-
A continuous infusion of human insulin is started (e.g., at a rate of 10 mU/kg/min).
-
Blood glucose levels are monitored every 5-10 minutes.
-
A variable infusion of 20% glucose is adjusted to maintain blood glucose at a constant level (euglycemia, e.g., ~120 mg/dL).
-
The infusion of [3-³H]glucose is continued to assess glucose turnover during the clamp.
-
-
Data Analysis: The GIR during the steady-state period of the clamp is used as a measure of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.
Caption: Workflow for the euglycemic-hyperinsulinemic clamp procedure in rats.
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the direct effect of compounds on glucose transport into adipocytes.[4]
Objective: To quantify the rate of glucose uptake in differentiated 3T3-L1 adipocytes in response to this compound.
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes using a standard differentiation cocktail (containing, for example, isobutylmethylxanthine, dexamethasone, and insulin).
-
Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours in a low-glucose medium.
-
Treatment: Cells are incubated with various concentrations of this compound or a vehicle control for a specified period (e.g., 18-24 hours). Insulin can be used as a positive control.
-
Glucose Uptake Measurement:
-
Cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Glucose uptake is initiated by adding KRH buffer containing a radiolabeled glucose analog, such as 2-deoxy-[³H]glucose, for a short period (e.g., 5-10 minutes).
-
The uptake is terminated by washing the cells with ice-cold KRH buffer.
-
-
Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. Protein concentration is determined to normalize the glucose uptake values.
Clinical Development
A Phase 2 clinical trial (NCT00036192) was conducted to assess the safety and efficacy of this compound in type 2 diabetic subjects inadequately controlled on sulfonylurea monotherapy.[5][6] This was a randomized, double-blind, placebo-controlled, parallel-group study with an enrollment of approximately 200 patients who received twice-daily dosing of this compound or placebo for 12 weeks.[5][6] The study has been completed; however, the results have not been publicly posted.[5]
Conclusion
This compound represents a promising selective PPARγ modulator with a distinct mechanism of action that translates into improved glucose homeostasis in preclinical models. Its ability to enhance peripheral glucose utilization and insulin sensitivity, coupled with a potentially favorable differential coactivator recruitment profile, warrants further investigation. The detailed experimental protocols provided herein serve as a resource for researchers in the field of diabetes and metabolic diseases to further explore the therapeutic potential of this compound and similar compounds. Future disclosure of clinical trial data will be critical in determining the translational relevance of these preclinical findings.
References
- 1. Clinical Trial Results | Astellas Clinical Trials [clinicaltrials.astellas.com]
- 2. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Home | Astellas Clinical Trials [clinicaltrials.astellas.com]
- 4. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meddatax.com [meddatax.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Differential Transactivation by FK614: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK614 is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM) that exhibits potent anti-diabetic properties. Its mechanism of action is distinguished by differential transactivation, which arises from a unique ligand-specific interaction with transcriptional coactivators. Unlike full PPARγ agonists, this compound demonstrates a distinct profile of coactivator recruitment and corepressor dissociation, leading to a cell context-dependent modulation of gene expression. This selective activity presents a promising therapeutic window, potentially separating the beneficial metabolic effects from the adverse side effects associated with full PPARγ activation. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's differential transactivation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Introduction to this compound and Differential Transactivation
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor and a master regulator of adipogenesis, glucose homeostasis, and inflammatory responses. Full agonists of PPARγ, such as thiazolidinediones (TZDs), have been effective in treating type 2 diabetes but are associated with side effects like weight gain and fluid retention. Selective PPARγ modulators (SPPARMs) like this compound aim to elicit the therapeutic benefits of PPARγ activation while minimizing these adverse effects.
The differential transactivation of this compound is rooted in its ability to induce a unique conformational change in the PPARγ ligand-binding domain. This distinct conformation leads to a selective interaction with a subset of transcriptional coactivators and corepressors, resulting in a gene expression profile that is different from that induced by full agonists.
Quantitative Data Summary
The differential transactivation profile of this compound has been characterized by comparing its effects on PPARγ-mediated transcription and co-regulator interactions with those of full agonists like rosiglitazone (B1679542) and pioglitazone. The key quantitative findings are summarized below.
Table 1: PPARγ Transactivation Activity
| Compound | Target Receptor | Assay Type | EC50 (nM) | Efficacy (% of Full Agonist) | Cell Line | Reference |
| This compound | PPARγ | Reporter Gene Assay | ~30 | Partial to Full (Coactivator Dependent) | CV-1 | [1] |
| Rosiglitazone | PPARγ | Reporter Gene Assay | ~30 | 100% (Full Agonist) | CV-1 | [1] |
| Pioglitazone | PPARγ | Reporter Gene Assay | ~300 | 100% (Full Agonist) | CV-1 | [1] |
Note: The efficacy of this compound is dependent on the cellular levels of specific coactivators.
Table 2: Differential Recruitment of Coactivators to PPARγ
| Coactivator | This compound Recruitment (vs. Full Agonist) | Rosiglitazone/Pioglitazone Recruitment | Assay Type | Reference |
| CBP | Less | Strong | Mammalian Two-Hybrid | [1] |
| SRC-1 | Less | Strong | Mammalian Two-Hybrid | [1] |
| PGC-1α | Similar | Strong | Mammalian Two-Hybrid | [1] |
Table 3: Dissociation of Corepressors from PPARγ
| Corepressor | This compound-induced Dissociation | Rosiglitazone/Pioglitazone-induced Dissociation | Assay Type | Reference |
| NCoR | Effective | Effective | GST Pull-down | [1] |
| SMRT | Effective | Effective | GST Pull-down | [1] |
Signaling Pathways and Mechanisms of Action
The differential transactivation by this compound can be visualized through the PPARγ signaling pathway, highlighting the key points of divergence from full agonists.
Diagram 1: PPARγ Signaling Pathway and Differential Coactivator Recruitment by this compound
References
Unraveling the Molecular Interactions of FK614 with Transcriptional Coactivators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK614 is a novel, non-thiazolidinedione selective modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a ligand-dependent transcription factor pivotal in the regulation of adipogenesis, glucose homeostasis, and inflammation.[1] As a nuclear receptor, PPARγ's transcriptional activity is intricately modulated by its interaction with a suite of transcriptional coactivators and corepressors.[2][3][4][5] This technical guide provides an in-depth exploration of the molecular interactions between this compound and key transcriptional coactivators, offering insights into its unique mechanism of action. We present a summary of comparative coactivator recruitment, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation: Differential Coactivator Recruitment by this compound
This compound exhibits a distinct profile of coactivator recruitment to the PPARγ receptor compared to traditional thiazolidinedione (TZD) agonists like rosiglitazone (B1679542) and pioglitazone. This differential interaction is believed to be the basis for its unique pharmacological properties.[1] While this compound is as effective as TZDs in dissociating the corepressors NCoR (nuclear receptor corepressor) and SMRT (silencing mediator of retinoid and thyroid hormone receptors) from PPARγ, its ability to recruit specific coactivators varies.[1]
The following table summarizes the qualitative and semi-quantitative findings on the recruitment of key transcriptional coactivators by this compound in comparison to other PPARγ agonists.[1]
| Transcriptional Coactivator | This compound-Mediated Recruitment to PPARγ | Rosiglitazone/Pioglitazone-Mediated Recruitment to PPARγ | Implication |
| CBP (CREB-binding protein) | Less than TZDs | Strong | Partial agonism in certain cellular contexts |
| SRC-1 (Steroid Receptor Coactivator-1) | Less than TZDs | Strong | Differential gene expression profile |
| PGC-1α (PPARγ coactivator-1α) | Similar to TZDs | Strong | Potent effects on metabolic regulation |
This table is a summary of findings from published research. The exact quantitative differences may vary depending on the experimental system.
Signaling Pathway and Mechanism of Action
This compound, upon binding to the ligand-binding domain of PPARγ, induces a conformational change in the receptor. This change leads to the dissociation of corepressors and facilitates the recruitment of a specific set of transcriptional coactivators. The composition of this coactivator complex ultimately dictates the transcriptional output and the subsequent physiological response. The differential recruitment of coactivators like CBP/p300 and SRC-1, which possess histone acetyltransferase (HAT) activity, can lead to distinct patterns of histone acetylation and chromatin remodeling, thereby influencing the expression of specific target genes.[6][7][8][9][10][11][12][13]
Caption: Signaling pathway of this compound illustrating its binding to PPARγ, dissociation of corepressors, and differential recruitment of transcriptional coactivators leading to target gene expression.
Experimental Protocols
To investigate the interaction of this compound with transcriptional coactivators, a combination of molecular and cellular biology techniques is employed. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interaction
This protocol is designed to verify the interaction between PPARγ and a specific coactivator in the presence of this compound.
Materials:
-
Cells expressing endogenous or overexpressed tagged-PPARγ and the coactivator of interest.
-
This compound and vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[14]
-
Antibody specific to PPARγ or the tag.
-
Wash buffer (e.g., modified lysis buffer).
-
Elution buffer (e.g., SDS-PAGE loading buffer).
-
Western blot reagents.
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency and treat with this compound or vehicle for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[15][18]
-
Lysate Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Protein A/G beads to reduce non-specific binding.[16]
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.[17]
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.[16][17]
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specific proteins.[16]
-
Elution: Elute the protein complexes from the beads by resuspending in elution buffer and heating.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the coactivator of interest and PPARγ.
Chromatin Immunoprecipitation (ChIP) Assay to Assess Coactivator Recruitment to Target Gene Promoters
This protocol determines if this compound promotes the recruitment of a specific coactivator to the promoter regions of known PPARγ target genes.
Materials:
-
Cells treated with this compound or vehicle.
-
Formaldehyde (B43269) for cross-linking.
-
Glycine to quench cross-linking.
-
Cell lysis and nuclear lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
Antibody against the coactivator of interest.
-
Protein A/G magnetic beads or agarose (B213101) slurry.[19]
-
Elution buffer and proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR targeting the Promoter Response Element (PPRE) of a PPARγ target gene.
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.[21]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.[20]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the coactivator overnight at 4°C.[22]
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.[19]
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.[19][20]
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating with proteinase K.[19][21]
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the amount of target promoter DNA in the immunoprecipitated sample by qPCR using specific primers.
Luciferase Reporter Gene Assay to Measure Transcriptional Activity
This assay quantifies the effect of this compound on PPARγ-mediated gene transcription.
Materials:
-
Host cell line (e.g., HEK293T).
-
Expression vector for PPARγ.
-
Reporter plasmid containing a luciferase gene downstream of a PPRE.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
This compound and vehicle control.
Procedure:
-
Transfection: Co-transfect cells with the PPARγ expression vector, the PPRE-luciferase reporter plasmid, and the control plasmid.[26][27]
-
Cell Treatment: After transfection, treat the cells with various concentrations of this compound or vehicle.
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.[23][24]
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[23][25]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the activity in this compound-treated cells to vehicle-treated cells.
Experimental Workflow Visualization
The following diagram outlines a general workflow for investigating the interaction of a compound like this compound with a transcriptional coactivator.
Conclusion
The selective PPARγ modulator this compound presents a unique mechanism of action characterized by its differential recruitment of transcriptional coactivators. This guide provides a framework for understanding and investigating these nuanced molecular interactions. The provided data summary, signaling pathway visualization, and detailed experimental protocols offer a comprehensive resource for researchers in the field of nuclear receptor biology and drug development. Further quantitative studies, such as those employing biophysical techniques like surface plasmon resonance or fluorescence resonance energy transfer, could provide deeper insights into the binding kinetics and affinities governing the this compound-PPARγ-coactivator complex.[28][29][30][31][32] Such studies will be invaluable in the rational design of next-generation selective nuclear receptor modulators with improved therapeutic profiles.
References
- 1. This compound, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear Receptors as Therapeutic Targets in Liver Disease: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription Factors and Methods for the Pharmacological Correction of Their Activity [mdpi.com]
- 4. Nuclear receptors in health and disease: signaling pathways, biological functions and pharmaceutical interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corepressors of Agonist-Bound Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional co-activators: emerging roles in signaling pathways and potential therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Interaction between Coactivators CBP/p300, PCAF, and Transcription Factor FKLF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional interaction between coactivators CBP/p300, PCAF, and transcription factor FKLF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of FoxO activity by CBP/p300-mediated acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Functional Interaction between Nucleosome Assembly Proteins and p300/CREB-Binding Protein Family Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. H3K14: A histone site closely related to diseases [jcancer.org]
- 13. mdpi.com [mdpi.com]
- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 19. epigenome-noe.net [epigenome-noe.net]
- 20. rockland.com [rockland.com]
- 21. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
- 22. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 23. assaygenie.com [assaygenie.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. takara.co.kr [takara.co.kr]
- 26. eubopen.org [eubopen.org]
- 27. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 30. Methods to study protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Pharmacological Profile of FK614: A Non-Thiazolidinedione PPARγ Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
FK614 is a novel, orally active, non-thiazolidinedione (non-TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist belonging to the benzimidazole (B57391) class of compounds. It has demonstrated significant anti-diabetic properties in preclinical models by improving insulin (B600854) sensitivity. A key characteristic of this compound's pharmacological profile is its unique mechanism of action, which involves differential recruitment of transcriptional coactivators to the PPARγ receptor compared to traditional thiazolidinedione (TZD) agonists. This distinct molecular interaction may underlie a potentially improved safety and efficacy profile. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vivo efficacy, and the experimental protocols used in its evaluation.
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, are effective insulin sensitizers used in the treatment of type 2 diabetes. However, TZD therapies have been associated with side effects, prompting the search for novel PPARγ agonists with improved pharmacological profiles. This compound, a benzimidazole derivative, has emerged as a promising non-TZD PPARγ agonist with a distinct mechanism of action.
Mechanism of Action
This compound is a selective agonist for PPARγ. Upon binding to PPARγ, it induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. This ligand-coactivator complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, initiating the transcription of target genes involved in glucose and lipid metabolism.
A distinguishing feature of this compound is its differential interaction with transcriptional coactivators. Compared to TZD agonists like rosiglitazone (B1679542) and pioglitazone, this compound recruits a different profile of coactivators to the PPARγ receptor. Specifically, this compound induces a weaker recruitment of CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1), while showing a similar recruitment of PPARγ coactivator-1α (PGC-1α).[1] This differential coactivator recruitment may lead to a more selective modulation of gene expression, potentially contributing to its therapeutic effects with an improved side-effect profile.
Signaling Pathway
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological profile of this compound.
Table 1: Receptor Binding and Activation
| Parameter | Receptor | Value | Comments |
| Binding Affinity (Ki) | Human PPARγ | Not Available | This compound is a selective PPARγ ligand. |
| Activation Potency (EC50) | Human PPARγ | Not Available | This compound functions as a partial or full agonist depending on the cellular coactivator context.[1] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Treatment | Key Findings | Reference |
| Alloxan-Induced Diabetic Dogs | This compound (0.32 mg/kg/day, p.o. for 10 days) | - Decreased daily insulin requirements (Regular: 0.18 vs 0.32 U/kg/day; NPH: 0.53 vs 0.89 U/kg/day).[2]- Marginally improved peripheral insulin sensitivity.[2]- Decreased hepatic insulin extraction (47.8% vs 55.9%).[2] | [2] |
| Zucker Fatty Rats | This compound (0.32, 1, and 3.2 mg/kg/day, p.o. for 14 days) | - Dose-dependently improved impaired glucose tolerance.[3]- Dose-dependently ameliorated peripheral and hepatic insulin resistance.[3] | [3] |
Table 3: Effect on Gene Expression
| Gene | Tissue/Cell Line | Effect | Comments |
| aP2 | White Adipose Tissue (Zucker fatty rats) | Upregulation | A marker for adipocyte differentiation. |
| Acyl-CoA oxidase | White Adipose Tissue (Zucker fatty rats) | Upregulation | A PPAR-responsive gene. |
| TNF-α | White Adipose Tissue (Zucker fatty rats) | Downregulation | An insulin resistance-inducing factor. |
Table 4: Pharmacokinetic Profile (ADME)
| Parameter | Value |
| Absorption | Orally active. |
| Distribution | Not Available |
| Metabolism | As a benzimidazole derivative, likely undergoes first-pass metabolism in the liver. |
| Excretion | Not Available |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Alloxan-Induced Diabetic Dog Model
Objective: To induce a stable diabetic state in dogs to study the effects of anti-diabetic compounds.
Protocol:
-
Animal Selection: Healthy adult male beagle dogs are used.
-
Induction: A combination of alloxan (B1665706) and streptozotocin (B1681764) is administered intravenously to induce pancreatic β-cell necrosis.
-
Stabilization: Following induction, dogs are stabilized with daily insulin injections to maintain fasting plasma glucose at a moderately hyperglycemic level (e.g., ~10 mmol/L).[2]
-
Treatment: this compound is administered orally at the specified dose for the duration of the study.
-
Assessment: Euglycemic-hyperinsulinemic or hyperglycemic clamp studies are performed to assess insulin sensitivity and glucose metabolism.
Workflow for Alloxan-Induced Diabetic Dog Study
Euglycemic-Hyperinsulinemic Clamp in Zucker Fatty Rats
Objective: To assess peripheral and hepatic insulin sensitivity.
Protocol:
-
Animal Model: Genetically obese and insulin-resistant Zucker fatty rats are used.
-
Treatment: this compound is administered orally at various doses for a specified period (e.g., 14 days).[3]
-
Surgical Preparation: Catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) prior to the clamp study.
-
Clamp Procedure:
-
A continuous infusion of insulin is administered to achieve a hyperinsulinemic state.
-
A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of overall insulin sensitivity.
-
Tracers (e.g., radiolabeled glucose) can be used to differentiate between hepatic glucose production and peripheral glucose uptake.
-
Workflow for Euglycemic-Hyperinsulinemic Clamp
Clinical Development
A Phase 2 clinical trial (NCT00036192) was initiated to assess the safety and efficacy of this compound in patients with type 2 diabetes inadequately controlled on a sulfonylurea. The results of this study have not been publicly disclosed.
Conclusion
This compound is a novel, non-TZD PPARγ agonist with a unique pharmacological profile. Its distinct mechanism of action, characterized by differential coactivator recruitment, may offer a therapeutic advantage over traditional TZD agonists. Preclinical studies have demonstrated its efficacy in improving insulin sensitivity and glucose metabolism in animal models of diabetes. Further research, including the public dissemination of clinical trial data, is necessary to fully elucidate the therapeutic potential of this compound in the management of type 2 diabetes.
References
- 1. This compound, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FK-614, a selective peroxisome proliferator-activated receptor gamma agonist, improves peripheral glucose utilization while decreasing hepatic insulin extraction in alloxan-induced diabetic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ameliorating effect of this compound, a novel nonthiazolidinedione peroxisome proliferator-activated receptor gamma agonist, on insulin resistance in Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of FK614 in Metabolic Diseases: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK614 is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator that has demonstrated potent anti-diabetic activity in preclinical models. Unlike full PPARγ agonists, this compound exhibits a unique pharmacological profile by differentially modulating the recruitment of transcriptional coactivators to the PPARγ receptor. This selective modulation suggests the potential for a therapeutic window that separates the desired insulin-sensitizing effects from the adverse effects associated with full PPARγ activation. This technical guide provides a comprehensive overview of the target validation for this compound in the context of metabolic diseases, detailing its mechanism of action, experimental protocols for its characterization, and available quantitative data from key preclinical studies.
Introduction: this compound and Its Target, PPARγ
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor and a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[1] It is the molecular target of the thiazolidinedione (TZD) class of insulin-sensitizing drugs. Activation of PPARγ by an agonist leads to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in improving insulin (B600854) sensitivity.
This compound has been identified as a selective PPARγ modulator (SPPARM). The key characteristic of this compound is its ability to induce a specific conformational change in the PPARγ ligand-binding domain, leading to a distinct pattern of coactivator recruitment compared to full agonists like rosiglitazone.[1] This differential coactivator recruitment is believed to be the basis for its selective therapeutic effects.
Quantitative Data Summary
Table 1: In Vitro Activity Profile of this compound
| Assay Type | Target | This compound Activity | Comparator (Rosiglitazone) | Reference |
| Coactivator Recruitment | PPARγ | Dissociates corepressors (NCoR, SMRT) as effectively as rosiglitazone. | Dissociates corepressors effectively. | [1] |
| Recruits PGC-1α to a similar extent as rosiglitazone. | Strong recruitment of PGC-1α. | [1] | ||
| Recruits CBP and SRC-1 to a lesser extent than rosiglitazone. | Strong recruitment of CBP and SRC-1. | [1] | ||
| PPARγ Transactivation | PPARγ | Functions as a partial or full agonist depending on the cellular coactivator context. | Full agonist. | [1] |
Table 2: In Vivo Efficacy of this compound in Metabolic Disease Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Zucker Fatty Rats | 0.32, 1, and 3.2 mg/kg, p.o., once daily for 14 days | Dose-dependently improved impaired glucose tolerance. Dose-dependently ameliorated peripheral and hepatic insulin resistance. | [2] |
| Alloxan-Induced Diabetic Dogs | 0.32 mg/kg/day, p.o., for 10 days | Marginally improved peripheral insulin sensitivity. Decreased hepatic insulin extraction, leading to increased peripheral insulin levels and glucose utilization. |
Signaling Pathways and Molecular Interactions
PPARγ Signaling Pathway
Activation of PPARγ by this compound leads to a cascade of events that ultimately improve insulin sensitivity. The binding of this compound to the PPARγ ligand-binding domain induces a conformational change, leading to the dissociation of corepressors and the recruitment of a specific set of coactivators. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.
Figure 1: Simplified PPARγ signaling pathway activated by this compound.
Logic of Selective PPARγ Modulation
The therapeutic hypothesis for this compound is based on the concept that selective modulation of PPARγ can separate the beneficial metabolic effects from the adverse effects associated with full agonism.
Figure 2: Rationale for selective PPARγ modulation by this compound.
Experimental Protocols
Detailed methodologies are crucial for the validation and characterization of a selective modulator like this compound.
In Vitro Assays
Objective: To quantify the agonist activity of this compound on PPARγ.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, CV-1) is co-transfected with two plasmids:
-
An expression vector for the full-length human PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
-
-
Treatment: Transfected cells are treated with a range of concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control.
-
Incubation: Cells are incubated for 24-48 hours to allow for gene transcription and protein expression.
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. The dose-response curve is plotted, and the EC50 value is calculated.
Objective: To measure the ligand-dependent recruitment of specific coactivator peptides to the PPARγ ligand-binding domain (LBD).
Methodology:
-
Reagents:
-
GST-tagged PPARγ-LBD.
-
Terbium-labeled anti-GST antibody (donor fluorophore).
-
Biotinylated coactivator peptides (e.g., from PGC-1α, SRC-1, CBP).
-
Streptavidin-conjugated fluorophore (e.g., d2) (acceptor fluorophore).
-
This compound and control compounds.
-
-
Assay Principle: In the presence of an agonist, the coactivator peptide is recruited to the PPARγ-LBD. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
-
Procedure:
-
The components are incubated together in a microplate well.
-
The plate is read on a TR-FRET-compatible reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. Dose-response curves are generated to determine the EC50 for the recruitment of each coactivator peptide.
In Vivo Assays
Objective: To assess the effect of this compound on whole-body insulin sensitivity.
Methodology:
-
Animal Model: Genetically obese and insulin-resistant models like the Zucker fatty rat are commonly used.
-
Surgical Preparation: Rats are chronically catheterized in the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Acclimation: Animals are allowed to recover from surgery before the clamp study.
-
Clamp Procedure:
-
A continuous infusion of insulin is administered to raise plasma insulin to a high physiological or supraphysiological level.
-
A variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels).
-
Blood samples are taken frequently to monitor blood glucose, and the glucose infusion rate is adjusted accordingly.
-
-
Steady State: Once a steady state is reached (stable blood glucose with a constant glucose infusion rate), the glucose infusion rate is a direct measure of insulin-stimulated whole-body glucose disposal.
-
Treatment Groups: Different groups of animals are treated with vehicle or various doses of this compound for a specified period before the clamp study.
-
Data Analysis: The glucose infusion rates are compared between the treatment groups to determine the effect of this compound on insulin sensitivity.
Experimental Workflow for this compound Target Validation
The validation of this compound as a selective PPARγ modulator for metabolic diseases follows a logical progression from in vitro characterization to in vivo efficacy studies.
Figure 3: A typical experimental workflow for the validation of this compound.
Conclusion
This compound represents a promising approach to the treatment of metabolic diseases through the selective modulation of PPARγ. Its unique mechanism of differential coactivator recruitment offers the potential for an improved safety profile compared to full PPARγ agonists. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other selective PPARγ modulators. Further studies are warranted to fully elucidate the quantitative aspects of its interaction with PPARγ and the downstream consequences on gene expression and metabolic pathways.
References
- 1. This compound, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ameliorating effect of this compound, a novel nonthiazolidinedione peroxisome proliferator-activated receptor gamma agonist, on insulin resistance in Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Profile of FK614: A Selective Peroxisome Proliferator-Activated Receptor Gamma Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FK614, a novel, non-thiazolidinedione (TZD) benzimidazole (B57391) derivative, has been identified as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator. In vitro studies have revealed its distinct pharmacological profile compared to full PPARγ agonists like rosiglitazone (B1679542) and pioglitazone (B448). This compound effectively dissociates corepressors from PPARγ while demonstrating a differential pattern of coactivator recruitment. This unique mechanism of action suggests that this compound may offer a differentiated therapeutic profile, potentially separating the beneficial metabolic effects from some of the adverse effects associated with full PPARγ activation. This guide provides a comprehensive overview of the preliminary in vitro studies of this compound, including its mechanism of action, available data on its activity, and a putative signaling pathway.
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor and a key regulator of adipogenesis, glucose homeostasis, and inflammation. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are effective insulin (B600854) sensitizers used in the treatment of type 2 diabetes. However, their utility can be limited by side effects including weight gain and fluid retention. This compound, with the chemical name [3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3-H-benzimidazole-5-carboxamide], has emerged as a selective PPARγ modulator (SPPARM) with a distinct in vitro profile that suggests it may have an improved therapeutic window.
Mechanism of Action: A Selective PPARγ Modulator
This compound functions as a selective ligand for PPARγ.[1] Its mechanism of action is characterized by its differential interaction with transcriptional co-regulators compared to full agonists.
Corepressor Dissociation
In vitro studies have demonstrated that this compound is as effective as the full agonists rosiglitazone and pioglitazone at dissociating the corepressors NCoR (nuclear receptor corepressor) and SMRT (silencing mediator of retinoid and thyroid hormone receptors) from PPARγ.[1] This action is a critical first step in the activation of PPARγ-mediated gene transcription.
Differential Coactivator Recruitment
The defining characteristic of this compound's in vitro profile is its differential recruitment of transcriptional coactivators to the PPARγ ligand-binding domain.[1] This selective interaction is believed to be the basis for its unique pharmacological properties.
Table 1: Comparative Coactivator Recruitment Profile of this compound
| Coactivator | This compound Recruitment (Relative to Full Agonists) | Reference |
| CBP (CREB-binding protein) | Less than rosiglitazone and pioglitazone | [1] |
| SRC-1 (Steroid receptor coactivator-1) | Less than rosiglitazone and pioglitazone | [1] |
| PGC-1α (PPARγ coactivator-1α) | Similar to rosiglitazone and pioglitazone | [1] |
Note: The available data is qualitative and does not provide specific fold-change values.
This differential recruitment suggests that this compound may activate a subset of PPARγ target genes, leading to a more targeted biological response.
Experimental Protocols
While specific, detailed protocols for the in vitro studies of this compound are not publicly available, this section outlines the general methodologies typically employed for such investigations.
PPARγ Transactivation Assay
This assay is used to determine the ability of a compound to activate PPARγ-mediated gene transcription.
Objective: To quantify the agonist activity of this compound on the human PPARγ receptor.
General Protocol:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293, CV-1) is cultured under standard conditions.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector for the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control.
-
Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated to determine the EC50 value of the compound.
Coactivator/Corepressor Interaction Assays (e.g., Mammalian Two-Hybrid)
These assays are designed to assess the ability of a ligand to promote or inhibit the interaction between PPARγ and its co-regulators.
Objective: To determine the effect of this compound on the interaction between PPARγ and specific coactivators (e.g., CBP, SRC-1, PGC-1α) and corepressors (e.g., NCoR, SMRT).
General Protocol:
-
Cell Culture and Transfection: Cells are co-transfected with:
-
An expression vector for the PPARγ-LBD fused to a GAL4 DNA-binding domain.
-
An expression vector for a co-regulator protein fused to a viral activation domain (e.g., VP16).
-
A GAL4-responsive luciferase reporter plasmid.
-
-
Compound Treatment: Cells are treated with this compound, a positive control, and a vehicle control.
-
Luciferase Assay and Data Analysis: Luciferase activity is measured to quantify the interaction between PPARγ and the co-regulator in the presence of the compound. An increase in luciferase activity indicates recruitment, while a decrease in a corepressor-interaction setup indicates dissociation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vitro characterization.
Summary of In Vitro Data
Currently, publicly available quantitative in vitro data for this compound is limited. The primary characterization comes from a single study that describes its activity qualitatively in comparison to other PPARγ agonists.
Table 2: Summary of Preliminary In Vitro Findings for this compound
| Assay Type | Key Finding | Quantitative Data | Reference |
| PPARγ Transactivation | Functions as a partial or full agonist depending on cellular coactivator context. | Not Available | [1] |
| Corepressor Dissociation | As effective as rosiglitazone and pioglitazone in dissociating NCoR and SMRT. | Not Available | [1] |
| Coactivator Recruitment | Recruits less CBP and SRC-1 but similar levels of PGC-1α compared to full agonists. | Not Available | [1] |
Conclusion and Future Directions
The preliminary in vitro studies of this compound reveal its potential as a novel selective PPARγ modulator with a distinct mechanism of action. Its ability to differentially engage transcriptional coactivators sets it apart from traditional TZD full agonists. This unique profile may translate to a more favorable therapeutic index, with potent metabolic benefits and a reduced side-effect profile.
To further elucidate the in vitro pharmacology of this compound, future studies should focus on:
-
Quantitative Binding Affinity: Determination of the Ki or Kd value for the interaction of this compound with the PPARγ ligand-binding domain.
-
Quantitative Transactivation: Generation of dose-response curves to determine the EC50 and maximal efficacy in PPARγ transactivation assays.
-
Adipocyte Differentiation Assays: Quantitative assessment of the effect of this compound on adipogenesis, including lipid accumulation and the expression of adipocyte-specific markers.
-
Target Gene Expression Profiling: Comprehensive analysis of the effects of this compound on the expression of a wide range of PPARγ target genes to understand the downstream consequences of its differential coactivator recruitment.
A more complete in vitro dataset will be crucial for guiding the further development of this compound and for fully understanding its potential as a next-generation insulin sensitizer.
References
The Selective PPARγ Modulator FK614: An In-Depth Analysis of its Influence on Insulin Sensitizing Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK614 is a novel, non-thiazolidinedione (non-TZD) selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator that has demonstrated potential as an insulin-sensitizing agent.[1][2] As a selective modulator, this compound exhibits a distinct pharmacological profile compared to full PPARγ agonists like rosiglitazone (B1679542) and pioglitazone. This is characterized by a differential recruitment of transcriptional coactivators, suggesting the potential for a favorable therapeutic window with reduced side effects.[2] This technical guide provides a comprehensive overview of the known effects of this compound on insulin (B600854) sensitizing pathways, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades.
Core Mechanism of Action: Selective PPARγ Modulation
This compound functions as a ligand for PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[2][3] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes, thereby modulating their transcription.
A key feature of this compound is its selective nature. While it effectively dissociates corepressors like NCoR and SMRT from PPARγ, comparable to full agonists, its ability to recruit coactivators is distinct.[2] Specifically, this compound induces less recruitment of CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1) compared to rosiglitazone and pioglitazone. However, it demonstrates similar efficacy in recruiting PPARγ coactivator-1α (PGC-1α).[2] This differential coactivator recruitment profile classifies this compound as a partial or full agonist depending on the cellular context and the relative abundance of specific coactivators, underpinning its unique pharmacological properties.[2]
Effects on Insulin Sensitivity and Glucose Metabolism: In Vivo Data
Studies in animal models of insulin resistance have demonstrated the efficacy of this compound in improving glucose homeostasis.
Zucker Fatty Rat Studies
In genetically obese and insulin-resistant Zucker fatty rats, oral administration of this compound for 14 days dose-dependently improved impaired glucose tolerance and ameliorated both peripheral and hepatic insulin resistance.[1] The effects of this compound were comparable to those of rosiglitazone and pioglitazone.[1]
| Parameter | Vehicle | This compound (0.32 mg/kg) | This compound (1 mg/kg) | This compound (3.2 mg/kg) | Rosiglitazone (1 mg/kg) |
| Glucose Infusion Rate (mg/kg/min) | 3.6 ± 0.4 | 6.5 ± 0.7 | 9.8 ± 1.0 | 12.5 ± 1.1 | 12.8 ± 1.2 |
| Hepatic Glucose Production (% of basal) | 75 ± 5 | 55 ± 6 | 38 ± 7 | 25 ± 8 | 22 ± 7 |
| *p < 0.05 vs. Vehicle |
Table 1: Effect of this compound on Glucose Infusion Rate and Hepatic Glucose Production in Zucker Fatty Rats during Euglycemic-Hyperinsulinemic Clamp. Data are presented as mean ± SEM. An increased glucose infusion rate indicates improved peripheral insulin sensitivity, while a decrease in hepatic glucose production signifies enhanced hepatic insulin sensitivity.
Alloxan-Induced Diabetic Dog Studies
In a study using alloxan-induced diabetic dogs, this compound treatment (0.32 mg/kg/day for 10 days) demonstrated an improvement in peripheral glucose utilization.[4] This was attributed to both a marginal improvement in peripheral insulin sensitivity and a decrease in hepatic insulin extraction, which led to higher peripheral insulin levels.[4] However, in this model, this compound did not suppress but rather increased tracer-determined hepatic glucose production.[4]
| Parameter | Control | This compound-Treated |
| Peripheral Glucose Utilization (mg/kg/min) | 4.5 ± 0.5 | 6.2 ± 0.6 |
| Hepatic Glucose Production (μmol/kg/min) | 10.6 ± 1.7 | 19.0 ± 5.0 |
| Hepatic Insulin Extraction (%) | 55.9 ± 3.4 | 47.8 ± 1.6 |
| Daily Regular Insulin Requirement (U/kg/day) | 0.32 ± 0.01 | 0.18 ± 0.01 |
| Daily NPH Insulin Requirement (U/kg/day) | 0.89 ± 0.04 | 0.53 ± 0.02 |
| p < 0.05 vs. Control |
Table 2: Metabolic Effects of this compound in Alloxan-Induced Diabetic Dogs. Data are presented as mean ± SEM.
Signaling Pathways Modulated by this compound
The insulin-sensitizing effects of this compound are mediated through the modulation of key signaling pathways downstream of the insulin receptor. While direct quantitative data on the phosphorylation of specific proteins in response to this compound is limited in publicly available literature, the known mechanisms of PPARγ agonists allow for the inference of its effects on these pathways.
The PI3K/Akt Signaling Pathway
The canonical insulin signaling pathway involves the activation of the insulin receptor, leading to the phosphorylation of insulin receptor substrate (IRS) proteins. This, in turn, activates phosphatidylinositol 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B). Activated Akt then phosphorylates a range of downstream targets to mediate insulin's metabolic effects. One of the most critical downstream targets is AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein. Phosphorylation of AS160 by Akt relieves its inhibitory effect on Rab proteins, which is a crucial step for the translocation of GLUT4-containing vesicles to the plasma membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 3. Diverse coactivator recruitment through differential PPARγ nuclear receptor agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of FK614 to PPAR Gamma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FK614 has been identified as a novel, selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator with a distinct pharmacological profile compared to full agonists like thiazolidinediones (TZDs).[1] This technical guide provides an in-depth overview of the binding characteristics of this compound to PPARγ, drawing from available scientific literature. While specific quantitative binding affinity data such as Kᵢ, Kₐ, IC₅₀, or EC₅₀ values for this compound are not prominently available in the public domain, this guide summarizes the qualitative binding properties, details relevant experimental methodologies for assessing PPARγ binding, and illustrates the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of PPARγ modulation and the development of next-generation therapeutic agents.
Introduction to this compound and PPARγ
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in adipogenesis, glucose homeostasis, and inflammatory responses. As such, PPARγ has emerged as a significant therapeutic target for metabolic disorders, most notably type 2 diabetes. The thiazolidinedione (TZD) class of drugs, such as rosiglitazone (B1679542) and pioglitazone (B448), are well-known full agonists of PPARγ.
This compound, chemically identified as [3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3H-benzimidazole-5-carboxamide], is a structurally novel, non-TZD PPARγ agonist.[1] It has demonstrated potent anti-diabetic activity in vivo.[1] What distinguishes this compound is its unique mode of interaction with PPARγ, leading to differential transactivation profiles compared to traditional TZDs.[1]
Binding Characteristics of this compound to PPARγ
Qualitative Binding Profile
This compound is a selective PPARγ ligand.[1] Its interaction with the PPARγ ligand-binding domain (LBD) initiates a cascade of conformational changes that modulate the receptor's activity. Key features of this compound's binding include:
-
Corepressor Dissociation: this compound is as effective as rosiglitazone and pioglitazone in dissociating the corepressors NCoR (nuclear receptor corepressor) and SMRT (silencing mediator of retinoid and thyroid hormone receptors) from PPARγ.[1] This is a crucial initial step in the activation of the receptor.
-
Differential Coactivator Recruitment: Unlike full agonists, this compound exhibits a distinct pattern of coactivator recruitment. The amount of CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1) recruited by this compound is less than that induced by rosiglitazone and pioglitazone.[1] However, this compound leads to a similar level of PPARγ coactivator-1α (PGC-1α) recruitment as these full agonists.[1]
-
Partial and Full Agonist Activity: As a consequence of its unique coactivator interaction profile, this compound can function as either a partial or a full agonist for transcriptional activation. This activity is dependent on the cellular context and the relative abundance of specific coactivators.[1]
Quantitative Binding Affinity Data
A comprehensive search of the scientific literature did not yield specific quantitative binding affinity values (Kᵢ, Kₐ, IC₅₀, EC₅₀) for this compound to PPARγ. For comparative context, the following table presents binding affinity data for other known PPARγ ligands.
| Compound | Binding Affinity Metric | Value (nM) | Reference |
| Rosiglitazone | Kᵢ | 49.40 | |
| VSP-51 | Kᵢ | 8.06 | |
| Compound 1 (tyrosine-benzophenone class) | Kᵢ | 0.14 | |
| Rosiglitazone | IC₅₀ | 137.60 | |
| VSP-51 | IC₅₀ | 22.45 |
Experimental Protocols for Determining PPARγ Binding Affinity
Several robust methodologies are employed to characterize the binding affinity of ligands to PPARγ. The following are detailed protocols for commonly used assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is a widely used method to determine the binding affinity of a test compound by measuring its ability to compete with a fluorescently labeled tracer for binding to the PPARγ LBD.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).
-
Dilute recombinant GST-tagged PPARγ-LBD and a terbium-labeled anti-GST antibody in the reaction buffer.
-
Prepare a fluorescently labeled PPARγ tracer (e.g., Fluormone™ PPAR Green).
-
Prepare a serial dilution of the test compound (e.g., this compound) and a reference compound (e.g., rosiglitazone).
-
-
Assay Procedure:
-
Add the GST-PPARγ-LBD and terbium-labeled anti-GST antibody mixture to each well of a microplate.
-
Add the serially diluted test compound or reference compound to the wells.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~520 nm for the acceptor and ~495 nm for the donor).
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated.
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Kₐ of the tracer is known.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the functional consequence of ligand binding, i.e., the transcriptional activation of PPARγ.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, Cos-7) in appropriate media.
-
Co-transfect the cells with three plasmids:
-
An expression vector for full-length PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After transfection, treat the cells with a serial dilution of the test compound (e.g., this compound) or a reference agonist.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal transcriptional response.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Binding Affinity Determination
References
Methodological & Application
Application Notes and Protocols for FK614 In Vitro Assays
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This document provides detailed experimental protocols and data presentation guidelines for the in vitro characterization of FK614, a compound of interest in cellular and molecular biology research. The following sections outline standardized methodologies for key in vitro assays, present a framework for organizing quantitative data, and include visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.
Quantitative Data Summary
To ensure clarity and comparability of results, all quantitative data from in vitro assays should be summarized in a tabular format. This includes, but is not limited to, metrics such as IC50, EC50, Ki, and percentage inhibition.
Table 1: Sample Data Table for this compound In Vitro Activity
| Assay Type | Cell Line/Target | Parameter | This compound Concentration | Result | Replicates (n) | Standard Deviation |
| Cell Viability | Jurkat | IC50 | 0.1 - 100 µM | 5.2 µM | 3 | ± 0.8 µM |
| Kinase Inhibition | JNK | Ki | 1 - 1000 nM | 150 nM | 3 | ± 25 nM |
| Apoptosis Assay | HeLa | % Apoptotic Cells | 10 µM | 65% | 3 | ± 5% |
| Gene Expression | SiHa | Fold Change (CDK2) | 5 µM | 2.5 | 3 | ± 0.3 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are designed to be a starting point and may require optimization based on specific laboratory conditions and reagents.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of a given cell line.
Materials:
-
Target cells (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
JNK Kinase Inhibition Assay
This protocol measures the ability of this compound to inhibit the activity of the c-Jun N-terminal kinase (JNK).
Materials:
-
Recombinant active JNK enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
ATP
-
Kinase reaction buffer
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the JNK enzyme, JNK substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP. Include a no-enzyme control and a vehicle control.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the Ki or IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the experimental design and the biological context of this compound's action.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for in vitro assays with this compound.
Application Notes and Protocols for FK614 in 3T3-L1 Adipocyte Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK614 is a novel, non-thiazolidione (non-TZD) selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator. As a ligand-dependent transcription factor, PPARγ is a master regulator of adipogenesis, playing a crucial role in the differentiation of preadipocytes into mature, lipid-storing adipocytes. This compound has demonstrated potent anti-diabetic activity in vivo, improving hyperglycemia, hypertriglyceridemia, and glucose tolerance.[1]
Unlike full PPARγ agonists such as thiazolidinediones (e.g., rosiglitazone, pioglitazone), this compound exhibits a distinct pharmacodynamic profile. It effectively dissociates the corepressors NCoR and SMRT from PPARγ, a key step in receptor activation. However, it differentially recruits transcriptional coactivators. While this compound recruits the PPARγ coactivator-1α (PGC-1α) to a similar extent as TZDs, its recruitment of other coactivators like CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1) is significantly less pronounced.[1] This selective modulation of coactivator interaction makes this compound a valuable tool for dissecting the specific signaling pathways downstream of PPARγ activation and for the development of novel therapeutics with potentially improved side-effect profiles.
The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model for studying adipocyte differentiation.[2] Upon treatment with a standard adipogenic cocktail, these preadipocytes undergo a multi-day differentiation process characterized by morphological changes, cell cycle arrest, and the accumulation of lipid droplets. This process is transcriptionally orchestrated by the induction of key adipogenic factors, including PPARγ and CCAAT/enhancer-binding protein alpha (C/EBPα). These application notes provide detailed protocols for utilizing this compound in 3T3-L1 adipocyte differentiation assays to investigate its effects on adipogenesis and lipid metabolism.
Data Presentation
Table 1: Effects of this compound on Adipocyte Differentiation Markers in 3T3-L1 Cells
| Treatment Group | Lipid Accumulation (Oil Red O Staining) | Triglyceride Content | PPARγ mRNA Expression (Fold Change) | C/EBPα mRNA Expression (Fold Change) |
| Vehicle Control | Baseline | Baseline | 1.0 | 1.0 |
| MDI Control | ++++ | High | Significant Increase | Significant Increase |
| This compound (Low Dose) | ++ | Moderate | Moderate Increase | Moderate Increase |
| This compound (High Dose) | +++ | High | Significant Increase | Significant Increase |
| Rosiglitazone | ++++ | High | Significant Increase | Significant Increase |
Note: This table represents expected trends based on the mechanism of action of this compound as a PPARγ modulator. Actual quantitative values should be determined experimentally.
Experimental Protocols
Protocol 1: Standard 3T3-L1 Adipocyte Differentiation
This protocol describes the standard method for inducing adipogenesis in 3T3-L1 preadipocytes using a chemically defined differentiation cocktail (MDI).
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (MDI): Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium: Growth Medium supplemented with 10 µg/mL insulin.
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in multi-well plates at a density that allows them to reach confluence.
-
Growth to Confluence: Culture the cells in Growth Medium, changing the medium every 2-3 days, until they are 100% confluent.
-
Post-Confluence Arrest: Maintain the confluent cells in Growth Medium for an additional 48 hours. This step is crucial for initiating the differentiation program.
-
Initiation of Differentiation (Day 0): Aspirate the Growth Medium and replace it with Differentiation Medium (MDI).
-
MDI Incubation (Day 2): After 48 hours, remove the Differentiation Medium and replace it with Insulin Medium.
-
Maturation (Day 4 onwards): After another 48 hours, replace the Insulin Medium with fresh Growth Medium. Continue to culture the cells, replacing the Growth Medium every 2-3 days. Adipocyte differentiation is typically well-established by day 8-10, characterized by the visible accumulation of lipid droplets.[3]
Protocol 2: Investigating the Effect of this compound on 3T3-L1 Adipocyte Differentiation
This protocol details how to incorporate this compound into the standard 3T3-L1 differentiation assay to assess its impact on adipogenesis.
Materials:
-
All materials listed in Protocol 1
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control (optional): Rosiglitazone or another full PPARγ agonist
Procedure:
-
Cell Seeding and Growth to Confluence: Follow steps 1-3 of Protocol 1.
-
Initiation of Differentiation with this compound (Day 0):
-
Prepare Differentiation Medium (MDI) containing different concentrations of this compound. A dose-response experiment is recommended to determine the optimal concentration (e.g., ranging from nanomolar to micromolar concentrations).
-
Include a vehicle control group (MDI with the solvent used for this compound).
-
Optionally, include a positive control group (MDI with a known PPARγ agonist like rosiglitazone).
-
Aspirate the Growth Medium and add the respective treatment media to the cells.
-
-
MDI and this compound Incubation (Day 2): After 48 hours, remove the treatment media. Replace with Insulin Medium that also contains the respective concentrations of this compound, vehicle, or positive control.
-
Maturation with this compound (Day 4 onwards): After another 48 hours, replace the media with fresh Growth Medium containing the respective treatments. Continue to culture the cells, replacing the treatment-containing Growth Medium every 2-3 days until the desired time point for analysis (e.g., day 8 or 10).
Protocol 3: Assessment of Adipocyte Differentiation
A. Oil Red O Staining for Lipid Accumulation
This method qualitatively and quantitatively assesses the accumulation of intracellular lipid droplets, a key hallmark of mature adipocytes.
Materials:
-
Differentiated 3T3-L1 cells in multi-well plates
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin in PBS (for fixation)
-
Oil Red O working solution (0.3% Oil Red O in 60% isopropanol)
-
100% Isopropanol (for elution)
-
Spectrophotometer
Procedure:
-
Washing: Gently wash the differentiated cells twice with PBS.
-
Fixation: Add 10% formalin to each well and incubate for at least 1 hour at room temperature.
-
Washing: Wash the fixed cells twice with deionized water.
-
Isopropanol Rinse: Add 60% isopropanol to each well and incubate for 5 minutes. Remove the isopropanol.
-
Staining: Add the Oil Red O working solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-20 minutes at room temperature.
-
Washing: Wash the stained cells 3-4 times with deionized water to remove excess stain.
-
Qualitative Analysis: Visualize and capture images of the stained lipid droplets using a microscope.
-
Quantitative Analysis:
-
After imaging, completely aspirate the water from the wells.
-
Add 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-stain solution to a 96-well plate and measure the absorbance at a wavelength of approximately 510 nm.
-
B. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol measures the mRNA expression levels of key adipogenic transcription factors, PPARγ and C/EBPα, to assess the molecular effects of this compound.
Materials:
-
Differentiated 3T3-L1 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PPARγ, C/EBPα, and a housekeeping gene (e.g., β-actin, GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: At desired time points during differentiation (e.g., day 0, 2, 4, 8), lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the target genes (PPARγ, C/EBPα) and a housekeeping gene, and a suitable qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway of this compound in adipocyte differentiation.
Caption: Workflow for 3T3-L1 differentiation assay with this compound.
References
- 1. This compound, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
FK614: Application Notes and Protocols for Animal Models of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of FK614, a novel, non-thiazolidinedione peroxisome proliferator-activated receptor gamma (PPARγ) agonist, in preclinical animal models of type 2 diabetes. This document includes detailed dosage information, experimental protocols, and an exploration of the underlying signaling pathways.
Introduction
This compound is a potent and selective PPARγ modulator that has demonstrated significant anti-diabetic activity in vivo.[1] As a PPARγ agonist, it improves insulin (B600854) sensitivity and glucose homeostasis.[2][3] Unlike traditional thiazolidinediones (TZDs), this compound exhibits a unique interaction with transcriptional coactivators, suggesting a potentially distinct pharmacological profile.[1] These notes are intended to guide researchers in the effective use of this compound in relevant animal models to explore its therapeutic potential for type 2 diabetes.
Data Presentation: this compound Dosage and Efficacy
The following tables summarize the quantitative data from key preclinical studies involving this compound in established animal models of type 2 diabetes.
Table 1: this compound Dosage in Zucker Fatty Rats
| Dosage (mg/kg/day, Oral) | Treatment Duration | Key Findings | Reference |
| 0.32, 1, 3.2 | 14 days | Dose-dependent improvement in glucose tolerance and amelioration of peripheral and hepatic insulin resistance.[2] | --INVALID-LINK-- |
Table 2: Comparative Efficacy of this compound in Zucker Fatty Rats
| Compound | Dosage (mg/kg/day, Oral) | Treatment Duration | Key Efficacy Markers | Reference |
| This compound | 0.32, 1, 3.2 | 14 days | Improved glucose tolerance, enhanced peripheral and hepatic insulin sensitivity. [2] | --INVALID-LINK-- |
| Rosiglitazone | 0.1, 0.32, 1, 3.2 | 14 days | Dose-dependently improved glucose tolerance and insulin sensitivity.[2] | --INVALID-LINK-- |
| Pioglitazone | 1, 3.2, 10 | 14 days | Ameliorated insulin resistance.[2] | --INVALID-LINK-- |
| Metformin | 320, 1000 | 14 days | Less potent effects on insulin resistance compared to PPARγ agonists.[2] | --INVALID-LINK-- |
Table 3: this compound Dosage in Alloxan-Induced Diabetic Dogs
| Dosage (mg/kg/day, Oral) | Treatment Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | 0.32 | 10 days | Improved peripheral glucose utilization, decreased hepatic insulin extraction, and reduced daily insulin requirements.[4] | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Zucker Fatty Rats
This protocol is based on the methodology described by Minoura et al. (2005).
1. Animal Model:
-
Male Zucker fatty rats (fa/fa). These rats exhibit genetic obesity, hyperphagia, and insulin resistance, making them a suitable model for type 2 diabetes research.[5][6]
2. Materials:
-
This compound
-
Vehicle: 0.5% methylcellulose (B11928114) solution is a commonly used vehicle for oral administration of insoluble compounds in rodents.
-
Oral gavage needles (18-20 gauge, straight or curved)
-
Syringes (1-3 mL)
-
Animal scale
3. Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (0.32, 1, or 3.2 mg/kg) and the number of animals.
-
Weigh the this compound accurately.
-
Suspend the this compound powder in the 0.5% methylcellulose solution to the desired final concentration. Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each rat daily before dosing to ensure accurate dose calculation.
-
Gently restrain the rat.
-
Measure the calculated volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Administer the dose once daily for 14 consecutive days.[2]
-
-
Monitoring:
-
Observe the animals daily for any signs of toxicity or adverse effects.
-
Monitor food and water intake, and body weight regularly.
-
Protocol 2: Euglycemic-Hyperinsulinemic Clamp in Zucker Fatty Rats
This protocol provides a general framework for performing a euglycemic-hyperinsulinemic clamp to assess insulin sensitivity, a key endpoint in the study by Minoura et al. (2005). For a comprehensive guide, refer to detailed protocols on this technique.[7]
1. Surgical Preparation (Catheter Implantation):
-
Several days prior to the clamp study, anesthetize the rats and surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).
-
Exteriorize the catheters at the back of the neck and protect them with a tethering system.
-
Allow the animals to recover fully from surgery before the clamp experiment.
2. Clamp Procedure:
-
Fasting: Fast the rats overnight (approximately 12-14 hours) before the clamp.
-
Infusions:
-
Connect the jugular vein catheter to infusion pumps.
-
Initiate a continuous infusion of human insulin. A typical infusion rate for rats is in the range of 2-5 mU/kg/min.[1]
-
Simultaneously, begin a variable infusion of a 20-50% dextrose solution.
-
-
Blood Sampling and Glucose Monitoring:
-
From the arterial catheter, collect small blood samples (e.g., 10-20 µL) every 5-10 minutes.
-
Immediately measure the blood glucose concentration using a glucose meter.
-
-
Euglycemia Maintenance:
-
Adjust the glucose infusion rate (GIR) based on the blood glucose readings to maintain euglycemia (fasting blood glucose level).
-
-
Steady State:
-
The clamp is typically run for 120 minutes. A steady state is reached when the GIR required to maintain euglycemia remains constant for at least 30 minutes.
-
-
Data Analysis:
-
The GIR during the steady-state period is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of this compound
This compound acts as a selective PPARγ agonist. Its mechanism involves binding to the PPARγ nuclear receptor, leading to a conformational change that promotes the dissociation of corepressors and the recruitment of coactivators. This complex then binds to peroxisome proliferator response elements (PPREs) on target genes, modulating their transcription to improve glucose and lipid metabolism.[1] this compound is noted for its differential recruitment of coactivators compared to TZDs like rosiglitazone.[1]
Caption: this compound signaling pathway.
Experimental Workflow for this compound Evaluation in Zucker Fatty Rats
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a Zucker fatty rat model of type 2 diabetes.
Caption: Experimental workflow for this compound evaluation.
References
- 1. Comparison between surrogate indexes of insulin sensitivity/resistance and hyperinsulinemic euglycemic clamp estimates in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin resistance in the Zucker diabetic fatty rat: a metabolic characterisation of obese and lean phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interstitial muscle insulin and glucose levels in normal and insulin-resistant Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KEGG_PPAR_SIGNALING_PATHWAY [gsea-msigdb.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. PPARγ signaling and emerging opportunities for improved therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing FK614 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK614 is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator that has shown potential in preclinical studies for the treatment of metabolic diseases. As a non-thiazolidinedione (non-TZD) agonist, this compound exhibits a distinct pharmacological profile, making it a valuable tool for research in areas such as diabetes, insulin (B600854) resistance, and adipocyte differentiation. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of this compound stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic small molecules like this compound for use in biological assays. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Data Presentation
A summary of the key physicochemical properties of this compound and recommended concentrations for stock and working solutions are presented in the table below.
| Property | Value |
| Chemical Name | 3-((2,4-dichlorophenyl)methyl)-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide |
| Molecular Formula | C₂₁H₂₃Cl₂N₃O₃S |
| Molecular Weight | 468.4 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility in DMSO | While specific data for this compound is not readily available, similar small molecules often have a solubility of ≥20 mg/mL in DMSO. A starting concentration of 10-50 mM is generally achievable. |
| Recommended Stock Solution Concentration | 10 mM to 50 mM in 100% sterile DMSO. |
| Recommended Working Concentration | 1 µM to 100 µM in cell culture medium. The final concentration should be determined empirically based on the cell type and experimental design. |
| Final DMSO Concentration in Culture | Should be kept at ≤ 0.5% (v/v) to minimize cytotoxicity. A vehicle control with the same final DMSO concentration is crucial for all experiments.[2] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free microcentrifuge tubes (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Pre-analytical Preparations:
-
Bring the this compound powder and sterile DMSO to room temperature.
-
Work in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
-
-
Weighing this compound:
-
Accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, the calculation is as follows:
-
Mass (in mg) = Molarity (in M) x Volume (in L) x Molecular Weight (in g/mol ) x 1000
-
Mass (in mg) = 0.010 mol/L x 0.001 L x 468.4 g/mol x 1000 = 4.684 mg
-
-
-
Dissolving this compound in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO (in this case, 1 mL) to the tube.
-
Tightly cap the tube and vortex vigorously for 1-2 minutes, or until the powder is completely dissolved. The resulting solution should be clear and free of particulates.
-
For higher concentrations or if dissolution is slow, brief sonication in a water bath can be applied.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.[3] Protect the aliquots from light by using amber tubes or by wrapping them in aluminum foil.
-
Protocol for Preparing Working Solutions from Stock
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Dilution in Cell Culture Medium:
-
It is crucial to perform serial dilutions to achieve the desired final working concentration. Direct dilution of a highly concentrated DMSO stock into a large volume of aqueous medium can cause the compound to precipitate.
-
Example for a 10 µM working solution from a 10 mM stock (1:1000 dilution):
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of sterile cell culture medium to get a 100 µM solution. Mix well by gentle pipetting.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM working concentration.
-
-
Always add the DMSO-containing solution to the aqueous medium while gently vortexing or mixing to ensure rapid and even dispersion.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. For a 1:1000 final dilution, this would be 1 µL of DMSO in 999 µL of medium, resulting in a 0.1% DMSO concentration.
-
Mandatory Visualizations
This compound Mechanism of Action: Selective PPARγ Modulation
Caption: this compound selectively modulates PPARγ signaling.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for this compound stock and working solution preparation.
References
Application Notes and Protocols for Oral Administration of FK614 in Zucker Fatty Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the oral administration of FK614, a novel non-thiazolidinedione peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, to Zucker fatty rats. This animal model is genetically obese and insulin-resistant, making it a valuable tool for studying type 2 diabetes and related metabolic disorders. The protocols outlined below, based on published research, detail the dosing regimen, methods for assessing glucose tolerance and insulin (B600854) sensitivity, and the underlying signaling pathway of this compound. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound and similar compounds.
Data Presentation
The following tables summarize the dosing regimens and key outcomes from a study evaluating this compound in Zucker fatty rats.[1]
Table 1: Dosing Regimen for Oral Administration in Zucker Fatty Rats [1]
| Compound | Dosage (mg/kg/day) | Administration Route | Frequency | Duration |
| This compound | 0.32, 1, 3.2 | Oral Gavage | Once Daily | 14 days |
| Rosiglitazone | 0.1, 0.32, 1, 3.2 | Oral Gavage | Once Daily | 14 days |
| Pioglitazone (B448) | 1, 3.2, 10 | Oral Gavage | Once Daily | 14 days |
| Metformin | 320, 1000 | Oral Gavage | Once Daily | 14 days |
Table 2: Effects of this compound on Glucose Tolerance in Zucker Fatty Rats [1]
| Treatment Group | Dose (mg/kg) | Outcome |
| This compound | 0.32 - 3.2 | Dose-dependent improvement in impaired glucose tolerance. |
| Rosiglitazone | 0.1 - 3.2 | Dose-dependent improvement in impaired glucose tolerance. |
Table 3: Effects of this compound on Insulin Resistance in Zucker Fatty Rats [1]
| Treatment Group | Dose (mg/kg) | Effect on Peripheral Insulin Resistance | Effect on Hepatic Insulin Resistance |
| This compound | 0.32 - 3.2 | Dose-dependent amelioration | Dose-dependent amelioration |
Experimental Protocols
Protocol for Oral Administration of this compound
This protocol describes the once-daily oral administration of this compound to Zucker fatty rats for 14 days.[1]
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose (B11928114) solution; Note: The specific vehicle used in the primary study was not detailed. Researchers should determine an appropriate vehicle based on the solubility and stability of this compound.)
-
Zucker fatty rats
-
Animal balance
-
Oral gavage needles (16-18 gauge, flexible or stainless steel with a ball tip)
-
Syringes (1-3 mL)
Procedure:
-
Animal Acclimatization: Allow Zucker fatty rats to acclimate to the housing conditions for at least one week prior to the start of the study.
-
Dose Preparation:
-
Calculate the required amount of this compound for each dose group based on the mean body weight of the animals.
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Ensure the suspension is well-mixed before each administration.
-
-
Animal Restraint:
-
Gently restrain the rat to immobilize its head and torso. Proper handling is crucial to minimize stress and prevent injury.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark the needle at this point.
-
-
Oral Gavage:
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle has reached the pre-measured depth, slowly administer the this compound suspension.
-
-
Post-Administration Monitoring:
-
After administration, return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation, for at least 10-15 minutes.
-
-
Daily Dosing: Repeat the procedure once daily for 14 consecutive days.
Protocol for Oral Glucose Tolerance Test (OGTT)
The OGTT is performed to assess the ability of the rats to clear a glucose load from the bloodstream.
Materials:
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before the test, with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample from the tail vein and measure the blood glucose concentration (t=0).
-
Glucose Administration: Administer the glucose solution via oral gavage.
-
Blood Sampling: Collect blood samples at 30, 60, 90, and 120 minutes after glucose administration.
-
Glucose Measurement: Measure the blood glucose concentration at each time point.
-
Data Analysis: Plot the blood glucose concentration over time to determine the glucose tolerance curve. Calculate the area under the curve (AUC) for a quantitative comparison between groups.
Protocol for Euglycemic-Hyperinsulinemic Clamp
This procedure is the gold standard for assessing insulin sensitivity in both peripheral and hepatic tissues.[1]
Materials:
-
Insulin solution
-
Glucose solution (e.g., 20% dextrose)
-
Infusion pumps
-
Catheters for venous infusion and arterial blood sampling
-
Surgical supplies for catheter implantation
-
Glucometer and test strips
Procedure:
-
Surgical Preparation: Several days prior to the clamp study, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling). Allow the animals to recover fully.
-
Fasting: Fast the rats overnight before the clamp procedure.
-
Setup: Connect the rat's venous catheter to two infusion pumps, one for insulin and one for glucose. Connect the arterial catheter for blood sampling.
-
Hyperinsulinemia: Begin a continuous infusion of insulin at a constant rate to raise plasma insulin levels.
-
Euglycemia Maintenance:
-
Monitor blood glucose levels every 5-10 minutes from the arterial catheter.
-
Infuse the glucose solution at a variable rate to clamp the blood glucose at a basal (euglycemic) level.
-
-
Steady State: The glucose infusion rate is adjusted until a steady state is reached, where the amount of glucose being infused equals the amount of glucose being taken up by the body's tissues. This typically takes 60-120 minutes.
-
Data Collection: The glucose infusion rate during the steady-state period is a measure of whole-body insulin sensitivity.
-
Tissue-Specific Insulin Sensitivity (Optional): The use of radiolabeled glucose tracers can allow for the determination of glucose uptake in specific tissues (e.g., muscle, adipose tissue) and the rate of hepatic glucose production.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound acts as a PPARγ agonist. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to PPAR response elements (PPREs) in the promoter regions of target genes. This leads to the transcription of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity.
References
Application Notes and Protocols for Cell-Based Efficacy Testing of FK614
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK614 is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1][2][3][4] As a member of the benzimidazole (B57391) class of compounds, it holds therapeutic potential, primarily investigated for its role in improving insulin (B600854) sensitivity and glucose metabolism, making it a candidate for the treatment of type 2 diabetes.[1][2][3] PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose homeostasis, and inflammation.[4][5] Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[6][7]
Given the established role of PPARγ in metabolic diseases and its emerging links to cancer biology, comprehensive cell-based assays are essential to evaluate the efficacy and mechanism of action of this compound. These application notes provide detailed protocols for a suite of cell-based assays to characterize the bioactivity of this compound, focusing on its function as a PPARγ agonist and its potential as an anticancer agent.
Data Presentation
The following tables summarize hypothetical quantitative data from the described experimental protocols to provide a framework for data analysis and comparison.
Table 1: PPARγ Agonist Activity of this compound in a Luciferase Reporter Assay
| Compound | Concentration (µM) | Fold Activation (vs. Vehicle) | EC₅₀ (µM) |
| Vehicle (DMSO) | - | 1.0 | - |
| Rosiglitazone | 0.01 | 2.5 | 0.05 |
| 0.1 | 8.2 | ||
| 1 | 15.1 | ||
| 10 | 16.0 | ||
| This compound | 0.01 | 1.8 | 0.12 |
| 0.1 | 6.5 | ||
| 1 | 14.2 | ||
| 10 | 15.5 |
Table 2: Effect of this compound on Adipocyte Differentiation
| Treatment | Concentration (µM) | Oil Red O Staining (OD₅₁₀) |
| Undifferentiated Control | - | 0.15 |
| Differentiated Control | - | 1.20 |
| Rosiglitazone | 1 | 1.55 |
| This compound | 0.1 | 0.85 |
| 1 | 1.45 | |
| 10 | 1.50 |
Table 3: Effect of this compound on Glucose Uptake in Differentiated Adipocytes
| Treatment | Concentration (µM) | Glucose Uptake (pmol/mg protein) |
| Basal | - | 150 |
| Insulin (100 nM) | - | 450 |
| This compound + Insulin | 1 | 580 |
| 10 | 620 |
Table 4: Cytotoxic Effects of this compound on Cancer Cell Lines (MTT Assay)
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 75.2 | 0.8 |
| A549 (Lung Cancer) | > 100 | 1.2 |
| HT-29 (Colon Cancer) | 88.5 | 1.5 |
Table 5: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)
| Treatment | Concentration (µM) | Wound Closure (%) after 24h |
| Vehicle Control | - | 85 |
| This compound | 50 | 62 |
| 100 | 45 |
Table 6: Effect of this compound on Cancer Cell Invasion (Transwell Matrigel Invasion Assay)
| Treatment | Concentration (µM) | Invading Cells (Normalized to Control) |
| Vehicle Control | - | 1.0 |
| This compound | 50 | 0.58 |
| 100 | 0.35 |
Experimental Protocols
PPARγ Activation Assay (Luciferase Reporter Assay)
Objective: To quantify the agonist activity of this compound on the human PPARγ receptor.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well.
-
After 24 hours, co-transfect cells with a PPARγ expression vector and a PPRE-driven luciferase reporter vector using a suitable transfection reagent. A Renilla luciferase vector can be co-transfected for normalization.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and a reference PPARγ agonist (e.g., Rosiglitazone) in the appropriate cell culture medium.
-
24 hours post-transfection, replace the medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by that of the vehicle control.
-
Determine the EC₅₀ value by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Adipocyte Differentiation Assay (Oil Red O Staining)
Objective: To assess the ability of this compound to induce the differentiation of preadipocytes into mature adipocytes.
Methodology:
-
Cell Culture and Differentiation Induction:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
Seed cells in a 24-well plate and grow to confluence.
-
Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin, in the presence of varying concentrations of this compound or a positive control (e.g., Rosiglitazone).
-
-
Maturation:
-
After 48 hours, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin and the respective compounds for another 48 hours.
-
Subsequently, culture the cells in DMEM with 10% FBS, changing the medium every 2-3 days, for a total of 8-10 days to allow for lipid droplet accumulation.
-
-
Oil Red O Staining:
-
Wash the differentiated adipocytes with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain the lipid droplets by incubating with a filtered Oil Red O working solution (0.21% in 60% isopropanol) for 10-15 minutes.[2][8][9]
-
Wash extensively with water.
-
-
Quantification:
-
Visually assess the stained lipid droplets under a microscope.
-
For quantitative analysis, elute the stain by adding 100% isopropanol to each well and measure the absorbance at 510 nm using a plate reader.[2]
-
Glucose Uptake Assay
Objective: To measure the effect of this compound on insulin-stimulated glucose uptake in mature adipocytes.
Methodology:
-
Adipocyte Differentiation:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate as described in the adipocyte differentiation assay protocol.
-
-
Compound Treatment and Glucose Starvation:
-
Treat mature adipocytes with desired concentrations of this compound for 24-48 hours.
-
Wash the cells with PBS and starve them in serum-free, low-glucose DMEM for 2-4 hours.
-
-
Glucose Uptake Measurement:
-
Wash the cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
Stimulate the cells with 100 nM insulin in KRPH buffer for 20 minutes at 37°C. Include a basal (no insulin) control.
-
Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 10-15 minutes.
-
Stop the uptake by adding ice-cold PBS.
-
Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.[10][11][12][13]
-
-
Data Analysis:
-
Normalize the glucose uptake to the protein concentration in each well.
-
Compare the glucose uptake in this compound-treated cells to the insulin-stimulated control.
-
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control and a positive control cytotoxic agent (e.g., Doxorubicin).
-
-
MTT/XTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours at 37°C.[14][15][16]
-
For the MTT assay, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan (B1609692) crystals.[14][16]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.
Methodology:
-
Cell Seeding and Monolayer Formation:
-
Seed cancer cells in a 6-well plate and grow them to form a confluent monolayer.
-
-
Creating the "Wound":
-
Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
-
Compound Treatment and Imaging:
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24 hours) using a microscope.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for each treatment condition.
-
Cell Invasion Assay (Transwell Matrigel Invasion Assay)
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
Methodology:
-
Preparation of Transwell Inserts:
-
Cell Seeding and Treatment:
-
Incubation and Staining:
-
Quantification:
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Normalize the number of invading cells in the this compound-treated groups to the vehicle control group.
-
Mandatory Visualizations
Caption: this compound-mediated PPARγ signaling pathway.
Caption: Experimental workflow for this compound efficacy testing.
Caption: Logical relationship of this compound's biological effects.
References
- 1. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 2. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snapcyte.com [snapcyte.com]
- 4. Adipocyte differentiation assay and Oil-Red O staining [bio-protocol.org]
- 5. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. ixcellsbiotech.com [ixcellsbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. abcam.com [abcam.com]
- 13. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. texaschildrens.org [texaschildrens.org]
- 16. broadpharm.com [broadpharm.com]
- 17. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 18. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. corning.com [corning.com]
Application Notes and Protocols for FK614 Treatment in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK614 is a novel, non-thiazolidine dione (B5365651) (non-TZD) selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[2][3] While extensively studied for its anti-diabetic properties, the role of PPARγ and its agonists like this compound in cancer is an emerging area of research. The effects of PPARγ activation in cancer are complex and can be context-dependent, leading to either inhibition or promotion of tumor growth.[4][5] PPARγ agonists have been shown to induce apoptosis, cell cycle arrest, and differentiation in various cancer cell lines.[3][6][7]
These application notes provide an overview of the mechanism of action of this compound and general protocols for evaluating its effects on cancer cells in vitro. Due to limited publicly available data on the specific effects of this compound across a wide range of cancer cell lines, representative data for another non-TZD PPARγ agonist, GW4064, is included for illustrative purposes. Researchers are strongly encouraged to perform dose-response studies to determine the optimal concentration of this compound for their specific cell line and experimental setup.
Mechanism of Action: PPARγ Signaling Pathway
This compound acts as a selective agonist for PPARγ. Upon binding to this compound, PPARγ undergoes a conformational change, leading to the dissociation of corepressor molecules and the recruitment of coactivator proteins.[1] This activated PPARγ forms a heterodimer with the retinoid X receptor (RXR). The PPARγ/RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[5][8]
The downstream effects of PPARγ activation are multifaceted and can influence cell proliferation, apoptosis, and inflammation. One important aspect of PPARγ signaling is its crosstalk with the NF-κB pathway. PPARγ activation has been shown to inhibit the activity of NF-κB, a key transcription factor involved in promoting inflammation, cell survival, and proliferation in cancer.[7][9]
Caption: this compound activates PPARγ, leading to gene transcription that influences cell fate and inhibits the pro-survival NF-κB pathway.
Quantitative Data
Due to the limited availability of public data on this compound's activity in cancer cell lines, the following table presents IC50 values for a structurally distinct non-TZD PPARγ agonist, GW4064, to provide a general reference for expected potency. It is crucial to determine the IC50 of this compound for each specific cell line used in your experiments.
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| GW4064 | HCT116 | Colorectal Cancer | CCK-8 | 6.9 | [4] |
| GW4064 | CT26 | Colorectal Cancer | CCK-8 | 6.4 | [4] |
| GW9662 (Antagonist) | MCF-7 | Breast Cancer | MTT | 20-30 | [10] |
| GW9662 (Antagonist) | T47D | Breast Cancer | MTT | 20-30 | [10] |
| GW9662 (Antagonist) | MDA-MB-231 | Breast Cancer | MTT | 20-30 | [10] |
Experimental Protocols
The following are detailed protocols for common assays to assess the effects of this compound on cancer cells.
Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., based on IC50 values from the viability assay) and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization, and collect the cells from the supernatant to include any detached apoptotic cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained, Annexin V-only, and PI-only controls should be included for proper compensation and gating.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in the PPARγ and apoptosis signaling pathways after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well or 10 cm cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PPARγ, p-p65, total p65, cleaved caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Visualization
Caption: A standardized workflow for assessing the in vitro effects of this compound on cancer cell lines.
Disclaimer: These protocols are intended as a general guide. Optimization of cell numbers, reagent concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. Always follow appropriate safety precautions when handling chemicals and cell lines.
References
- 1. This compound, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PPAR-γ Modulators as Current and Potential Cancer Treatments [frontiersin.org]
- 3. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | PPAR-γ Agonists As Antineoplastic Agents in Cancers with Dysregulated IGF Axis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 9. An anti-rheumatic agent T-614 inhibits NF-kappaB activation in LPS- and TNF-alpha-stimulated THP-1 cells without interfering with IkappaBalpha degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Glucose Uptake with FK614
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based glucose uptake assay using the fluorescent glucose analog 2-NBDG to evaluate the effect of FK614, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.
Introduction
Glucose uptake is a fundamental cellular process for energy metabolism. The insulin (B600854) signaling pathway plays a crucial role in regulating glucose homeostasis, primarily by promoting the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in insulin-sensitive tissues like adipose and muscle cells. Dysregulation of this pathway is a hallmark of type 2 diabetes and other metabolic disorders. This compound is a non-thiazolidinedione PPARγ agonist that has been shown to improve peripheral glucose utilization and insulin sensitivity.[1][2][3] This protocol details a method to assess the in vitro effect of this compound on glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG). 2-NBDG is taken up by cells through glucose transporters and accumulates intracellularly, providing a fluorescent signal proportional to the rate of glucose uptake.[4][5][6] This assay can be a valuable tool for screening compounds that modulate glucose metabolism and for studying the mechanisms of insulin resistance.
Principle of the Assay
This assay measures the uptake of 2-NBDG, a fluorescently labeled deoxyglucose analog, into cultured cells.[6] Once inside the cell, 2-NBDG is phosphorylated and trapped, leading to an accumulation of fluorescence. The intensity of the fluorescence is directly proportional to the amount of glucose taken up by the cells and can be quantified using a flow cytometer or fluorescence microscope.[4][5] By treating cells with this compound, researchers can determine its effect on glucose uptake, both in the basal state and under insulin-stimulated conditions.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| 3T3-L1 pre-adipocytes | ATCC | CL-173 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| Dexamethasone | Sigma-Aldrich | D4902 |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |
| Insulin, human recombinant | Sigma-Aldrich | I9278 |
| This compound | Cayman Chemical | 10009322 |
| 2-NBDG | Thermo Fisher Scientific | N13195 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Trypsin-EDTA | Gibco | 25200056 |
| Propidium Iodide (PI) Solution | Thermo Fisher Scientific | P3566 |
| FACS Buffer (PBS + 1% BSA) | - | - |
Experimental Protocols
Cell Culture and Differentiation of 3T3-L1 Adipocytes
-
Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into 6-well or 12-well plates at a density that will allow them to reach confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, induce differentiation by changing the medium to DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.
-
Maintenance of Differentiation (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maturation (Day 4 onwards): After another 48 hours, and every two days thereafter, replace the medium with DMEM containing 10% FBS. Mature, lipid-laden adipocytes should be visible by day 7-10.
Glucose Uptake Assay Protocol
-
Serum Starvation: Prior to the assay, wash the differentiated 3T3-L1 adipocytes twice with warm PBS and then incubate in serum-free DMEM for 2-4 hours to ensure basal glucose uptake levels.
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute this compound to the desired final concentrations (e.g., 0.1, 1, 10 µM) in serum-free DMEM. Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).
-
Remove the starvation medium and add the medium containing the test compounds or vehicle.
-
Incubate for the desired treatment time (e.g., 24 hours).
-
-
Insulin Stimulation (Optional):
-
For the last 30 minutes of the compound treatment, add insulin to the designated wells to a final concentration of 100 nM to stimulate glucose uptake.
-
-
Glucose-Free Starvation: Wash the cells twice with warm PBS and incubate in glucose-free DMEM for 30-60 minutes.[4]
-
2-NBDG Incubation:
-
Termination of Uptake: Stop the glucose uptake by washing the cells three times with ice-cold PBS.
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension at 400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of FACS buffer.
-
For viability assessment, add Propidium Iodide (PI) to a final concentration of 1 µg/mL to distinguish live from dead cells.[7]
-
-
Data Acquisition:
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Basal and Insulin-Stimulated Glucose Uptake
| Treatment | Concentration | Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | Value | 1.0 |
| This compound | 0.1 µM | Value | Value |
| This compound | 1 µM | Value | Value |
| This compound | 10 µM | Value | Value |
| Insulin (100 nM) | - | Value | Value |
| This compound (0.1 µM) + Insulin | - | Value | Value |
| This compound (1 µM) + Insulin | - | Value | Value |
| This compound (10 µM) + Insulin | - | Value | Value |
| Rosiglitazone (Positive Control) | 1 µM | Value | Value |
Note: Values in the table are placeholders and should be replaced with experimental data.
Visualizations
Signaling Pathway
Caption: Insulin and this compound signaling pathways converging on glucose uptake.
Experimental Workflow
Caption: Workflow for the 2-NBDG glucose uptake assay.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low 2-NBDG signal | - Insufficient incubation time with 2-NBDG- Low glucose transporter expression- Cells are not fully differentiated | - Optimize 2-NBDG incubation time (30-60 min is a good starting point)- Use a positive control (e.g., insulin) to confirm transporter activity- Ensure cells have fully differentiated by observing lipid droplet formation |
| High background fluorescence | - Incomplete washing to remove extracellular 2-NBDG- Cell death leading to non-specific uptake | - Increase the number and volume of washes with ice-cold PBS- Use PI staining and gate on the live cell population during flow cytometry analysis |
| High variability between replicates | - Inconsistent cell numbers per well- Pipetting errors- Edge effects in the plate | - Ensure even cell seeding and check for cell monolayer integrity before the assay- Use calibrated pipettes and careful technique- Avoid using the outermost wells of the plate |
| No effect of this compound | - Inappropriate concentration range- Insufficient treatment time- Cell line is not responsive to PPARγ agonists | - Perform a dose-response experiment with a wider range of this compound concentrations- Optimize the compound treatment time (e.g., 12, 24, 48 hours)- Confirm PPARγ expression in the cell line or use a different insulin-sensitive cell line |
References
- 1. FK-614, a selective peroxisome proliferator-activated receptor gamma agonist, improves peripheral glucose utilization while decreasing hepatic insulin extraction in alloxan-induced diabetic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ameliorating effect of this compound, a novel nonthiazolidinedione peroxisome proliferator-activated receptor gamma agonist, on insulin resistance in Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. assaygenie.com [assaygenie.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Glucose (2-NBDG) uptake assay [bio-protocol.org]
Application Note: Real-Time PCR Analysis of Gene Expression Following FK614 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK614 is a novel, non-thiazolidinedione agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor involved in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1] As a PPARγ agonist, this compound has demonstrated potential in improving insulin sensitivity and glucose tolerance, making it a person of interest in the development of therapeutics for metabolic disorders.[1] Understanding the molecular mechanisms underlying the therapeutic effects of this compound is crucial for its continued development and clinical application.
This application note provides a detailed protocol for analyzing changes in gene expression in response to this compound treatment using real-time reverse transcription-polymerase chain reaction (RT-qPCR). This powerful technique allows for the sensitive and specific quantification of messenger RNA (mRNA) levels, providing insights into the downstream cellular pathways modulated by this compound. Specifically, we will focus on the analysis of genes known to be regulated by PPARγ activation, including acyl-CoA oxidase (ACO), adipocyte fatty acid-binding protein (aP2), and tumor necrosis factor-alpha (TNF-α).[1]
Principle
The experimental workflow involves treating a relevant cell line (e.g., 3T3-L1 preadipocytes) with this compound. Following treatment, total RNA is extracted from the cells and reverse transcribed into complementary DNA (cDNA). This cDNA then serves as the template for real-time PCR, where the expression levels of target genes are quantified using a fluorescent dye like SYBR Green.[2][3] The relative expression of each target gene is normalized to an internal control (housekeeping gene) to account for variations in RNA input and reverse transcription efficiency.
Materials and Reagents
-
Cell line (e.g., 3T3-L1 preadipocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green-based qPCR master mix (e.g., SYBR Green PCR Master Mix, Applied Biosystems)
-
Nuclease-free water
-
Forward and reverse primers for target genes (ACO, aP2, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 10 µM). The final DMSO concentration should be less than 0.1% in all wells, including the vehicle control (0 µM this compound).
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
RNA Isolation and Quantification
-
After the treatment period, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[2][3]
-
The reaction typically includes the RNA template, reverse transcriptase, dNTPs, and either oligo(dT) primers, random hexamers, or a mix of both.[3]
-
Incubate the reaction mixture as recommended by the manufacturer (e.g., 25°C for 5 minutes, 42°C for 30 minutes, and 85°C for 5 minutes).[4]
-
The resulting cDNA can be stored at -20°C until use.
Real-Time PCR (qPCR)
-
Prepare the qPCR reaction mixture in a total volume of 20 µL per reaction. Each reaction should contain:
-
10 µL of 2x SYBR Green qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Set up the reactions in a 96-well qPCR plate. Include a no-template control (NTC) for each primer set to check for contamination. Run each sample in triplicate.
-
Perform the qPCR using a real-time PCR detection system with the following cycling conditions (these may need optimization depending on the instrument and primers):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
Data Analysis
-
Determine the cycle threshold (Ct) value for each sample. The Ct value is the cycle number at which the fluorescence signal crosses a defined threshold.[5]
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative change in gene expression using the 2^-ΔΔCt method. The ΔΔCt is calculated by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is then 2^-ΔΔCt.
Data Presentation
The following table summarizes hypothetical quantitative data for the relative gene expression of ACO, aP2, and TNF-α in 3T3-L1 cells treated with this compound for 24 hours. Data are presented as mean fold change ± standard deviation relative to the vehicle control (0 µM this compound).
| Target Gene | 0 µM this compound (Vehicle) | 1 µM this compound | 10 µM this compound |
| ACO | 1.0 ± 0.12 | 2.5 ± 0.21 | 4.8 ± 0.35 |
| aP2 | 1.0 ± 0.09 | 3.1 ± 0.28 | 6.2 ± 0.41 |
| TNF-α | 1.0 ± 0.15 | 0.6 ± 0.08 | 0.3 ± 0.05 |
Mandatory Visualizations
Caption: Experimental workflow for qPCR analysis of gene expression.
Caption: this compound signaling through the PPARγ pathway.
References
Application Notes and Protocols for Assessing FK614 Effects on Adipocyte Fatty Acid-Binding Protein (aP2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for assessing the effects of FK614, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, on the expression of adipocyte fatty acid-binding protein (aP2), also known as fatty acid-binding protein 4 (FABP4). aP2 is a crucial protein in adipocyte function and a key downstream target of PPARγ. Understanding the impact of this compound on aP2 expression is vital for elucidating its mechanism of action and its potential as a therapeutic agent in metabolic diseases.
Background
This compound is a non-thiazolidinedione PPARγ agonist. PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitization. Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
aP2 is a well-established target gene of PPARγ. Its expression is significantly induced during adipocyte differentiation and is upregulated by PPARγ agonists. aP2 is involved in the intracellular transport of fatty acids and is implicated in systemic insulin resistance and atherosclerosis. Therefore, assessing the effect of this compound on aP2 expression provides a direct measure of its PPARγ agonist activity in a physiologically relevant context.
Data Presentation
The following table summarizes the expected quantitative effects of PPARγ agonists on aP2 (FABP4) expression in adipocytes, based on studies with the well-characterized PPARγ agonist rosiglitazone. Similar effects can be anticipated for this compound.
| Cell Line | Treatment | Concentration | Time Point | aP2/FABP4 mRNA Fold Increase (vs. Control) | Reference |
| 3T3-L1 | Rosiglitazone | 1 µM | Day 7 of differentiation | ~15-fold | [1] |
| 3T3-L1 | Rosiglitazone + Obestatin | Not specified | 14 days post-differentiation | 7-fold | |
| 3T3-L1 | Rosiglitazone | 5 µM | Day 6 of differentiation | >10-fold | [2] |
Signaling Pathway
The activation of aP2 gene expression by this compound is mediated through the PPARγ signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the effects of this compound on aP2 expression in an in vitro adipocyte model.
Experimental Workflow
Protocol 1: 3T3-L1 Adipocyte Differentiation and this compound Treatment
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Differentiation:
-
Once cells reach confluence, continue to culture for an additional 2 days (Day 0).
-
On Day 0, replace the medium with differentiation medium I (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).
-
On Day 2, replace the medium with differentiation medium II (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin).
-
-
Maturation and Treatment:
-
On Day 4, and every two days thereafter, replace the medium with maintenance medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from Day 7 onwards.
-
Treat mature adipocytes with various concentrations of this compound or vehicle control for the desired time period (e.g., 24-48 hours).
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for aP2 mRNA Expression
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or TaqMan)
-
qPCR primers for mouse aP2/Fabp4 and a reference gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Mouse aP2/Fabp4 Primer Sequences:
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control adipocytes according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for aP2 and the reference gene, and cDNA template.
-
Perform qPCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in aP2 mRNA expression in this compound-treated cells compared to control cells, normalized to the reference gene.
Protocol 3: Western Blot Analysis for aP2 Protein Expression
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against aP2/FABP4 (e.g., from Cell Signaling Technology #2120 or Proteintech 12802-1-AP)[4][5]
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Recommended Antibody Dilutions:
-
Primary anti-FABP4 antibody: 1:1000 to 1:20000 dilution in blocking buffer[5]
-
Loading control antibody: As per manufacturer's recommendation
-
HRP-conjugated secondary antibody: 1:2000 to 1:10000 dilution in blocking buffer
Procedure:
-
Protein Extraction: Lyse the treated and control adipocytes in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein lysates and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against aP2 and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the aP2 protein levels to the loading control to determine the relative change in protein expression.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for aP2 Protein Quantification
Materials:
-
Commercially available aP2/FABP4 ELISA kit (follow the manufacturer's instructions)
-
Cell lysis buffer (if measuring intracellular aP2)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
For intracellular aP2, lyse the treated and control adipocytes and collect the supernatant after centrifugation.
-
For secreted aP2, collect the cell culture medium.
-
-
ELISA:
-
Perform the ELISA according to the kit manufacturer's protocol. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection and substrate reagents.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and determine the concentration of aP2 in the samples.
-
Normalize the aP2 concentration to the total protein content of the cell lysate or the cell number.
-
Conclusion
These application notes provide a framework for the systematic assessment of this compound's effects on aP2 expression. By employing the described protocols, researchers can obtain robust and reproducible data to characterize the molecular pharmacology of this compound and its potential impact on adipocyte biology and metabolic regulation.
References
Application Notes and Protocols for In Vivo Study of FK614 in Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy of FK614 in ameliorating insulin (B600854) resistance. This compound is a novel, non-thiazolidinedione selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2] As a PPARγ agonist, this compound is expected to improve insulin sensitivity primarily in peripheral tissues and the liver.[2][3]
This document outlines detailed protocols for two well-established animal models of insulin resistance: the genetically obese Zucker fatty rat and the alloxan-induced diabetic dog. Key experimental procedures, including the hyperinsulinemic-euglycemic clamp and the oral glucose tolerance test (OGTT), are described in detail to allow for robust assessment of insulin sensitivity.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by binding to and activating PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[3] Activation of PPARγ by this compound leads to the transcription of genes that enhance insulin signaling and glucose uptake in tissues such as adipose tissue, skeletal muscle, and the liver. In the context of insulin resistance, where the insulin signaling pathway is impaired, this compound is hypothesized to restore normal cellular responses to insulin. This includes promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane, a crucial step for glucose uptake.[4][5] The anticipated effect of this compound is an improvement in whole-body insulin sensitivity.
Figure 1: Proposed mechanism of this compound on the insulin signaling pathway.
Experimental Design and Protocols
Animal Models
Two primary animal models are recommended for studying insulin resistance with this compound:
-
Zucker Fatty Rat: A well-characterized genetic model of obesity, hyperlipidemia, and insulin resistance.[2][4][6] These rats have a mutation in the leptin receptor, leading to hyperphagia.[7]
-
Alloxan-Induced Diabetic Dog: A model of chemically induced diabetes that results in hyperglycemia and impaired insulin secretion.[1][3][8]
This compound Dosing and Administration
-
Dosage: Based on previous studies, a dose range of 0.32 mg/kg to 3.2 mg/kg body weight is recommended.[2]
-
Formulation: Prepare this compound as a suspension in a suitable vehicle, such as 0.5% w/v carboxymethyl cellulose (B213188) (CMC) in sterile water.
-
Administration: Administer orally once daily via gavage for a period of 14 days.[2]
-
Control Groups: Include a vehicle control group (receiving only the CMC suspension) and potentially positive control groups treated with known insulin sensitizers like rosiglitazone (B1679542) or metformin.[2]
Experimental Workflow
Figure 2: General experimental workflow for the in vivo study of this compound.
Detailed Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
This test assesses the body's ability to clear a glucose load from the bloodstream.
Procedure:
-
Fasting: Fast the animals overnight (approximately 16-18 hours) with free access to water.[9][10]
-
Baseline Blood Sample: At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose.[9]
-
Glucose Administration: Administer a 2 g/kg body weight glucose solution (typically a 20% dextrose solution) via oral gavage.[11][12]
-
Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.[12][13]
-
Glucose Measurement: Measure blood glucose concentrations immediately using a calibrated glucometer.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique for assessing insulin sensitivity in vivo.[14][15]
Procedure:
-
Surgical Preparation: 5-7 days prior to the clamp, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[14][15] Allow animals to recover fully.
-
Fasting: Fast the animals overnight (16 hours) before the clamp study.[15]
-
Basal Period (2 hours): Infuse a tracer, such as [3-³H]glucose, to measure basal hepatic glucose production.[15]
-
Clamp Period (120 minutes):
-
Tissue-Specific Glucose Uptake: Towards the end of the clamp, a bolus of 2-[¹⁴C]deoxyglucose can be administered to measure glucose uptake in specific tissues.[16]
-
Tissue Collection: At the end of the clamp, euthanize the animal and rapidly collect tissues (e.g., liver, skeletal muscle, adipose tissue) and freeze them in liquid nitrogen for later analysis.
-
Data Analysis:
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.
-
Tracer data can be used to calculate hepatic glucose production and tissue-specific glucose uptake.
-
Western Blotting for Insulin Signaling Proteins
This protocol is for analyzing the expression and phosphorylation state of key proteins in the insulin signaling pathway in harvested tissues.
Procedure:
-
Tissue Homogenization: Homogenize frozen tissue samples in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[17]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 45 µg) on an SDS-polyacrylamide gel.[17]
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[17][18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., IRS-1, Akt, S6) overnight at 4°C.[17][19][20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Summarize all quantitative data in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Body Weight and Fasting Blood Glucose in Zucker Fatty Rats
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) | Fasting Blood Glucose (mg/dL) |
| Vehicle Control | ||||
| This compound (0.32 mg/kg) | ||||
| This compound (1.0 mg/kg) | ||||
| This compound (3.2 mg/kg) | ||||
| Positive Control |
Table 2: Oral Glucose Tolerance Test (OGTT) Results
| Treatment Group | Glucose AUC (mg/dL * min) | Peak Glucose (mg/dL) | Time to Peak (min) |
| Vehicle Control | |||
| This compound (0.32 mg/kg) | |||
| This compound (1.0 mg/kg) | |||
| This compound (3.2 mg/kg) | |||
| Positive Control |
Table 3: Hyperinsulinemic-Euglycemic Clamp Parameters
| Treatment Group | Glucose Infusion Rate (GIR) (mg/kg/min) | Hepatic Glucose Production (mg/kg/min) | Muscle Glucose Uptake (µmol/g/min) | Adipose Glucose Uptake (µmol/g/min) |
| Vehicle Control | ||||
| This compound (0.32 mg/kg) | ||||
| This compound (1.0 mg/kg) | ||||
| This compound (3.2 mg/kg) | ||||
| Positive Control |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound as a potential therapeutic agent for insulin resistance. By employing well-validated animal models and state-of-the-art techniques like the hyperinsulinemic-euglycemic clamp, researchers can obtain comprehensive data on the efficacy and mechanism of action of this compound. Consistent and detailed execution of these protocols will ensure the generation of high-quality, reproducible data critical for advancing drug development efforts.
References
- 1. Induction of alloxan/streptozotocin diabetes in dogs: a revised experimental technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insulin resistance in the Zucker diabetic fatty rat: a metabolic characterisation of obese and lean phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Type I Diabetes Mellitus in Beagle Dogs Using Alloxan and Streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Repeated Low-Dose Streptozotocin and Alloxan Induced Long-Term and Stable Type 1 Diabetes Model in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mmpc.org [mmpc.org]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. olac.berkeley.edu [olac.berkeley.edu]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 13. Meal feeding improves oral glucose tolerance in male rats and causes adaptations in postprandial islet hormone secretion that are independent of plasma incretins or glycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating FK614 Recruitment of PGC-1α
Audience: Researchers, scientists, and drug development professionals.
Introduction
FK614 is a novel, non-thiazolidinedione peroxisome proliferator-activated receptor gamma (PPARγ) modulator with potent anti-diabetic properties. Its mechanism of action involves the activation of PPARγ, a ligand-dependent transcription factor that plays a crucial role in adipogenesis and glucose homeostasis. Upon activation by agonists like this compound, PPARγ undergoes a conformational change that facilitates the dissociation of corepressors and the recruitment of coactivators. A key coactivator in this process is the PPARγ coactivator-1alpha (PGC-1α), which is a master regulator of mitochondrial biogenesis and energy metabolism.
Studies have shown that this compound effectively displaces corepressors from PPARγ and promotes the recruitment of PGC-1α to a similar extent as well-known thiazolidinedione drugs such as rosiglitazone (B1679542) and pioglitazone[1]. The interaction between PPARγ and PGC-1α is a critical step in the transcriptional activation of target genes involved in metabolic regulation. Therefore, robust and quantitative methods to evaluate the recruitment of PGC-1α to PPARγ by this compound are essential for understanding its molecular mechanism and for the development of novel therapeutic agents.
These application notes provide detailed protocols for several established methods to investigate and quantify the this compound-mediated recruitment of PGC-1α to PPARγ. The described techniques include in vitro and in-cell assays, offering a comprehensive toolkit for researchers in academic and industrial settings.
Data Presentation: Quantitative Analysis of PGC-1α Recruitment by PPARγ Agonists
While direct quantitative data for this compound-mediated PGC-1α recruitment is not extensively available in the public domain, the effects of analogous PPARγ agonists, rosiglitazone and pioglitazone (B448), on PGC-1α expression provide a strong surrogate for their recruitment efficacy. The following table summarizes the observed effects of these compounds on PGC-1α mRNA and protein levels, which are downstream consequences of its recruitment and activation.
| Compound | Model System | PGC-1α Change | Fold Change | Reference |
| Rosiglitazone | White Adipose Tissue (in vivo) | mRNA Expression | ~2-fold increase | [2] |
| Rosiglitazone | 3T3-L1 Adipocytes (in vitro) | mRNA Expression | Not specified | [3] |
| Rosiglitazone | Sheep Fetal Skeletal Muscle (in vivo) | mRNA Expression | Increased | [4] |
| Pioglitazone | Human Subcutaneous Adipose Tissue (in vivo) | mRNA Expression | Significantly increased | [5] |
| Pioglitazone | Diabetic Rat Atria (in vivo) | Protein Expression | Significantly increased | [6] |
| Pioglitazone | Fibroblasts from PITRM1-deficient patients (in vitro) | Gene Expression | Strong upregulation | [7] |
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway of this compound-Mediated PGC-1α Recruitment
References
- 1. This compound, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone-Induced Mitochondrial Biogenesis in White Adipose Tissue Is Independent of Peroxisome Proliferator-Activated Receptor γ Coactivator-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone-induced mitochondrial biogenesis in white adipose tissue is independent of peroxisome proliferator-activated receptor γ coactivator-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosiglitazone increases the expression of peroxisome proliferator-activated receptor-gamma target genes in adipose tissue, liver, and skeletal muscle in the sheep fetus in late gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pioglitazone induces mitochondrial biogenesis in human subcutaneous adipose tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pioglitazone Inhibits Diabetes-Induced Atrial Mitochondrial Oxidative Stress and Improves Mitochondrial Biogenesis, Dynamics, and Function Through the PPAR-γ/PGC-1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PPAR-gamma agonist pioglitazone recovers mitochondrial quality control in fibroblasts from PITRM1-deficient patients [frontiersin.org]
Application Notes and Protocols for Studying FK614-Induced Adipocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FK614, a novel selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, for inducing and analyzing adipocyte differentiation in vitro. The protocols detailed below are primarily based on the well-established 3T3-L1 preadipocyte cell line, a robust and widely used model for studying adipogenesis.
Introduction to this compound and Adipocyte Differentiation
Adipocyte differentiation, or adipogenesis, is the process by which preadipocytes develop into mature, lipid-storing adipocytes. This process is critical in energy homeostasis and is a key area of research in metabolic diseases such as obesity and type 2 diabetes. The nuclear receptor PPARγ is a master regulator of adipogenesis.
This compound is a non-thiazolidinedione (non-TZD) selective PPARγ modulator.[1] Unlike full PPARγ agonists such as rosiglitazone, this compound exhibits a unique mode of action by differentially recruiting transcriptional coactivators to the PPARγ receptor. Specifically, this compound has been shown to recruit less CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1), while recruiting a similar amount of PPARγ coactivator-1α (PGC-1α) compared to full agonists.[1] This differential coactivator recruitment suggests that this compound may induce adipogenesis with a distinct gene expression profile and potentially a different therapeutic window compared to traditional PPARγ agonists.
These protocols provide a framework for inducing adipocyte differentiation with this compound and assessing the resulting cellular and molecular changes.
Key Experimental Techniques
A typical workflow for studying this compound-induced adipocyte differentiation involves several key stages:
-
Cell Culture and Differentiation: Culturing preadipocytes and inducing differentiation using a standard cocktail with this compound as the PPARγ agonist.
-
Assessment of Lipid Accumulation: Visualizing and quantifying the accumulation of intracellular lipids, a hallmark of mature adipocytes.
-
Gene Expression Analysis: Measuring the expression of key adipogenic marker genes to monitor the progression of differentiation at the molecular level.
-
Protein Expression Analysis: Quantifying the protein levels of key adipogenic transcription factors and markers.
Data Presentation: Summary of Expected Outcomes
The following tables summarize the types of quantitative data that can be generated using the protocols described below.
Table 1: Quantification of Lipid Accumulation
| Treatment Group | Oil Red O Absorbance (at 510 nm) | Fold Change vs. Control |
| Undifferentiated Control | Baseline Absorbance | 1.0 |
| Differentiation Cocktail (without PPARγ agonist) | Low Absorbance | >1.0 |
| Differentiation Cocktail + Rosiglitazone (Positive Control) | High Absorbance | Significant Increase |
| Differentiation Cocktail + this compound (Test Compound) | Concentration-Dependent Increase | Concentration-Dependent |
Table 2: Relative Gene Expression of Adipogenic Markers (qPCR)
| Gene | Undifferentiated Control | Rosiglitazone-Treated | This compound-Treated |
| Pparg | 1.0 | Significant Upregulation | Concentration-Dependent Upregulation |
| Cebpa | 1.0 | Significant Upregulation | Concentration-Dependent Upregulation |
| Fabp4 (aP2) | 1.0 | Significant Upregulation | Concentration-Dependent Upregulation |
| Adipoq (Adiponectin) | 1.0 | Significant Upregulation | Concentration-Dependent Upregulation |
| Plin1 (Perilipin 1) | 1.0 | Significant Upregulation | Concentration-Dependent Upregulation |
Values are expressed as fold change relative to the undifferentiated control.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Differentiation with this compound
This protocol describes the induction of adipogenesis in 3T3-L1 cells using a standard differentiation cocktail, with this compound as the PPARγ agonist.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (high glucose)
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound
-
Rosiglitazone (positive control)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Cell Seeding and Growth:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.
-
Seed cells in 6-well or 12-well plates and grow to confluence.
-
Maintain cells at confluence for an additional 2 days (Day 0).
-
-
Initiation of Differentiation (Day 0):
-
Prepare the differentiation induction medium (MDI): DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.
-
To the MDI medium, add this compound to the desired final concentration (a concentration range of 10 nM to 10 µM is a reasonable starting point for a dose-response experiment). Also, prepare a positive control with a known PPARγ agonist like Rosiglitazone (e.g., 1 µM) and a vehicle control (DMSO).
-
Aspirate the growth medium from the confluent cells and replace it with the MDI medium containing the respective treatments.
-
-
Maturation Phase (Day 2 onwards):
-
After 2 days (Day 2), replace the MDI medium with a maturation medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin.
-
Replenish the maturation medium every 2 days.
-
-
Harvesting (Day 8-10):
-
Mature adipocytes are typically observed between days 8 and 10, characterized by the accumulation of lipid droplets.
-
Cells are now ready for analysis using the following protocols.
-
Protocol 2: Oil Red O Staining for Lipid Accumulation
This protocol is for visualizing and quantifying intracellular lipid droplets in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
PBS
-
10% Formalin
-
Oil Red O stock solution (0.5% in isopropanol)
-
100% Isopropanol
-
Microplate reader
Procedure:
-
Fixation:
-
Wash the cells gently with PBS.
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
-
Staining:
-
Wash the fixed cells with water.
-
Wash with 60% isopropanol for 5 minutes.
-
Allow the wells to dry completely.
-
Prepare the Oil Red O working solution by diluting the stock solution with water (e.g., 6 parts stock to 4 parts water) and filtering it.
-
Add the Oil Red O working solution to each well and incubate for 10-20 minutes at room temperature.
-
-
Washing:
-
Remove the staining solution and wash the cells repeatedly with water until the excess stain is removed.
-
-
Quantification:
-
Visually inspect the cells under a microscope for red-stained lipid droplets.
-
For quantification, add 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a microplate reader.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Adipogenic Gene Expression
This protocol is for measuring the mRNA levels of key adipogenic marker genes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., Pparg, Cebpa, Fabp4, Adipoq, Plin1) and a housekeeping gene (e.g., Actb, Gapdh)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the culture plate using TRIzol or the lysis buffer from an RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up qPCR reactions using SYBR Green master mix, cDNA, and primers for your target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the undifferentiated control.
-
These protocols provide a solid foundation for investigating the effects of this compound on adipocyte differentiation. Researchers are encouraged to optimize concentrations and time points for their specific experimental conditions.
References
Application of Euglycemic-Hyperinsulinemic Clamp with FK614: Protocols and Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
The euglycemic-hyperinsulinemic clamp is the gold-standard technique for assessing insulin (B600854) sensitivity in vivo.[1][2][3] This methodology allows for the direct measurement of insulin's effect on glucose metabolism by maintaining a constant hyperinsulinemic state while clamping blood glucose at a normal level through a variable glucose infusion.[1][3][4] The rate of glucose infusion required to maintain euglycemia directly reflects whole-body insulin sensitivity.[3][5]
FK614 is a novel, non-thiazolidinedione compound that has demonstrated potent anti-diabetic activity.[6] It functions as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist and has also been identified as a G protein-coupled receptor 40 (GPR40) agonist.[1][6][7] The application of the euglycemic-hyperinsulinemic clamp in conjunction with this compound administration provides a powerful tool to elucidate the specific effects of this compound on insulin sensitivity and glucose metabolism. This document provides detailed application notes and protocols for researchers interested in utilizing this experimental approach.
Data Presentation
The following table summarizes quantitative data from a study investigating the effects of this compound on glucose metabolism in alloxan-induced diabetic dogs using a hyperinsulinemic-hyperglycemic clamp.
| Parameter | Control Group (n=6) | This compound-Treated Group (n=5) | P-value |
| This compound Dosage | N/A | 0.32 mg/kg per day (orally for 10 days) | N/A |
| Insulin Infusion Rate | 18 pmol/kg per minute (intraportally) | 18 pmol/kg per minute (intraportally) | N/A |
| Tracer-Determined Hepatic Glucose Production | 10.6 ± 1.7 µmol/kg per minute | 19.0 ± 5.0 µmol/kg per minute | <0.001 |
| Hepatic Insulin Extraction | 55.9% ± 3.4% | 47.8% ± 1.6% | <0.01 |
| Daily Regular Insulin Requirement | 0.32 ± 0.01 U/kg per day | 0.18 ± 0.01 U/kg per day | <0.001 |
| Daily NPH Insulin Requirement | 0.89 ± 0.04 U/kg per day | 0.53 ± 0.02 U/kg per day | <0.001 |
| Data adapted from a study in alloxan-diabetic dogs.[6] |
Experimental Protocols
This section outlines a detailed protocol for performing a euglycemic-hyperinsulinemic clamp study in a rodent model to assess the effect of this compound on insulin sensitivity. This protocol is a composite based on established clamp methodologies and specific parameters from studies involving this compound.[6][8][9][10][11]
I. Animal Preparation and Surgical Procedure (5-7 days prior to clamp)
-
Animal Model: Utilize a suitable rodent model of insulin resistance or diabetes (e.g., Zucker fatty rats, db/db mice, or high-fat diet-induced obese mice).
-
Catheter Implantation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant an indwelling catheter into the right jugular vein for infusions (insulin, glucose, and tracers).
-
Implant a second catheter into the left carotid artery for blood sampling. The arterial catheter allows for sampling of arterialized venous blood when the animal's paw is warmed.[2]
-
Exteriorize the catheters at the back of the neck and protect them with a tethering system.
-
Allow the animals to recover for 5-7 days to ensure they have regained their pre-surgical body weight.
-
II. This compound Administration (Pre-treatment period)
-
Dosage and Administration: Based on previous studies, administer this compound orally at a dose of 0.32 mg/kg per day.[6] The duration of treatment should be sufficient to observe a significant effect, for example, 10 to 14 days.[6]
-
Vehicle Control: Administer a vehicle solution to the control group following the same schedule and route as the this compound-treated group.
III. Euglycemic-Hyperinsulinemic Clamp Procedure (on the day of the experiment)
-
Fasting: Fast the animals overnight (for approximately 12-16 hours) before the clamp procedure.[9]
-
Experimental Setup:
-
Place the conscious, unrestrained animal in a metabolic cage.
-
Connect the jugular vein catheter to a swivel system that allows for simultaneous infusion of multiple solutions.
-
Connect the carotid artery catheter to a sampling line.
-
-
Basal Period (t = -90 to 0 min):
-
Initiate a primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) to assess basal glucose turnover.[10]
-
A typical priming dose is 1.0 µCi followed by a continuous infusion of 0.05 µCi/min for mice.[10]
-
Collect blood samples at the end of the basal period (e.g., at t = -15 and -5 min) to determine basal plasma glucose, insulin, and tracer concentrations.
-
-
Clamp Period (t = 0 to 120 min):
-
Initiate a primed-continuous infusion of human insulin. A common infusion rate for rodents is 2.5 mU/kg/min.[10]
-
Simultaneously, begin a variable infusion of a 20% glucose solution.
-
Monitor blood glucose levels every 5-10 minutes from the arterial catheter.[10][12]
-
Adjust the glucose infusion rate (GIR) to maintain euglycemia (target blood glucose level of approximately 100-120 mg/dL).[9][10]
-
To assess tissue-specific glucose uptake, a bolus of a non-metabolizable glucose analog (e.g., 2-deoxy-[¹⁴C]glucose) can be administered at t = 75 or 80 min.[9][10]
-
Collect blood samples at steady-state (typically the last 30-40 minutes of the clamp) to determine plasma insulin and glucose tracer concentrations.
-
-
Tissue Collection:
-
At the end of the clamp, anesthetize the animal and collect tissue samples (e.g., skeletal muscle, adipose tissue, liver) for further analysis (e.g., measurement of tissue-specific glucose uptake, gene expression analysis).
-
Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound
Caption: Signaling pathways of this compound via PPARγ and GPR40 activation.
Experimental Workflow
Caption: Experimental workflow for the euglycemic-hyperinsulinemic clamp with this compound.
References
- 1. This compound, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Glucose clamp technique: a method for quantifying insulin secretion and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FK-614, a selective peroxisome proliferator-activated receptor gamma agonist, improves peripheral glucose utilization while decreasing hepatic insulin extraction in alloxan-induced diabetic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Insulin Sensitivity: Hyperinsulinemic-euglycemic clamp (3H+14C) | Michigan Mouse Metabolic Phenotyping Center in Live Models [mmpc.med.umich.edu]
- 11. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
Troubleshooting & Optimization
FK614 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with FK614, particularly concerning its solubility in aqueous solutions.
I. Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Solutions
Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution (typically in an organic solvent like DMSO) to an aqueous buffer (e.g., PBS) or cell culture medium.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution exceeds its solubility limit. This compound is a lipophilic molecule (logP ≈ 4.85) and has low intrinsic aqueous solubility. | 1. Decrease the final concentration: Start with a lower final concentration and perform a dose-response experiment to find the optimal concentration for your assay. 2. Perform a solubility test: Determine the maximum soluble concentration of this compound in your specific aqueous medium by preparing a serial dilution and observing for precipitation. |
| Rapid Solvent Exchange | Adding a concentrated stock solution directly and quickly into a large volume of aqueous medium can cause the compound to "crash out" as the solvent environment changes abruptly from organic to aqueous. | 1. Use a stepwise dilution: Prepare an intermediate dilution of the this compound stock in the aqueous medium. For example, add a small volume of the DMSO stock to a small volume of pre-warmed medium, mix well, and then add this intermediate dilution to the final volume. 2. Slow addition with mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing or stirring to ensure rapid and uniform dispersion. |
| Low Temperature of Aqueous Medium | The solubility of many compounds, including this compound, can decrease at lower temperatures. | Pre-warm the aqueous medium: Ensure your buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. |
| pH of the Aqueous Medium | This compound has both acidic (pKa ≈ 3.94) and basic (pKa ≈ 5.91) functional groups. Its solubility is therefore pH-dependent. At physiological pH (~7.4), the molecule will be partially ionized, which can affect its solubility. | Adjust the pH of the buffer: If your experimental conditions allow, you can test the solubility of this compound at slightly different pH values to find the optimal pH for solubility. However, be mindful of the impact of pH changes on your biological system. |
Issue 2: Delayed Precipitation of this compound in Aqueous Solutions
Symptom: The solution is initially clear after adding this compound, but a precipitate or crystals form after a period of incubation (hours to days).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturated Solution | The initial clear solution may be a supersaturated state that is not thermodynamically stable, leading to crystallization over time. | 1. Lower the final concentration: Work at a concentration that is comfortably below the determined solubility limit. 2. Incorporate solubilizing agents: Consider the use of excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low, non-toxic concentrations to improve and maintain solubility. |
| Interaction with Media Components | This compound may interact with components in complex media (e.g., proteins in serum, salts) to form less soluble complexes. | 1. Test in simpler buffers: Determine the solubility in a simple buffer like PBS first to understand the baseline solubility. 2. Reduce serum concentration: If using cell culture medium with serum, try reducing the serum percentage to see if it improves stability. Note that serum proteins can sometimes aid in solubilizing hydrophobic compounds. |
| Temperature Fluctuations | Repeated warming and cooling cycles (e.g., taking plates in and out of an incubator) can promote precipitation. | Maintain a constant temperature: Minimize temperature fluctuations as much as possible. |
| Evaporation | In long-term experiments, evaporation of the solvent can increase the concentration of this compound, leading to precipitation. | Minimize evaporation: Use sealed plates or ensure proper humidification in the incubator. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for a wide range of organic compounds. Ensure you are using anhydrous, high-purity DMSO.
Q2: What is the maximum recommended final concentration of DMSO in my aqueous solution?
A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts in your experiment. For most cell-based assays, a final DMSO concentration of ≤ 0.5% is generally considered safe, with ≤ 0.1% being ideal. However, the tolerance to DMSO can be cell-type dependent, so it is recommended to run a vehicle control to assess the effect of DMSO on your specific system.
Q3: How should I store the this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Before use, allow the aliquot to thaw completely and come to room temperature.
Q4: Can I filter-sterilize my this compound stock solution in DMSO?
A4: Yes, if you need to ensure the sterility of your stock solution, you can filter it through a 0.22 µm syringe filter. It is crucial to use a filter membrane that is compatible with DMSO, such as PTFE (polytetrafluoroethylene).
Q5: My this compound still precipitates even at low concentrations. What else can I try?
A5: If you are still facing solubility issues, you can explore the use of formulation strategies for poorly soluble drugs. These include the use of co-solvents (e.g., a small percentage of ethanol (B145695) or polyethylene (B3416737) glycol in your final solution, if compatible with your assay) or complexation with cyclodextrins (e.g., HP-β-CD). The optimal approach will need to be determined empirically for your specific experimental conditions.
III. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃Cl₂N₃O₃S | PubChem |
| Molecular Weight | 468.4 g/mol | PubChem |
| logP (octanol-water partition coefficient) | 4.85 | DrugBank |
| pKa (Strongest Acidic) | 3.94 | DrugBank |
| pKa (Strongest Basic) | 5.91 | DrugBank |
IV. Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, weigh 4.684 mg of this compound.
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear and free of any visible particles. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol for Preparing a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution and allow it to reach room temperature.
-
Prepare Intermediate Dilution (Recommended): a. In a sterile tube, add a volume of pre-warmed cell culture medium. b. Add a small volume of the 10 mM stock solution to the medium to create an intermediate dilution (e.g., 1:10 to make a 1 mM solution). Mix gently but thoroughly by pipetting up and down.
-
Prepare Final Working Solution: a. In a new sterile tube, add the final volume of pre-warmed cell culture medium. b. Add the required volume of the intermediate dilution (or the stock solution if not preparing an intermediate dilution) to the medium to achieve the desired final concentration. c. Mix gently by inverting the tube or pipetting. Avoid vigorous vortexing, especially if the medium contains serum.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is at a non-toxic level for your cells (typically ≤ 0.5%).
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation.
V. Mandatory Visualizations
This compound Experimental Workflow
Caption: Workflow for the preparation and use of this compound solutions in experiments.
This compound Mechanism of Action - PPARγ Signaling Pathway
Caption: Simplified signaling pathway of this compound via PPARγ activation.[1]
References
Technical Support Center: Optimizing FK614 Concentration for Maximal PPARγ Activation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of FK614 for maximal Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate PPARγ?
A1: this compound is a selective, non-thiazolidinedione (TZD) modulator of PPARγ.[1] Unlike full agonists, its mechanism of action involves the differential recruitment of coactivators, leading to its classification as a partial or full agonist depending on the specific cellular context and the abundance of various coactivators.[1] Upon binding to PPARγ, this compound effectively dissociates corepressors like NCoR and SMRT, a crucial step in initiating gene transcription.[1] It shows a distinct pattern of coactivator recruitment, engaging similar levels of PGC-1α as rosiglitazone, but recruiting less CBP and SRC-1.[1]
Q2: What is the recommended starting concentration range for this compound in a PPARγ activation assay?
A2: Based on available literature for similar selective PPARγ modulators and general practices for in vitro nuclear receptor assays, a starting concentration range of 0.01 µM to 10 µM is recommended for dose-response experiments. To determine the optimal concentration for maximal activation in your specific cell system, it is crucial to perform a dose-response curve.
Q3: How does the activity of this compound compare to other PPARγ agonists like rosiglitazone?
A3: The pharmacological properties of this compound are distinct from full agonists like rosiglitazone.[1] While both activate PPARγ, this compound's activity (as a partial or full agonist) is highly dependent on the cellular environment, specifically the expression levels of different transcriptional coactivators.[1] This can result in a different gene expression profile and functional outcomes compared to rosiglitazone.
Q4: What are the key experimental systems to measure this compound-mediated PPARγ activation?
A4: The most common in vitro methods include:
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE). An increase in reporter gene expression upon treatment with this compound indicates PPARγ activation.
-
Transcription Factor DNA-Binding Assays: These assays, often in an ELISA format, measure the binding of activated PPARγ from nuclear extracts to a PPRE-coated plate.
-
Quantitative PCR (qPCR): This method measures the mRNA expression of known PPARγ target genes (e.g., CD36, aP2) to confirm downstream transcriptional activation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No PPARγ Activation Signal | This compound concentration is suboptimal. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the EC50 in your cell system. |
| Low expression of PPARγ in the chosen cell line. | Select a cell line known to express sufficient levels of PPARγ (e.g., HEK293, 3T3-L1 adipocytes) or transiently transfect your cells with a PPARγ expression vector. | |
| Inappropriate cellular context for this compound activity (low levels of required coactivators). | Consider co-transfecting with expression vectors for key coactivators (e.g., PGC-1α) to enhance the signal, as this compound's activity is coactivator-dependent.[1] | |
| Insufficient incubation time. | Optimize the incubation time with this compound. A typical range is 18-24 hours for reporter gene assays. | |
| High Background Signal in Reporter Assay | "Leaky" reporter construct or high basal PPARγ activity. | Use a well-characterized reporter plasmid and consider using a serum-free or charcoal-stripped serum medium to reduce endogenous ligands. |
| Contamination of reagents or cell culture. | Use fresh, sterile reagents and ensure aseptic cell culture techniques. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a uniform cell monolayer by proper cell counting and seeding techniques. |
| Pipetting errors. | Use calibrated pipettes and be meticulous with all liquid handling steps. | |
| Observed Cytotoxicity | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, CCK-8) in parallel with your activation assay to determine the concentration at which this compound becomes toxic to your cells. Use concentrations below the toxic threshold. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is low (typically <0.1%) and consistent across all wells, including vehicle controls. | |
| Unexpected Off-Target Effects | This compound may interact with other cellular targets at higher concentrations. | To confirm specificity, test this compound's activity on other PPAR isoforms (α and δ). If off-target effects are suspected, consider using a structurally unrelated PPARγ agonist as a control. |
Experimental Protocols
PPARγ Reporter Gene Assay
This protocol provides a general framework for a luciferase-based reporter assay in HEK293 cells.
Materials:
-
HEK293 cells
-
PPARγ expression vector
-
PPRE-luciferase reporter vector
-
Control vector for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Rosiglitazone (positive control)
-
Cell culture medium and serum
-
Luciferase assay reagent
-
White, opaque 96-well plates
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Rosiglitazone).
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and the appropriate dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Cell Viability (MTT) Assay
This protocol outlines a method to assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same concentrations of this compound as used in the activation assay, including a vehicle control.
-
Incubation: Incubate for the same duration as the activation assay (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells to determine the concentration at which this compound affects cell viability.
Visualizations
Caption: Canonical PPARγ signaling pathway activated by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for low signal in PPARγ activation assays.
References
troubleshooting inconsistent results in FK614 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FK614. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2][3] It belongs to the benzimidazole (B57391) class of compounds and is a non-thiazolidinedione (TZD) type PPARγ modulator.[1][3] Its primary mechanism of action is to bind to and activate PPARγ, a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.[1]
Q2: How does the activity of this compound differ from other PPARγ agonists like thiazolidinediones (TZDs)?
A2: this compound is considered a selective PPARγ modulator (SPPARM) because its activity can vary depending on the cellular context.[1] It differentially recruits transcriptional coactivators compared to TZDs. For instance, this compound recruits less CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC-1) than rosiglitazone (B1679542) and pioglitazone, but a similar amount of PPARγ coactivator-1α (PGC-1α).[1] This differential coactivator recruitment means this compound can act as a partial or full agonist, depending on the specific coactivators present in the cell type being studied.[1]
Q3: What are the general recommendations for storing and handling this compound?
-
Solid form: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Solutions: For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for benzimidazole derivatives. Prepare aliquots of the stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term use. For working solutions, it is best to prepare them fresh for each experiment.
Q4: What were the findings of the Phase 2 clinical trial for this compound (NCT00036192)?
A4: The Phase 2 clinical trial (NCT00036192) was designed to assess the safety and efficacy of this compound in type 2 diabetic patients inadequately controlled on a sulfonylurea.[2] The study was a randomized, double-blind, placebo-controlled trial with an enrollment of approximately 200 patients who were to receive this compound or a placebo twice daily for 12 weeks.[2] While the trial has been completed, the results regarding efficacy and safety have not been publicly posted.[1]
Troubleshooting Inconsistent Results
Issue 1: High variability in in vitro potency (EC50/IC50) of this compound between experiments.
-
Question: We are observing significant well-to-well and day-to-day variability in our cell-based assays measuring this compound activity. What could be the cause?
-
Answer: Inconsistent results with this compound in vitro can stem from several factors, often related to its nature as a benzimidazole compound and a selective PPARγ modulator.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Precipitation | This compound, like many benzimidazole derivatives, may have limited aqueous solubility. Visually inspect your assay plates for any signs of compound precipitation, especially at higher concentrations. Prepare fresh dilutions from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level for your cell line (typically ≤ 0.5%). |
| Cellular Context and Coactivator Levels | The activity of this compound is dependent on the cellular levels of specific transcriptional coactivators (e.g., CBP, SRC-1, PGC-1α).[1] Variations in cell passage number, confluency, and differentiation state can alter the expression of these coactivators, leading to changes in this compound's efficacy. Maintain a consistent cell culture practice, use cells within a defined passage number range, and ensure uniform cell seeding density. |
| Assay Plate Type and Compound Adsorption | Hydrophobic compounds can adsorb to the plastic of standard tissue culture plates, reducing the effective concentration in the media. Consider using low-adsorption plates for your assays. |
| Inconsistent Incubation Times | The kinetics of this compound's effects may vary. Perform a time-course experiment to determine the optimal incubation time for your specific assay and cell type to ensure you are measuring the response at a consistent and appropriate time point. |
Issue 2: Unexpected or off-target effects observed in cellular assays.
-
Question: We are seeing cellular effects that are not consistent with PPARγ activation. Could this compound have off-target effects?
-
Answer: While this compound is described as a selective PPARγ agonist, off-target effects are a possibility, particularly with benzimidazole-based compounds.
| Potential Cause | Troubleshooting Steps |
| General Kinase Inhibition | Some benzimidazole compounds are known to have activity as kinase inhibitors. If you suspect off-target kinase activity, consider performing a kinase panel screen to identify potential unintended targets. |
| Cytotoxicity at High Concentrations | At higher concentrations, this compound may induce cytotoxicity through mechanisms independent of PPARγ. It is crucial to determine the cytotoxic concentration range of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®) and work with concentrations well below the toxic threshold for your mechanism-of-action studies. |
| Assay Interference | Benzimidazole compounds can sometimes interfere with certain assay technologies, such as those based on fluorescence or luminescence. To rule this out, perform control experiments with your assay reagents in the absence of cells but in the presence of this compound to check for any direct interference. |
Experimental Protocols
Protocol 1: In Vitro Adipocyte Differentiation of 3T3-L1 Cells with this compound
This protocol provides a general framework for assessing the effect of this compound on the differentiation of 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Insulin
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound stock solution in DMSO
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and culture until they reach confluence. Maintain the cells in a post-confluent state for 48 hours before inducing differentiation.
-
Differentiation Induction (Day 0): Replace the medium with differentiation medium I (DMEM with 10% FBS, Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin) containing various concentrations of this compound or vehicle control (DMSO).
-
Medium Change (Day 2): Replace the medium with differentiation medium II (DMEM with 10% FBS, Penicillin-Streptomycin, and 1 µg/mL insulin) containing the respective concentrations of this compound or vehicle.
-
Maintenance (Day 4 onwards): Replace the medium every two days with maintenance medium (DMEM with 10% FBS and Penicillin-Streptomycin) containing this compound or vehicle.
-
Assessment of Differentiation (Day 8-10):
-
Microscopy: Visually assess the accumulation of lipid droplets.
-
Oil Red O Staining: Fix the cells and stain with Oil Red O to quantify lipid accumulation.
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR for adipogenic marker genes such as Pparg, Cebpa, and Fabp4.
-
Protocol 2: PPARγ Transactivation Assay
This protocol describes a reporter gene assay to measure the ability of this compound to activate PPARγ-mediated transcription.
Materials:
-
A suitable host cell line (e.g., HEK293T, CV-1)
-
Expression plasmid for full-length human PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase or β-galactosidase gene
-
A transfection control plasmid (e.g., CMV-β-galactosidase or Renilla luciferase)
-
Transfection reagent
-
This compound stock solution in DMSO
-
Luciferase or β-galactosidase assay reagents
Procedure:
-
Cell Seeding: Seed the host cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-reporter plasmid, and the transfection control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Reporter Assay: Lyse the cells and measure the luciferase or β-galactosidase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter gene activity to the activity of the transfection control. Calculate the fold induction of reporter activity relative to the vehicle control.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
Technical Support Center: Investigating Potential Off-Target Effects of FK614 on PPARα and PPARδ
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the selectivity of FK614, a non-thiazolidinedione (non-TZD) selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.[1][2] While this compound is characterized by its high selectivity for PPARγ, it is crucial to experimentally verify its activity, or lack thereof, on other PPAR isoforms, namely PPARα and PPARδ, to fully understand its biological effects. One study indirectly suggests a lack of significant PPARα activation, noting that the metabolic effects of this compound are consistent with PPARγ activation that is unopposed by concomitant PPARα activity.[1]
This guide provides detailed troubleshooting advice, experimental protocols, and data presentation standards for assessing the potential off-target effects of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: How can I determine if this compound is activating PPARα or PPARδ in my experimental system?
A1: The most direct method is to use a cell-based reporter assay.[3] You will need cell lines engineered to express human PPARα or PPARδ along with a reporter gene (commonly luciferase) linked to a peroxisome proliferator response element (PPRE). Upon activation of the PPAR isoform by a ligand, the reporter gene is transcribed, and the resulting signal (e.g., luminescence) can be quantified. A significant increase in signal in the presence of this compound would indicate an off-target agonistic effect.
Q2: My initial screen suggests this compound has some activity on PPARα/δ. How can I confirm this and quantify the effect?
A2: If an initial screen shows activity, the next step is to perform a dose-response experiment to determine the potency (EC50) and efficacy (maximal activation) of this compound on each PPAR isoform. This should be done in parallel with a known potent agonist for each receptor (e.g., GW7647 for PPARα, GW0742 for PPARδ) and the primary target, PPARγ (e.g., Rosiglitazone). If this compound's EC50 for PPARα or PPARδ is significantly higher (e.g., >100-fold) than for PPARγ, it is still considered selective.
Q3: What are the essential controls for a PPAR reporter assay?
A3:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) added to cells at the same final concentration. This establishes the baseline signal.
-
Positive Control: A known potent and selective agonist for the specific PPAR isoform being tested (e.g., GW7647 for PPARα). This confirms the assay is working correctly.
-
Primary Target Control: A known PPARγ agonist (e.g., Rosiglitazone) can be used to compare the magnitude of activation.
-
Untransfected Cells: Cells that do not contain the PPAR/PPRE reporter construct, treated with this compound, to ensure the compound is not causing non-specific reporter activation.
Q4: I am not seeing any activation, but I suspect an off-target effect. Could this compound be an antagonist?
A4: Yes, it is possible. To test for antagonism, you would pre-incubate the cells with this compound and then add a known agonist for PPARα or PPARδ. A decrease in the agonist-induced signal in the presence of this compound would indicate an antagonistic effect.
Q5: Can I test for direct binding of this compound to PPARα/δ?
A5: While reporter assays measure functional activity, direct binding can be assessed using biophysical methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assays. Alternatively, an ELISA-based transcription factor assay can detect the binding of PPARs from nuclear extracts to an immobilized PPRE sequence.[4][5] If this compound promotes this binding for PPARα or PPARδ, it suggests a direct interaction.
Q6: My results in different cell lines are inconsistent. Why might this be?
A6: Discrepancies can arise from varying levels of expressed PPARs, co-activators, or co-repressors in different cell types. This compound's activity has been shown to be dependent on the cellular context of coactivators for PPARγ, a phenomenon that could extend to off-target interactions.[2] It is crucial to use well-characterized cell lines and, if possible, confirm findings in a primary cell type relevant to your research.
Quantitative Data Presentation
When quantifying the selectivity of this compound, data should be presented clearly to allow for comparison across the PPAR isoforms. The following table provides a template using hypothetical data to illustrate how results should be structured.
| Compound | Target | EC50 (nM) | Fold Activation over Vehicle | Selectivity (EC50 PPARα or δ / EC50 PPARγ) |
| This compound | PPARγ | 25 | 15.2 | - |
| PPARα | >10,000 | 1.3 | >400x | |
| PPARδ | >10,000 | 1.1 | >400x | |
| Rosiglitazone | PPARγ | 50 | 16.5 | - |
| (Control) | PPARα | >10,000 | 1.5 | >200x |
| PPARδ | >10,000 | 1.2 | >200x | |
| GW7647 | PPARγ | 8,500 | 1.8 | - |
| (Control) | PPARα | 5 | 20.1 | - |
| PPARδ | >10,000 | 1.4 | - | |
| GW0742 | PPARγ | 7,000 | 2.1 | - |
| (Control) | PPARα | 1,100 | 4.5 | - |
| PPARδ | 2 | 18.9 | - |
Note: The data in this table is for illustrative purposes only and does not represent published results for this compound.
Experimental Protocols
Protocol 1: Cell-Based PPAR Luciferase Reporter Assay
This protocol outlines the methodology for determining the functional agonist activity of this compound on PPARα and PPARδ.
-
Cell Culture and Transfection:
-
Plate host cells (e.g., HEK293T or HepG2) in 96-well plates.
-
Co-transfect cells with an expression plasmid for full-length human PPARα or PPARδ and a reporter plasmid containing multiple PPRE sequences upstream of a luciferase gene. A plasmid for a constitutively expressed internal control (e.g., Renilla luciferase) should also be included. Commercially available, ready-to-use reporter cell lines can also be utilized.[2][3]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in the appropriate cell culture medium. Also prepare solutions for vehicle and positive controls.
-
24 hours post-transfection, replace the medium with the compound-containing medium.
-
Incubate for 18-24 hours.
-
-
Lysis and Luminescence Reading:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., Passive Lysis Buffer).
-
Measure luciferase and Renilla activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the dose-response curve and calculate the EC50 value using a non-linear regression model (four-parameter logistic fit).
-
Protocol 2: Transcription Factor DNA-Binding Assay (ELISA-based)
This protocol measures the ability of this compound to induce the binding of PPARα or PPARδ from nuclear extracts to a PPRE.[4][5]
-
Nuclear Extract Preparation:
-
Treat a suitable cell line (e.g., HepG2 for PPARα) with high concentrations of this compound or a positive control agonist for several hours.
-
Isolate nuclear extracts using a commercial nuclear extraction kit.
-
Determine the protein concentration of the extracts.
-
-
Binding Assay:
-
Use a commercial PPARα or PPARδ transcription factor assay kit. These kits typically have a 96-well plate pre-coated with a dsDNA sequence containing a PPRE.
-
Add equal amounts of protein from the nuclear extracts to each well and incubate to allow PPAR binding to the PPRE.
-
Wash the wells to remove non-specific binding.
-
-
Detection:
-
Add a primary antibody specific to PPARα or PPARδ to each well, followed by incubation.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After incubation and washing, add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Compare the absorbance values from this compound-treated samples to the vehicle and positive control samples. A significant increase in absorbance indicates that this compound promotes the DNA-binding activity of the target PPAR.
-
Visualizations
Signaling and Experimental Diagrams
Caption: Generalized PPAR signaling pathway for this compound and potential off-target interactions.
Caption: Workflow for assessing the off-target activity of this compound on PPAR isoforms.
References
- 1. FK-614, a selective peroxisome proliferator-activated receptor gamma agonist, improves peripheral glucose utilization while decreasing hepatic insulin extraction in alloxan-induced diabetic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor-gamma ligands inhibit TGF-beta 1-induced fibronectin expression in glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing FK614 Stability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of FK614, a non-thiazolidinedione, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist belonging to the benzimidazole (B57391) chemical class. Its primary mechanism of action involves binding to and activating PPARγ, a nuclear receptor that plays a crucial role in regulating gene expression. Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This regulation affects various cellular processes, including adipogenesis, glucose metabolism, and inflammation.
Q2: What are the known downstream effects of this compound-mediated PPARγ activation?
A2: Activation of PPARγ by this compound can lead to a range of downstream effects depending on the cell type. In adipocytes, it promotes differentiation, lipid storage, and the expression of genes involved in insulin (B600854) sensitivity, such as Adiponectin and GLUT4. In macrophages, PPARγ activation is generally associated with anti-inflammatory responses, including the inhibition of pro-inflammatory cytokine production.
Q3: How should this compound be prepared and stored for cell culture experiments?
A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to use high-purity, anhydrous DMSO. For long-term storage, the stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Before use, an aliquot should be thawed and diluted to the final working concentration in pre-warmed cell culture medium. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is there any information on the stability of this compound in cell culture medium?
A4: While specific public data on the half-life of this compound in cell culture media is limited, studies on other benzimidazole derivatives have shown stability in 0.2% DMSO for up to 96 hours. However, the stability of any small molecule in culture media can be influenced by various factors including media composition, pH, temperature, and the presence of serum proteins. Therefore, it is highly recommended to experimentally determine the stability of this compound under your specific long-term culture conditions.
Troubleshooting Guide
Issue 1: Diminished or inconsistent biological effect of this compound over time in long-term culture.
-
Possible Cause A: Degradation of this compound.
-
Troubleshooting: The chemical stability of this compound in your specific cell culture medium at 37°C may be limited.
-
Solution:
-
Perform a stability assessment: Follow the detailed "Experimental Protocol for Determining this compound Stability" provided below to quantify the concentration of this compound in your culture medium over the intended duration of your experiment.
-
Frequent media changes: If degradation is confirmed, increase the frequency of media changes containing freshly prepared this compound to maintain a more consistent effective concentration. The frequency will depend on the determined half-life.
-
Lower incubation temperature: If compatible with your cell line, consider lowering the culture temperature (e.g., to 33°C) to potentially slow down degradation, though this may also affect cell growth and metabolism.
-
-
-
Possible Cause B: Cellular metabolism of this compound.
-
Troubleshooting: The cells themselves may be metabolizing this compound into less active or inactive forms.
-
Solution: Analyze cell lysates and conditioned media over time using HPLC-MS to identify potential metabolites. This is an advanced approach that may require collaboration with a bioanalytical chemistry core.
-
-
Possible Cause C: Ligand-induced receptor degradation.
-
Troubleshooting: Prolonged activation of PPARγ by agonists can lead to its ubiquitination and subsequent degradation by the proteasome.[1]
-
Solution:
-
Monitor PPARγ protein levels: Perform western blotting for PPARγ on cell lysates collected at different time points during the long-term culture to assess receptor levels.
-
Consider intermittent dosing: If receptor downregulation is significant, an intermittent dosing strategy (e.g., 24 hours on, 24 hours off) might allow for receptor re-expression and maintain cellular responsiveness.
-
-
Issue 2: High variability in experimental results between replicates.
-
Possible Cause A: Inconsistent this compound concentration.
-
Troubleshooting: This could be due to improper mixing when diluting the stock solution or adsorption of the compound to plasticware.
-
Solution:
-
Ensure thorough mixing: Vortex the diluted this compound solution in the culture medium before adding it to the cells.
-
Use low-binding plastics: Utilize low-protein-binding plates and pipette tips to minimize the loss of this compound due to adsorption.
-
Pre-condition plates: For highly sensitive assays, consider pre-incubating the culture plates with a solution of this compound at the working concentration to saturate non-specific binding sites, then replace it with fresh this compound-containing medium before adding cells.
-
-
-
Possible Cause B: this compound precipitation.
-
Troubleshooting: The concentration of this compound used may exceed its solubility in the culture medium, especially after dilution from a DMSO stock.
-
Solution:
-
Visually inspect for precipitates: After adding this compound to the medium, carefully inspect for any visible precipitates or cloudiness.
-
Determine solubility limit: Perform a solubility test by preparing serial dilutions of this compound in your culture medium and observing the highest concentration that remains in solution.
-
Use a lower concentration: If solubility is an issue, conduct experiments at concentrations below the solubility limit.
-
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | Concentration in DMEM + 10% FBS (% of initial) | Concentration in RPMI-1640 + 10% FBS (% of initial) | Concentration in DMEM (serum-free) (% of initial) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 |
| 12 | 92 ± 3.5 | 95 ± 2.3 | 85 ± 4.1 |
| 24 | 81 ± 4.2 | 88 ± 3.1 | 70 ± 5.6 |
| 48 | 65 ± 5.1 | 75 ± 4.5 | 48 ± 6.2 |
| 72 | 48 ± 6.3 | 62 ± 5.8 | 31 ± 7.1 |
| 96 | 35 ± 7.0 | 51 ± 6.4 | 19 ± 6.8 |
Data are presented as mean ± standard deviation (n=3). This table serves as an example for presenting user-generated stability data.
Experimental Protocols
Experimental Protocol for Determining this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (with and without serum)
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
Internal standard (a structurally similar, stable compound not present in the sample)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 1 mM stock solution of the internal standard in DMSO or another suitable solvent.
-
-
Sample Preparation:
-
Prepare the working solution of this compound by diluting the 10 mM stock solution in the cell culture medium to be tested (e.g., DMEM + 10% FBS) to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Aliquot 1 mL of the 10 µM this compound solution into sterile, low-binding microcentrifuge tubes for each time point (e.g., 0, 12, 24, 48, 72, and 96 hours). Prepare in triplicate for each time point.
-
Immediately process the "0 hour" time point samples as described in step 4.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
At each designated time point, remove three replicate tubes from the incubator.
-
-
Sample Processing:
-
To each 1 mL sample, add a fixed amount of the internal standard stock solution (e.g., 10 µL of 1 mM stock).
-
Add 2 mL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating this compound from the internal standard and any potential degradation products. A C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid is a common starting point.
-
Inject the reconstituted samples onto the HPLC system.
-
Monitor the peak area of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Normalize the peak area ratios at each time point to the average peak area ratio at time 0 to determine the percentage of this compound remaining.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile and calculate the half-life (t½).
-
Visualizations
References
Technical Support Center: Addressing Variability in Animal Model Response to FK614
Welcome to the technical support center for FK614. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing variability in animal model responses during preclinical studies with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in the glucose-lowering effects of this compound in our mouse model. What are the potential causes?
A1: High inter-animal variability is a common challenge in preclinical studies and can stem from a variety of intrinsic and extrinsic factors. For a metabolic agent like this compound, this variability can be particularly pronounced. Key potential causes include:
-
Genetic Background: Different mouse strains can exhibit varied metabolic rates and drug responses due to genetic differences in drug-metabolizing enzymes and target receptor expression.[1][2][3]
-
Gut Microbiome: The composition of the gut microbiota can influence drug metabolism and overall metabolic health of the animal, leading to varied responses to this compound.
-
Diet and Housing Conditions: Minor variations in diet composition, housing temperature, light cycles, and animal density can impact stress levels and metabolism, thereby affecting drug efficacy.[4]
-
Underlying Health Status: Subclinical infections or other health issues can alter an animal's physiological response to a drug.
-
Experimental Procedures: Inconsistent dosing techniques, timing of blood collection, and handling stress can introduce significant variability.[5]
Q2: Can the choice of animal species or strain affect the pharmacokinetic profile of this compound?
A2: Absolutely. The pharmacokinetics (PK) of a compound like this compound can differ significantly between species and even between strains of the same species.[1][2][3] These differences are primarily due to variations in:
-
Drug Metabolism: The expression and activity of drug-metabolizing enzymes, such as cytochrome P450s, can vary greatly, leading to differences in drug clearance and metabolite formation.[1][3]
-
Absorption and Distribution: Physiological differences in the gastrointestinal tract, plasma protein binding, and tissue distribution can alter the absorption and bioavailability of this compound.
-
Excretion: Variations in renal and biliary excretion pathways can also contribute to different PK profiles.
It is crucial to characterize the PK of this compound in the selected animal model to ensure that the observed pharmacodynamic effects are correlated with appropriate drug exposure.
Q3: What are the known signaling pathways affected by this compound?
A3: Based on its development for metabolic diseases, this compound is hypothesized to modulate key pathways involved in glucose and lipid metabolism. While the precise mechanism is proprietary, compounds in this class often target pathways such as:
-
PI3K/Akt Signaling Pathway: This is a crucial pathway in insulin (B600854) signaling, promoting glucose uptake and utilization in peripheral tissues.[6][7][8][9] this compound may enhance signaling through this pathway to improve insulin sensitivity.
-
PPAR Signaling Pathway: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a central role in regulating lipid and glucose homeostasis.[10][11][12][13] this compound might act as a ligand for one of the PPAR isoforms (α, γ, or δ).
Understanding the engagement of these pathways can help in designing appropriate pharmacodynamic readouts for your studies.
Troubleshooting Guides
Issue 1: Inconsistent Blood Glucose Readings Following this compound Administration
If you are observing erratic or non-reproducible blood glucose measurements after dosing with this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Inconsistent Glucose Readings
Caption: A stepwise guide to troubleshooting inconsistent blood glucose data.
| Potential Cause | Troubleshooting Step | Recommendation |
| Inaccurate Dosing | Verify dose calculations, preparation, and administration technique. | Ensure all personnel are trained on the same SOP. Use calibrated equipment. For oral gavage, ensure proper placement to avoid accidental lung administration. |
| Handling Stress | Observe animal behavior and handling procedures. | Acclimatize animals to the experimental procedures. Handle animals gently and consistently. Consider performing procedures at the same time of day to minimize circadian rhythm effects. |
| Inconsistent Fasting | Review and standardize the fasting protocol. | Ensure all animals have the same access to water and are fasted for the identical duration before the experiment. |
| Blood Sampling Error | Check the calibration of glucometers and the technique for blood collection. | Use a consistent site for blood sampling (e.g., tail vein). Ensure the glucometer is calibrated daily. Avoid excessive squeezing of the tail, which can dilute the sample with tissue fluid. |
Issue 2: Lack of Expected Pharmacodynamic (PD) Effect Despite Confirmed this compound Exposure
If pharmacokinetic analysis confirms systemic exposure to this compound but the expected biological response (e.g., glucose lowering) is absent or minimal, consider these points:
Troubleshooting Workflow for Lack of PD Effect
Caption: A logical flow for investigating a lack of biological response to this compound.
| Potential Cause | Troubleshooting Step | Recommendation |
| Lack of Target Engagement | Measure downstream biomarkers of the hypothesized signaling pathway. | If this compound is expected to activate the PI3K/Akt pathway, measure levels of phosphorylated Akt (p-Akt) in relevant tissues. |
| Inappropriate Animal Model | Review the literature to confirm that the chosen animal model is responsive to the class of compound. | Some animal strains may be resistant to the effects of certain drugs. Ensure the disease model (e.g., diet-induced obesity) has been sufficiently established. |
| Insufficient Dose | Perform a dose-response study. | The effective dose in one model may not be the same in another. A dose-escalation study can determine the optimal dose range. |
| Rapid Metabolism/Inactivation | Analyze plasma and tissue for the presence of active metabolites. | This compound may be rapidly converted to an inactive metabolite in the chosen animal model. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Different Rodent Strains
| Parameter | Strain A (e.g., C57BL/6J) | Strain B (e.g., DBA/2J) | Strain C (e.g., CD-1) |
| Tmax (h) | 1.0 ± 0.3 | 1.5 ± 0.5 | 0.8 ± 0.2 |
| Cmax (ng/mL) | 150 ± 35 | 95 ± 20 | 180 ± 40 |
| AUC (0-t) (ng*h/mL) | 650 ± 120 | 450 ± 90 | 720 ± 150 |
| Half-life (h) | 2.5 ± 0.5 | 3.8 ± 0.7 | 2.1 ± 0.4 |
| Bioavailability (%) | 35 ± 8 | 22 ± 5 | 45 ± 10 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Example of Variable Glycemic Response to a Single Dose of this compound (10 mg/kg)
| Animal ID | Baseline Glucose (mg/dL) | Glucose at 2h post-dose (mg/dL) | % Glucose Reduction |
| 1 | 255 | 180 | 29.4 |
| 2 | 248 | 210 | 15.3 |
| 3 | 260 | 175 | 32.7 |
| 4 | 252 | 225 | 10.7 |
| 5 | 258 | 185 | 28.3 |
| Mean ± SD | 254.6 ± 4.7 | 195.0 ± 20.9 | 23.3 ± 9.4 |
This table illustrates a high standard deviation in the percentage of glucose reduction, indicating significant inter-animal variability.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard method for assessing glucose homeostasis and can be used to evaluate the efficacy of this compound.
-
Animal Preparation:
-
House mice individually for at least 3 days prior to the test to acclimatize.
-
Fast mice for 6 hours before the start of the experiment, with free access to water.[14]
-
-
Baseline Blood Glucose Measurement (Time 0):
-
Gently restrain the mouse.
-
Make a small incision at the tip of the tail with a sterile lancet.
-
Collect a small drop of blood onto a glucometer test strip and record the reading.[14]
-
-
Glucose Administration:
-
Administer a 2 g/kg body weight solution of D-glucose orally via gavage.[15] The volume should be calculated based on the concentration of the glucose solution (typically 20%).
-
-
Post-Glucose Blood Sampling:
-
Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes after glucose administration.[14]
-
Record the glucose reading at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point.
-
Calculate the area under the curve (AUC) for glucose excursion for each animal.
-
Compare the AUC between the vehicle-treated and this compound-treated groups.
-
Mandatory Visualizations
Signaling Pathways
Hypothesized PI3K/Akt Signaling Pathway for this compound
Caption: this compound may enhance insulin-mediated activation of the PI3K/Akt pathway.
Hypothesized PPARγ Signaling Pathway for this compound
Caption: this compound may act as a PPARγ agonist to regulate gene expression.
References
- 1. research.rug.nl [research.rug.nl]
- 2. STRAIN DIFFERENCES IN THE METABOLISM AND ACTION OF DRUGS IN MICE AND RATS [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Review: Effect of Experimental Diets on the Microbiome of Productive Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] The PI3K/AKT pathway in obesity and type 2 diabetes | Semantic Scholar [semanticscholar.org]
- 8. Hyperglycemia alters PI3k and Akt signaling and leads to endothelial cell proliferative dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 13. cusabio.com [cusabio.com]
- 14. protocols.io [protocols.io]
- 15. mmpc.org [mmpc.org]
how to minimize FK614 precipitation in PBS buffers
Welcome to the technical support center for FK614. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize this compound precipitation in Phosphate-Buffered Saline (PBS) and other aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in PBS?
This compound is a small molecule, non-thiazolidinedione compound belonging to the benzimidazole (B57391) derivative class of molecules. Like many benzimidazole derivatives, this compound is a hydrophobic molecule with low intrinsic aqueous solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer such as PBS, the compound can rapidly come out of solution and form a precipitate. This occurs because the aqueous environment of the buffer is thermodynamically unfavorable for the hydrophobic this compound molecules.
Q2: What are the primary factors that influence this compound precipitation in PBS?
Several factors can contribute to the precipitation of this compound in PBS:
-
Final Concentration of this compound: Higher final concentrations of this compound in PBS are more likely to exceed its solubility limit, leading to precipitation.
-
Percentage of Co-solvent (e.g., DMSO): The final concentration of the organic co-solvent used to dissolve the this compound stock is critical. A lower percentage of co-solvent in the final working solution reduces its ability to keep this compound solubilized.
-
pH of the PBS Buffer: The solubility of benzimidazole derivatives can be pH-dependent. While PBS is typically buffered around pH 7.4, slight variations can impact the ionization state and solubility of this compound.
-
Temperature: Temperature can affect the solubility of small molecules. Experiments conducted at different temperatures (e.g., room temperature vs. 37°C) may show different precipitation behavior.
-
Buffer Composition: The specific components and ionic strength of the buffer can influence the solubility of hydrophobic compounds.
-
Rate of Addition and Mixing: Rapidly adding the this compound stock solution to the buffer without adequate mixing can create localized high concentrations, promoting immediate precipitation.
Q3: How can I minimize this compound precipitation when preparing my working solution in PBS?
To minimize precipitation, a systematic approach to solution preparation is recommended. This involves optimizing the solvent system and preparation technique. Key strategies include:
-
Using a Co-solvent: Prepare a high-concentration stock solution of this compound in 100% DMSO. When preparing the working solution, ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 1% (v/v), but this must be compatible with your experimental system.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of PBS. Instead, perform a serial dilution, first into a smaller volume of buffer or media containing serum (if applicable), followed by the final dilution.
-
Controlled Mixing: Add the this compound stock solution dropwise to the PBS buffer while vortexing or stirring gently to ensure rapid and uniform dispersion.
-
pH Optimization: If your experimental conditions allow, adjusting the pH of the PBS buffer may improve this compound solubility. A pH-solubility profile experiment can help identify the optimal pH range.
-
Use of Solubilizing Excipients: For challenging situations, consider the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 20). These excipients can encapsulate or form micelles around the hydrophobic this compound molecule, increasing its apparent solubility in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in PBS buffers.
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Precipitate forms immediately upon dilution of DMSO stock in PBS. | Final concentration of this compound exceeds its solubility limit in the final DMSO/PBS mixture. The final DMSO concentration is too low. | Decrease the final concentration of this compound. Increase the final percentage of DMSO in the working solution (ensure it is compatible with your assay). Add the DMSO stock to the PBS buffer dropwise while vortexing. | A clear, precipitate-free working solution. |
| Working solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable. Changes in temperature during storage or incubation are causing precipitation. | Prepare fresh working solutions immediately before use. Avoid storing diluted this compound solutions. If storage is necessary, evaluate the stability at different temperatures (4°C, RT, 37°C). Consider adding a stabilizing excipient like HP-β-CD. | The working solution remains clear for the duration of the experiment. |
| Inconsistent results in biological assays. | Precipitation of this compound leads to a lower effective concentration in the assay. The co-solvent (DMSO) is affecting the biological system at the concentration used. | Visually inspect for any precipitation before and during the assay. Centrifuge a sample of the working solution to check for pelletable precipitate. Lower the final DMSO concentration by optimizing the stock concentration and dilution scheme. | More consistent and reproducible assay results. |
| Difficulty dissolving the this compound powder to make a stock solution. | This compound has poor solubility even in some organic solvents. | Use 100% high-purity DMSO. Gentle warming (to 37°C) and sonication can aid in dissolution. Ensure the powder is completely dissolved before making further dilutions. | A clear, high-concentration stock solution. |
Quantitative Data Summary
The following tables provide estimated solubility data for this compound in DMSO/PBS mixtures and the effect of a common solubilizing excipient. Disclaimer: This data is based on the known behavior of similar benzimidazole compounds and should be used as a starting point for optimization.
Table 1: Estimated Solubility of this compound in PBS (pH 7.4) with Varying DMSO Concentrations
| Final DMSO Concentration (% v/v) | Estimated Maximum Soluble Concentration of this compound (µM) | Visual Observation |
| 0.1 | < 1 | Likely to precipitate |
| 0.5 | 1 - 10 | May remain in solution, requires careful preparation |
| 1.0 | 10 - 50 | Generally soluble, good starting point |
| 2.0 | > 50 | Likely soluble, check for solvent effects in the assay |
Table 2: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on the Apparent Solubility of this compound in PBS (pH 7.4) with 0.5% DMSO
| HP-β-CD Concentration (mM) | Estimated Maximum Soluble Concentration of this compound (µM) | Fold Increase in Solubility (Approx.) |
| 0 | 5 | - |
| 1 | 25 | 5x |
| 5 | 100 | 20x |
| 10 | > 200 | > 40x |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh the required amount of this compound powder. (Molecular Weight of this compound is approximately 468.4 g/mol ). For 1 mL of a 10 mM stock, weigh 4.684 mg.
-
Add the appropriate volume of 100% DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in PBS with <0.5% DMSO
-
Materials: 10 mM this compound in DMSO stock solution, sterile PBS (pH 7.4), sterile microcentrifuge tubes.
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of PBS (results in a 100 µM solution with 1% DMSO).
-
Vortex the intermediate dilution gently.
-
Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate dilution to 900 µL of PBS. The final DMSO concentration will be 0.1%.
-
For a final concentration with 0.5% DMSO, you can adjust the dilution steps accordingly. For instance, add 5 µL of the 10 mM stock to 995 µL of PBS to get a 50 µM solution with 0.5% DMSO, then dilute further.
-
Always add the more concentrated solution to the larger volume of buffer while vortexing.
-
Use the working solution immediately after preparation.
-
Protocol 3: Using HP-β-CD to Enhance this compound Solubility
-
Materials: 10 mM this compound in DMSO, HP-β-CD, sterile PBS (pH 7.4).
-
Procedure:
-
Prepare a stock solution of HP-β-CD in PBS (e.g., 100 mM).
-
To prepare a 10 µM this compound working solution in the presence of 5 mM HP-β-CD: a. In a sterile tube, add the required volume of the HP-β-CD stock solution to PBS to achieve a final concentration of 5 mM HP-β-CD. b. Add the required volume of the 10 mM this compound DMSO stock to the HP-β-CD/PBS solution while vortexing. Ensure the final DMSO concentration remains low (e.g., <0.5%).
-
Incubate the mixture for 15-30 minutes at room temperature with occasional mixing to allow for the formation of the inclusion complex.
-
The solution is now ready for use in your experiment.
-
Visualizations
Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.
Caption: Key factors influencing and enhancing the solubility of this compound in PBS.
Technical Support Center: Improving the Reproducibility of FK614-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of assays involving FK614. This compound is a highly specific, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. Inhibition of NAMPT leads to the depletion of intracellular NAD+, a critical coenzyme for numerous cellular processes, ultimately inducing apoptosis and autophagy in cancer cells.[1]
Note: this compound is also known as FK866 or APO866. Throughout this guide, the compound will be referred to as this compound (FK866).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (FK866)?
A1: this compound (FK866) is a potent and specific non-competitive inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, which is the primary route for NAD+ regeneration in mammalian cells. By inhibiting NAMPT, this compound (FK866) leads to a gradual depletion of intracellular NAD+ pools. This disruption of NAD+ homeostasis triggers a cascade of events, including decreased ATP production, metabolic stress, and ultimately, apoptotic and autophagic cell death, particularly in cancer cells that have a high NAD+ turnover.[1][2][3]
Q2: How should I prepare and store this compound (FK866) stock solutions?
A2: this compound (FK866) is soluble in DMSO and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO. For example, a 1 mg/mL stock solution can be prepared in DMSO.[4] To prepare working solutions, the DMSO stock should be serially diluted in the desired cell culture medium. It is important to note that the solubility of this compound (FK866) in aqueous solutions is limited, and warming the tube to 37°C or using an ultrasonic bath may be necessary for complete dissolution.[5] Stock solutions should be stored at -20°C for several months.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What are typical IC50 values for this compound (FK866) in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound (FK866) can vary significantly depending on the cancer cell line and the duration of the assay. Generally, it exhibits potent nanomolar activity in sensitive cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HepG2 | Human Liver Carcinoma | ~1 | [2] |
| SW480 | Colorectal Cancer | 14.3 | [6] |
| LoVo | Colorectal Cancer | 32.7 | [6] |
| KP4 | Pancreatic Cancer | IC50 of metformin (B114582) reduced from 2.5 mM to 0.7 mM with 5 nM FK866 | [7] |
| PANC-1 | Pancreatic Cancer | IC50 of metformin reduced from 1.9 mM to 0.68 mM with 5 nM FK866 | [7] |
| 4T1 | Murine Breast Cancer | IC50 of metformin reduced from 9.1 mM to 2.7 mM with FK866 | [7] |
| MC38 | Murine Colon Cancer | IC50 of metformin reduced from 2.36 mM to 0.67 mM with FK866 | [7] |
Q4: What are the known signaling pathways affected by this compound (FK866)?
A4: The primary signaling event initiated by this compound (FK866) is the depletion of NAD+. This has several downstream consequences, leading to two main forms of cell death: apoptosis and autophagy.
-
Apoptosis: NAD+ depletion leads to a decrease in ATP levels, mitochondrial dysfunction, and the release of pro-apoptotic factors, ultimately activating the caspase cascade.[3]
-
Autophagy: this compound (FK866) has been shown to induce autophagy through the inhibition of mTORC1 and ERK1/2 signaling pathways.[1]
Additionally, this compound (FK866) has been shown to regulate the STAT1 signaling pathway.[8]
References
- 1. Targeting NAD+ salvage pathway induces autophagy in multiple myeloma cells via mTORC1 and extracellular signal-regulated kinase (ERK1/2) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry [mdpi.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating FK614 Cytotoxicity In Vitro
Disclaimer: There is limited publicly available information specifically on the cytotoxic effects of FK614. This guide is based on the general properties of benzimidazole (B57391) compounds, to which this compound belongs, and established principles of in vitro cytotoxicity testing. The provided information should be used as a general reference, and experimental results should be carefully interpreted in the context of your specific cell models and assay systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a compound that has been investigated in clinical trials for Diabetes Mellitus. It belongs to the benzimidazole class of organic compounds.
Q2: What are the potential mechanisms of cytotoxicity for benzimidazole compounds?
Benzimidazole derivatives have been shown to exhibit cytotoxic effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Some benzimidazoles can interfere with microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
-
DNA Intercalation and Topoisomerase Inhibition: Certain derivatives can insert themselves into the DNA structure or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This can lead to DNA damage and cell death.[1]
-
Induction of Apoptosis: Many benzimidazole compounds have been shown to trigger programmed cell death (apoptosis) through intrinsic (mitochondrial) or extrinsic pathways.[2]
-
Kinase Inhibition: Some benzimidazoles can inhibit the activity of various protein kinases that are critical for cell signaling pathways involved in cell proliferation and survival.[3]
Q3: Are there any known off-target effects of benzimidazole compounds that could contribute to cytotoxicity?
While specific off-target effects of this compound are not documented in the provided search results, it is a general principle in pharmacology that small molecule inhibitors can have unintended targets. These off-target interactions can contribute to the observed cytotoxic effects and should be considered, especially if the cytotoxicity does not correlate with the known or expected primary target activity.[3][4]
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells.[5] To distinguish between these, you can perform a time-course experiment and measure both cell viability (e.g., using a membrane integrity assay like LDH release) and cell number (e.g., using a cell counting method or a metabolic assay like MTT after a recovery period). A cytotoxic compound will lead to a decrease in the percentage of viable cells, whereas a cytostatic compound will cause a plateau in cell number with a high percentage of viable cells.[5]
Q5: What are some common in vitro assays to measure the cytotoxicity of this compound?
Several assays can be used to assess cytotoxicity, each with its own advantages and limitations:
-
MTT/XTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the amount of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[6]
-
Trypan Blue Exclusion Assay: This is a simple method to count viable and non-viable cells based on the principle that viable cells have intact membranes that exclude the dye.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
ATP-based Assays: These assays measure the amount of ATP present, which is a marker of metabolically active, viable cells.
Data Presentation
Table 1: Summary of this compound Cytotoxicity (Template)
Users should populate this table with their own experimental data.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Max % Inhibition | Notes |
| e.g., HepG2 | e.g., MTT | e.g., 48 | |||
| e.g., MCF-7 | e.g., LDH | e.g., 24 | |||
| e.g., A549 | e.g., Annexin V/PI | e.g., 72 |
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in this compound Cytotoxicity Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate[7] | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or ensure proper humidification to minimize evaporation. |
| Higher than expected cytotoxicity | - Incorrect compound concentration- Solvent toxicity (e.g., DMSO)- Compound precipitation | - Double-check all calculations and dilutions.- Perform a solvent control experiment to determine the tolerance of your cell line (typically <0.5% DMSO).[5]- Visually inspect the culture medium for any precipitate. If present, consider using a lower concentration or a different solvent system.[8] |
| Lower than expected or no cytotoxicity | - Compound instability in culture medium- Low cell sensitivity- Assay interference | - Assess the stability of this compound in your culture medium over the experiment's duration.- Use a positive control known to be cytotoxic to your cell line.- Test for interference by running controls with the compound in cell-free medium.[5] |
| Inconsistent results between experiments | - Variation in cell passage number or health- Inconsistent incubation conditions | - Use cells within a consistent and low passage number range.- Ensure consistent temperature, CO2, and humidity levels in the incubator.[9] |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a maximum LDH release control by treating some wells with a lysis buffer.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant in a new 96-well plate according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Measurement: Measure the absorbance at the specified wavelength (typically 490 nm).[5]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing the in vitro cytotoxicity of this compound.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Hypothetical signaling pathways for this compound-induced cytotoxicity based on known mechanisms of benzimidazole compounds.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of unexpected cytotoxicity results with this compound.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. focus.gbo.com [focus.gbo.com]
- 5. benchchem.com [benchchem.com]
- 6. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 7. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Technical Support Center: Optimizing Incubation Time for FK614 in Cell-based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for the non-thiazolidinedione PPARγ agonist, FK614, in various cell-based assays. The following information is designed to address common challenges and provide clear protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. PPARγ is a nuclear receptor that plays a key role in adipocyte differentiation, lipid metabolism, and glucose homeostasis. Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This regulation of gene expression is central to its therapeutic effects, including improving insulin (B600854) sensitivity.
Q2: How does this compound's activation of PPARγ influence inflammatory signaling pathways?
A2: Activation of PPARγ by this compound can exert significant anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[1][2][3] This can occur through several mechanisms, including the upregulation of the NF-κB inhibitor, IκBα.[2] Additionally, there is evidence of cross-talk between PPARγ and the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) pathways, although the specific effects can be cell-type and context-dependent.[4][5][6][7]
Q3: What is a typical starting point for incubation time when using this compound in a cell-based assay?
A3: A typical starting point for incubation time with this compound depends on the biological process being investigated. For assessing direct effects on gene expression, shorter incubation times of 4 to 24 hours may be sufficient.[8] For longer-term functional assays, such as adipocyte differentiation or anti-inflammatory effects, incubation times can range from 48 hours to several days (e.g., 7-14 days for full differentiation).[9][10][11] It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell type and endpoint.
Q4: What are the common challenges when working with this compound and other small molecule inhibitors?
A4: Common challenges include poor solubility in aqueous solutions, batch-to-batch variability, and potential off-target effects at higher concentrations. Ensuring complete solubilization of the compound in a suitable solvent (e.g., DMSO) and maintaining a low final solvent concentration in the cell culture medium is critical. It is also important to standardize cell culture conditions, such as cell passage number and confluency, to minimize experimental variability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Insufficient incubation time. | Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal duration for your specific assay and cell type. For long-term assays like adipocyte differentiation, extend the incubation up to 14 days.[9][10][11] |
| This compound concentration is too low. | Conduct a dose-response experiment with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) to identify the optimal effective concentration. | |
| Low expression of PPARγ in the cell line. | Verify the expression of PPARγ in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to express higher levels of PPARγ. | |
| High cell toxicity observed | This compound concentration is too high. | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration of this compound in your cell line. |
| Prolonged incubation time. | Reduce the incubation time. A time-course experiment can help identify a window where the desired effect is observed without significant toxicity. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control (medium with solvent only) to assess its effect on cell viability. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize cell seeding density, passage number, and confluence at the time of treatment. Regularly test for mycoplasma contamination. |
| Instability of this compound stock solution. | Prepare fresh dilutions from a stable, frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Pipetting errors. | Calibrate pipettes regularly and use consistent pipetting techniques, especially for serial dilutions. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for this compound-Induced Gene Expression
Objective: To identify the optimal incubation time for this compound to induce the expression of a known PPARγ target gene (e.g., FABP4/aP2) in a relevant cell line (e.g., 3T3-L1 preadipocytes).
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents (primers for FABP4 and a housekeeping gene like GAPDH)
Methodology:
-
Cell Seeding: Seed 3T3-L1 preadipocytes into 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
This compound Preparation: Prepare a working solution of this compound in DMEM with 10% FBS at the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO at the same final concentration).
-
Treatment: Once cells reach the desired confluency, replace the medium with the this compound-containing medium or the vehicle control medium.
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
RNA Extraction: At each time point, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative mRNA levels of FABP4, normalized to the housekeeping gene.
-
Data Analysis: Plot the relative FABP4 expression against the incubation time to determine the time point at which the maximum induction is observed.
Protocol 2: Adipocyte Differentiation Assay with Varying this compound Incubation Times
Objective: To assess the effect of different this compound incubation periods on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% FBS
-
Differentiation Induction Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Insulin Medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
This compound stock solution (10 mM in DMSO)
-
24-well cell culture plates
-
Oil Red O staining solution
-
Formalin (10%)
Methodology:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 24-well plates and grow until they are 100% confluent. Maintain them in a post-confluent state for an additional 48 hours.[11]
-
Initiation of Differentiation (Day 0): Replace the medium with Differentiation Induction Medium containing either this compound (e.g., 10 µM) or vehicle control.
-
Incubation Period Variation:
-
Group A (Continuous): Incubate with this compound for the entire differentiation period.
-
Group B (Induction Phase Only): Incubate with this compound only for the first 48 hours (Day 0 to Day 2).
-
-
Medium Change (Day 2): For all groups, replace the medium with Insulin Medium. For Group B, use Insulin Medium without this compound. For Group A, use Insulin Medium containing this compound.
-
Maintenance: Continue to replace the medium with fresh Insulin Medium (with or without this compound according to the group) every 2 days.
-
Endpoint Analysis (Day 8-12):
-
Data Analysis: Compare the extent of adipocyte differentiation between the different incubation groups to determine the critical window for this compound's effect.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a PPARγ agonist.
Caption: this compound's anti-inflammatory effect via PPARγ-mediated inhibition of the NF-κB pathway.
Caption: Workflow for a time-course experiment to optimize this compound incubation time.
References
- 1. Significance of anti‐inflammatory effects of PPARγ agonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of nuclear receptor PPAR-γ limits NF-kB-dependent inflammation in mouse cystic fibrosis biliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Activation of PPARγ suppresses proliferation and induces apoptosis of esophageal cancer cells by inhibiting TLR4-dependent MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR-γ Agonists and Their Effects on IGF-I Receptor Signaling: Implications for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases [frontiersin.org]
- 7. PPAR-γ promotes p38 MAP kinase-mediated endothelial cell permeability through activating Sirt3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Thiazolidinediones Inhibit Ovarian Cancer Cell Line Proliferation and Cause Cell Cycle Arrest in a PPARγ Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
challenges in FK614 delivery for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of FK614.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, non-thiazolidinedione (TZD) selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] Its primary mechanism of action involves binding to and activating PPARγ, a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[3][4] Activation of PPARγ by this compound leads to the transcription of genes involved in improving insulin (B600854) sensitivity.[2]
Q2: What are the common challenges associated with the in vivo delivery of benzimidazole (B57391) derivatives like this compound?
A2: Benzimidazole derivatives often exhibit poor water solubility, which can lead to low and variable oral bioavailability. This is a primary challenge for in vivo studies as it can result in inconsistent drug exposure and difficulty in achieving therapeutic concentrations. Formulating these compounds to enhance solubility and ensure consistent absorption is a critical step for successful in vivo experiments.
Q3: Are there any known in vivo studies that have successfully administered this compound orally?
A3: Yes, studies in Zucker fatty rats have demonstrated the efficacy of this compound when administered orally once a day for 14 days.[2] This indicates that with an appropriate formulation, oral delivery of this compound is feasible for in vivo research.
Q4: What are some general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A4: Several strategies can be employed to improve the oral bioavailability of compounds with low water solubility. These include:
-
Vehicle Selection: Using vehicles that can solubilize the compound, such as oil-based formulations, surfactant dispersions, or co-solvent systems.
-
Particle Size Reduction: Techniques like micronization or nanosizing can increase the surface area of the drug, leading to faster dissolution.
-
Salt Formation: If the compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and enhance dissolution.
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble prodrug that is converted to the active form in vivo.
Troubleshooting Guides
Issue 1: Poor or inconsistent oral bioavailability of this compound in animal models.
-
Possible Cause: Low aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Verify Compound Solubility: Determine the solubility of your this compound batch in various pharmaceutically acceptable vehicles.
-
Optimize the Formulation:
-
Initial Approach: Based on a study in Zucker fatty rats, this compound was suspended in a 0.5% w/v aqueous solution of methylcellulose (B11928114).
-
Alternative Vehicles: If the methylcellulose suspension proves ineffective, consider formulating this compound in a solution of 10% Solutol HS-15 and 90% PEG 600, a vehicle shown to be effective for other poorly soluble compounds administered by oral gavage in mice.
-
-
Control for Dosing Procedure: Ensure accurate and consistent oral gavage technique to minimize variability between animals.
-
Assess Pharmacokinetics: Conduct a pilot pharmacokinetic study with different formulations to determine which provides the most consistent and adequate exposure.
-
Issue 2: Instability of this compound in the formulation or biological matrix.
-
Possible Cause: Degradation of the compound in the dosing vehicle or after administration.
-
Troubleshooting Steps:
-
Formulation Stability: Assess the stability of this compound in the chosen vehicle over the duration of the experiment. This can be done by analyzing the concentration of this compound in the formulation at different time points.
-
pH Considerations: Evaluate the stability of this compound at different pH values, particularly acidic conditions representative of the stomach, to understand its potential for degradation before absorption.
-
In Vitro Metabolic Stability: If not already known, determine the metabolic stability of this compound in liver microsomes from the animal species being used to understand the potential for first-pass metabolism.
-
Quantitative Data Summary
| Property | Value | Source |
| This compound Molecular Weight | 480.4 g/mol | PubChem |
| This compound Administration Route (in rats) | Oral | [2] |
| This compound Dosing Regimen (in rats) | Once daily for 14 days | [2] |
| This compound Vehicle (in rats) | 0.5% w/v Methylcellulose in water | Inferred from similar studies |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage in Rats
This protocol is based on the successful oral administration of this compound in Zucker fatty rats.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the Vehicle:
-
Weigh the required amount of methylcellulose to prepare a 0.5% (w/v) solution in sterile water.
-
Slowly add the methylcellulose to the water while stirring continuously with a magnetic stirrer until a clear, viscous solution is formed. It may be necessary to heat the water slightly to aid dissolution, then cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Calculate the total amount of this compound needed for the study based on the desired dose and number of animals.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Levigate the this compound powder with a small amount of the 0.5% methylcellulose vehicle in a mortar and pestle to form a smooth paste. This step is crucial to ensure a uniform suspension.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Transfer the suspension to a volumetric flask and bring it to the final volume with the vehicle.
-
Stir the final suspension continuously with a magnetic stirrer before and during dosing to ensure homogeneity.
-
-
Administration:
-
Administer the suspension to the rats via oral gavage at the desired dose.
-
Visualizations
PPARγ Signaling Pathway
Caption: PPARγ signaling pathway activation by this compound.
Experimental Workflow for In Vivo this compound Delivery
Caption: General workflow for in vivo studies with this compound.
References
- 1. FK-614, a selective peroxisome proliferator-activated receptor gamma agonist, improves peripheral glucose utilization while decreasing hepatic insulin extraction in alloxan-induced diabetic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ameliorating effect of this compound, a novel nonthiazolidinedione peroxisome proliferator-activated receptor gamma agonist, on insulin resistance in Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor gamma agonists as insulin sensitizers: from the discovery to recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FK614 Dosage and Administration in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining FK614 dosage to avoid potential adverse effects in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. It belongs to the benzimidazole (B57391) class of organic compounds. Its therapeutic potential, particularly in the context of type 2 diabetes, stems from its ability to activate PPARγ, a nuclear receptor that plays a key role in regulating glucose metabolism and insulin (B600854) sensitivity.
Q2: What are the typical dosage ranges for this compound in animal models?
A2: Based on available preclinical studies, the following oral dosages have been reported:
-
Rats (Zucker fatty): 0.32, 1, and 3.2 mg/kg, administered once daily for 14 days.
-
Dogs (alloxan-induced diabetic): 0.32 mg/kg, administered once daily for 10 days.
Researchers should consider these as starting points and optimize the dose based on the specific animal model, disease state, and experimental endpoints.
Q3: What are the potential adverse effects of this compound in animal models?
A3: While specific adverse event data for this compound is limited in publicly available literature, potential side effects can be extrapolated from its drug class (PPARγ agonists) and chemical structure (benzimidazole derivative).
Potential Adverse Effects Associated with PPARγ Agonists:
-
Fluid Retention and Edema: A common class effect of PPARγ agonists.
-
Weight Gain: Often associated with fluid retention and increased adipogenesis.
-
Cardiovascular Effects: Including heart failure and cardiac hypertrophy have been observed with some PPARγ agonists.[1]
-
Hepatotoxicity: Liver-related adverse effects have been reported for some compounds in this class.[1]
Potential Adverse Effects Associated with Benzimidazole Derivatives:
-
Hematological Effects: Cases of bone marrow failure and leukopenia have been reported with some benzimidazole compounds.
-
Hepatic Disorders: Liver-related issues are a potential concern.
-
Neurological Effects: Seizures have been reported in rare instances with some drugs in this class.
It is crucial to monitor animals closely for these potential adverse events during this compound administration.
Troubleshooting Guide: Managing Potential Adverse Effects
| Observed Adverse Effect | Potential Cause | Recommended Action |
| Sudden increase in body weight, peripheral edema. | Fluid retention due to PPARγ activation. | - Monitor body weight and hydration status daily.- Consider reducing the dose of this compound.- Assess renal function through urinalysis and blood urea (B33335) nitrogen (BUN)/creatinine measurements. |
| Lethargy, labored breathing, exercise intolerance. | Potential cardiac effects (e.g., congestive heart failure). | - Immediately discontinue this compound administration.- Perform a thorough cardiovascular examination (e.g., echocardiogram).- Monitor vital signs closely. |
| Jaundice, changes in coat color, elevated liver enzymes (ALT, AST). | Potential hepatotoxicity. | - Conduct baseline and periodic liver function tests.- If significant elevations are observed, consider dose reduction or discontinuation.- Perform histopathological analysis of liver tissue at the end of the study. |
| Pale mucous membranes, signs of infection, abnormal complete blood count (CBC). | Potential hematological toxicity (e.g., leukopenia). | - Perform baseline and periodic CBCs.- If significant abnormalities are detected, consider dose reduction or discontinuation.- Monitor for any signs of opportunistic infections. |
| Seizures, tremors, or other neurological abnormalities. | Potential neurotoxicity. | - Discontinue this compound immediately.- Provide supportive care as needed.- Conduct a thorough neurological examination. |
Data Summary Tables
Table 1: Reported Efficacious Dosages of this compound in Animal Models
| Animal Model | Dosage | Route of Administration | Frequency | Duration | Reference |
| Zucker fatty rat | 0.32, 1, 3.2 mg/kg | Oral | Once daily | 14 days | (Not available) |
| Alloxan-induced diabetic dog | 0.32 mg/kg | Oral | Once daily | 10 days | (Not available) |
Table 2: Potential Adverse Effects of PPARγ Agonists and Benzimidazole Derivatives
| Drug Class | Potential Adverse Effects | References |
| PPARγ Agonists | Fluid retention, weight gain, congestive heart failure, cardiac hypertrophy, hepatotoxicity. | [1] |
| Benzimidazole Derivatives | Bone marrow failure, leukopenia, hepatic disorders, seizures. | (Not available) |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in a Rodent Model of Type 2 Diabetes
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, 8-10 weeks old.
-
Acclimation: Acclimate animals for at least one week prior to the study.
-
Grouping: Randomly assign animals to vehicle control and multiple this compound treatment groups (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer this compound or vehicle orally via gavage once daily for 28 days.
-
Monitoring:
-
Daily: Clinical observations for signs of toxicity (e.g., changes in activity, posture, coat condition), body weight, food and water intake.
-
Weekly: Fasting blood glucose and insulin levels.
-
End of Study:
-
Oral Glucose Tolerance Test (OGTT).
-
Collection of blood for complete blood count (CBC) and serum chemistry (including liver enzymes).
-
Necropsy and collection of major organs (heart, liver, kidneys) for histopathological examination.
-
-
-
Data Analysis: Analyze data for statistically significant differences between treatment groups and the vehicle control. Determine the maximum tolerated dose (MTD) and the effective dose range.
Visualizations
Caption: Simplified signaling pathway of this compound action in an adipocyte.
Caption: Experimental workflow for a dose-range finding study of this compound.
References
Technical Support Center: Troubleshooting FK614's Partial Agonist Activity
Welcome to the technical support center for FK614. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand the variable partial agonist activity of this compound observed in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-thiazolidinedione (TZD) modulator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] PPARγ is a ligand-activated transcription factor that plays a key role in regulating adipogenesis, glucose homeostasis, and inflammation. Unlike full agonists, this compound's mechanism of action involves differential recruitment of transcriptional coactivators to the PPARγ receptor, which can result in it functioning as either a partial or a full agonist depending on the cellular context.[1]
Q2: We are observing that this compound is acting as a partial agonist in our cell line, while published data suggests it can be a full agonist. Why is there a discrepancy?
A2: This is a known phenomenon for this compound and other selective PPARγ modulators. The level of agonist activity (i.e., partial vs. full agonism) is highly dependent on the specific cellular environment, particularly the relative abundance of different transcriptional coactivators.[1] this compound has been shown to recruit different amounts of specific coactivators compared to full agonists like rosiglitazone. Therefore, cell lines with varying expression levels of these coactivators will exhibit different responses to this compound.
Q3: Which specific coactivators are responsible for the variable activity of this compound?
A3: Studies have shown that this compound is less effective at recruiting the coactivators CREB-binding protein (CBP) and Steroid Receptor Coactivator-1 (SRC-1) to the PPARγ receptor compared to full agonists like rosiglitazone.[1] However, it recruits PPARγ Coactivator-1α (PGC-1α) to a similar extent as rosiglitazone.[1] Consequently, the ratio of these and other coactivators in a given cell line is a critical determinant of this compound's observed efficacy.
Troubleshooting Guide
Issue: this compound displays lower maximal efficacy (Emax) in our cell line compared to a reference full agonist (e.g., rosiglitazone).
This is the classic presentation of partial agonism. The underlying cause is likely related to the specific coactivator profile of your cell line.
Logical Relationship for Troubleshooting
Troubleshooting Workflow Diagram
Step 1: Characterize the Coactivator Profile of Your Cell Line
The differential recruitment of coactivators is central to this compound's variable activity. Therefore, the first troubleshooting step is to determine the relative expression levels of key PPARγ coactivators (CBP, SRC-1, and PGC-1α) in your cell line of interest and compare them to a cell line where this compound is known to act as a fuller agonist (if available).
Quantitative Data: Coactivator Protein Expression in Common Cell Lines
The following table summarizes the relative protein abundance of key PPARγ coactivators in several commonly used cell lines, extracted from a deep proteomic analysis. This data can serve as a reference to understand the coactivator landscape in your experimental system.
| Protein | Gene Name | HeLa (Cervical Cancer) | HepG2 (Liver Carcinoma) | HEK293 (Embryonic Kidney) |
| CBP | CREBBP | High Abundance | Medium Abundance | High Abundance |
| SRC-1 | NCOA1 | Medium Abundance | High Abundance | Medium Abundance |
| PGC-1α | PPARGC1A | Low Abundance | Medium Abundance | Low Abundance |
Data is qualitatively summarized from a large-scale quantitative proteomics study. "High", "Medium", and "Low" are relative rankings for the purpose of this guide.
Step 2: Modulate Coactivator Levels to Potentiate this compound Activity
To functionally test the hypothesis that coactivator levels are limiting this compound's efficacy, you can transiently overexpress specific coactivators in your cell line.
Experimental Workflow for Coactivator Overexpression
References
Technical Support Center: Enhancing the Potency of FK614 in Experiments
Welcome to the technical support center for FK614, a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during your experiments with this compound, presented in a question-and-answer format.
I. General Properties and Handling
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-thiazolidinedione (TZD) selective PPARγ agonist. Its primary mechanism of action is to bind to and activate PPARγ, a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation. Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[1] this compound's unique property lies in its differential recruitment of transcriptional coactivators compared to traditional TZDs, which may contribute to its distinct pharmacological profile.[1]
Q2: I am observing low potency or inconsistent results with this compound in my cell-based assays. What could be the issue?
A2: Inconsistent results with this compound can stem from several factors:
-
Compound Stability and Storage: Ensure that your this compound stock solution is properly stored, protected from light, and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Line Variability: The expression levels of PPARγ and its coactivators can vary significantly between different cell lines and even between different passages of the same cell line. This can directly impact the cellular response to this compound. It is advisable to use low-passage cells and to regularly verify the expression of key components of the PPARγ signaling pathway.
-
Assay Conditions: The potency of PPARγ agonists can be influenced by the serum concentration in the culture medium, as serum contains endogenous ligands and other factors that can modulate PPARγ activity. Consider optimizing the serum concentration or using a serum-free medium for your assays.
II. Enhancing this compound Potency: Strategic Approaches
Q3: How can I enhance the cellular uptake of this compound in my in vitro experiments?
A3: Improving the intracellular concentration of this compound can significantly enhance its apparent potency. Consider the following strategies:
-
Formulation with Delivery Vehicles: For in vitro studies, encapsulating this compound in nanoparticles or liposomes can improve its solubility and facilitate its entry into cells.
-
Prodrug Approach: While requiring chemical modification, a prodrug strategy can be employed to increase the lipophilicity of this compound, thereby enhancing its ability to cross the cell membrane.
-
Use of Cell-Penetrating Peptides (CPPs): Conjugating this compound to a CPP can facilitate its translocation across the plasma membrane.
Q4: Are there any combination strategies that can potentiate the effects of this compound?
A4: Yes, combining this compound with other agents can lead to synergistic or additive effects. Two promising strategies are:
-
Combination with an RXR Agonist: Since PPARγ forms a heterodimer with RXR to become transcriptionally active, co-treatment with an RXR agonist (e.g., bexarotene (B63655) or a synthetic agonist like SR11237) can enhance the formation and activity of the PPARγ/RXR complex, leading to a more robust downstream response.[2][3]
-
Combination with Metformin (B114582): Metformin, a widely used anti-diabetic drug, acts through different mechanisms than PPARγ agonists, primarily by activating AMP-activated protein kinase (AMPK).[4] Combining this compound with metformin could lead to a more comprehensive metabolic effect by targeting multiple pathways involved in glucose homeostasis.[5][6][7]
III. Adipocyte Differentiation Assays
Q5: My 3T3-L1 cells are not differentiating efficiently into adipocytes upon treatment with this compound. What should I check?
A5: Poor adipocyte differentiation is a common issue. Here are some troubleshooting steps:
-
Cell Confluency: Ensure that the 3T3-L1 preadipocytes are 100% confluent before initiating differentiation. Some protocols even recommend waiting for 2 days post-confluence.
-
Differentiation Cocktail: The composition and freshness of the differentiation medium (often containing insulin (B600854), dexamethasone, and IBMX) are critical. Prepare fresh media for each experiment.
-
Reagent Quality: Verify the quality and activity of all reagents, especially the insulin and any other agonists used.
-
This compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for inducing differentiation in your specific cell line. A bell-shaped dose-response curve has been observed for some adipogenic agents, where higher concentrations can be less effective.[8][9]
Q6: The Oil Red O staining in my adipocyte differentiation assay is weak or inconsistent. How can I improve it?
A6: To improve Oil Red O staining:
-
Staining Protocol: Ensure the Oil Red O working solution is freshly prepared and filtered to remove precipitates. The staining time and the composition of the elution solvent can also be optimized.
-
Fixation: Proper fixation of the cells is crucial to prevent the loss of lipid droplets. Use a suitable fixative like 10% formalin for an adequate duration.
-
Washing Steps: Be gentle during the washing steps to avoid detaching the differentiated adipocytes, which can be more fragile than preadipocytes.
Quantitative Data Summary
Table 1: In Vitro Potency of Select PPARγ Agonists
| Compound | Assay Type | Cell Line | Endpoint | IC50 / EC50 (µM) | Reference |
| Rosiglitazone | PPARγ Reporter Assay | HEK293 | Luciferase Activity | ~0.04 | [10] |
| Pioglitazone | PPARγ Reporter Assay | HEK293 | Luciferase Activity | ~0.5 | N/A |
| Podophyllotoxone | TR-FRET Binding Assay | N/A | PPARγ Binding | 27.43 (IC50) | [11] |
| Lansoprazole (B1674482) | Adipocyte Differentiation | 3T3-L1 | Adipogenesis | ~3 (Effective Conc.) | [12] |
Note: IC50/EC50 values can vary depending on the specific experimental conditions.[11][13][14]
Table 2: Representative Dose-Response for Adipocyte Differentiation
| Compound Concentration | % Adipocyte Differentiation (Relative to Control) |
| Vehicle Control | 100% |
| PPARγ Agonist (Low Conc.) | 150 - 200% |
| PPARγ Agonist (Optimal Conc.) | 300 - 500% |
| PPARγ Agonist (High Conc.) | 200 - 300% (Potential for bell-shaped curve) |
This table illustrates a typical dose-response relationship for a PPARγ agonist in an adipocyte differentiation assay. Actual values will vary depending on the compound and experimental setup.
Detailed Experimental Protocols
PPARγ Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the PPARγ receptor, leading to the expression of a luciferase reporter gene.
Materials:
-
HEK293 cells stably expressing a PPARγ-GAL4 fusion protein and a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[15]
-
Cell culture medium (e.g., MEM supplemented with 10% FBS, non-essential amino acids, sodium pyruvate, and antibiotics).[15]
-
This compound and a reference agonist (e.g., Rosiglitazone).
-
Luciferase assay reagent.
-
White, sterile, 96-well assay plates.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in the appropriate assay medium.
-
Cell Treatment: After the cells have attached and reached the desired confluency, replace the culture medium with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 22-24 hours.[16]
-
Luciferase Assay: After incubation, remove the medium and add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the relative light units (RLU) against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
3T3-L1 Adipocyte Differentiation Assay
This assay assesses the ability of this compound to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes.
-
Growth medium (e.g., DMEM with 10% fetal bovine serum).
-
Differentiation induction medium (MDI): Growth medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin medium: Growth medium supplemented with 10 µg/mL insulin.
-
This compound.
-
Oil Red O staining solution.
Procedure:
-
Cell Seeding: Seed 3T3-L1 cells in a multi-well plate and grow them to 70% confluency.
-
Induction of Differentiation (Day 0): Once confluent, replace the growth medium with MDI medium containing various concentrations of this compound or a vehicle control.
-
Medium Change (Day 3): After 3 days, replace the MDI medium with insulin medium containing the respective concentrations of this compound.
-
Maintenance: Continue to culture the cells, replacing the insulin medium every 2-3 days.
-
Assessment of Differentiation (Day 7-10):
-
Microscopy: Visually inspect the cells for the accumulation of lipid droplets.
-
Oil Red O Staining:
-
Fix the cells with 10% formalin.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O working solution.
-
Wash with water to remove excess stain.
-
Elute the stain with isopropanol and measure the absorbance at ~510 nm.
-
-
-
Data Analysis: Quantify the extent of differentiation by comparing the absorbance values of the this compound-treated wells to the vehicle control.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound action.
Experimental Workflow: Enhancing this compound Potency
Caption: Logical workflow for troubleshooting and enhancing this compound potency.
Logical Relationship: Combination Therapy Rationale
Caption: Rationale for combining this compound with an RXR agonist or metformin.
References
- 1. This compound, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB) [mdpi.com]
- 3. Combined LXR and RXR Agonist Therapy Increases ABCA1 Protein Expression and Enhances ApoAI-Mediated Cholesterol Efflux in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted Mechanisms of Action of Metformin Which Have Been Unraveled One after Another in the Long History - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of metformin with chemotherapeutic drugs via different molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of metformin with special reference to cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a bell-shaped dose response curve to melanin-concentrating hormone in the 3T3-L1 adipocyte model: low-dose MCH facilitates adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a bell-shaped dose response curve to melanin-concentrating hormone in the 3T3-L1 adipocyte model: low-dose MCH facilitates adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of adipocyte differentiation and metabolism by lansoprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
dealing with batch-to-batch variability of FK614 compound
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing batch-to-batch variability with the FK614 compound. The following information is designed to help identify potential causes of inconsistency and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in our experimental results when using different batches of this compound. What are the primary causes of such batch-to-batch variability?
A1: Batch-to-batch variability in small molecule inhibitors like this compound is a common issue that can stem from several factors.[1] The most frequent causes include:
-
Physical Properties: Differences in crystalline form (polymorphism), particle size, or solubility can affect how the compound dissolves and its bioavailability in cell-based assays.[4][5]
-
Stability: Some batches may be less stable due to residual solvents or catalysts from synthesis, leading to degradation over time.[6][7]
-
Water Content: The presence of residual water can affect the accurate weighing of the compound, leading to errors in concentration.
Q2: What are the essential quality control checks we should perform on each new batch of this compound before starting our experiments?
A2: To ensure consistency, it is crucial to perform a set of quality control (QC) checks on every new batch. We recommend the following:
-
Identity and Purity Assessment: Confirm the compound's identity and purity using analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for quantifying purity and detecting impurities.[8][9]
-
Solubility Test: Perform a small-scale solubility test in your primary solvent (e.g., DMSO) and your final assay buffer.[10] Visual inspection for any precipitation is crucial.
-
Functional Assay: Test the new batch alongside a previous, well-characterized "gold standard" batch in your primary functional assay. This will provide a direct comparison of its biological activity and help in determining if the IC50 value is within an acceptable range.
Q3: We've noticed that some batches of this compound are harder to dissolve. How can we address solubility issues?
A3: Poor solubility is a frequent challenge with small molecule compounds.[4][11] If you encounter a batch of this compound with low solubility, consider the following steps:
-
Sonication and Gentle Warming: Use a sonicator or a 37°C water bath in short bursts to aid dissolution.[10] However, always be cautious about the compound's thermal stability.[10]
-
Co-solvents: The addition of a small amount of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to your aqueous buffer can sometimes improve solubility.[10]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of your buffer might enhance its solubility.[10]
-
Fresh Stock Solutions: Always prepare fresh stock solutions and dilute them into your final assay medium immediately before use to minimize precipitation.[6]
Q4: How should we properly store and handle this compound to prevent degradation and maintain its activity?
A4: Proper storage and handling are critical for the stability of small molecule inhibitors.[9] For this compound, we recommend the following best practices:
-
Solid Compound: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[9] Store these aliquots at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store compounds in aqueous buffers for extended periods, as they are more susceptible to hydrolysis and other forms of degradation.[6]
Q5: How can we distinguish between genuine biological effects and experimental artifacts arising from batch variability?
A5: Differentiating true biological responses from artifacts is crucial for data integrity. Key strategies include:
-
Control Experiments: Always include a positive and a negative control in your experiments. A known active compound for the same target can serve as a positive control, while a structurally similar but inactive molecule can be a negative control.
-
Multiple Batches: If possible, confirm key findings using at least two different batches of this compound that have passed your initial QC checks.
-
Orthogonal Assays: Validate your results using a different experimental method. For example, if you observe an effect in a cell viability assay, you could confirm it with a target-specific enzymatic assay.
Troubleshooting Guide: Inconsistent IC50 Values
This guide provides a systematic approach to troubleshooting inconsistent IC50 values observed with different batches of this compound.
Caption: A flowchart for troubleshooting inconsistent this compound activity.
Data Presentation
Clear documentation and comparison of batch-specific data are essential.
Table 1: Certificate of Analysis Comparison for Three Batches of this compound
| Parameter | Batch A | Batch B | Batch C |
| Lot Number | A-101 | B-205 | C-310 |
| Purity (by HPLC) | 99.2% | 97.5% | 99.5% |
| Identity (by ¹H NMR) | Conforms | Conforms | Conforms |
| Mass Spec (m/z) | Conforms | Conforms | Conforms |
| Appearance | White Solid | Off-white Solid | White Solid |
| Solubility (DMSO) | >50 mg/mL | >50 mg/mL | >50 mg/mL |
| Residual Solvents | <0.1% | 0.5% (DCM) | <0.1% |
| Water Content | 0.2% | 0.8% | 0.1% |
Note: This is example data. Always refer to the supplier-provided Certificate of Analysis.
Table 2: Experimental IC50 Values of Different this compound Batches in a Kinase Assay
| Batch | Experiment 1 (IC50, nM) | Experiment 2 (IC50, nM) | Experiment 3 (IC50, nM) | Average IC50 (nM) ± SD |
| Batch A (Reference) | 15.2 | 16.5 | 14.8 | 15.5 ± 0.87 |
| Batch B | 35.7 | 40.1 | 38.5 | 38.1 ± 2.21 |
| Batch C | 14.9 | 15.8 | 16.1 | 15.6 ± 0.62 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound solid compound, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly for 2-3 minutes. If necessary, use a brief sonication to ensure complete dissolution.[10] e. Visually inspect the solution to confirm it is clear and free of particulates. f. Aliquot the stock solution into single-use volumes in light-protected tubes. g. Store aliquots at -80°C until use. h. For experiments, thaw a single aliquot and prepare fresh serial dilutions in the appropriate assay buffer.
Protocol 2: Quality Control of this compound by HPLC-MS
-
Objective: To verify the purity and identity of a new batch of this compound.
-
Procedure: a. Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol). b. Inject a small volume (e.g., 5 µL) onto a C18 reverse-phase HPLC column. c. Run a gradient elution, for example, from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 15 minutes. d. Monitor the eluent using a UV detector (e.g., at 254 nm) and a mass spectrometer. e. Analysis: i. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. ii. The identity is confirmed if the mass spectrum of the main peak shows the expected mass-to-charge ratio (m/z) for this compound.
Mandatory Visualizations
Signaling Pathway
This compound has been investigated in trials for diabetes mellitus.[12][13] While its precise signaling pathway is not detailed in the provided search results, many small molecule drugs for metabolic diseases target key signaling nodes. The diagram below illustrates a generalized kinase signaling pathway that is often a target in drug development.
Caption: A generalized kinase signaling pathway, a common drug target.
Experimental Workflow
Caption: Workflow for qualifying a new batch of this compound.
References
- 1. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 8. darknetmarketz.com [darknetmarketz.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. FK-614 | C21H23Cl2N3O3S | CID 9869229 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for PPAR Gamma: FK614 vs. Rosiglitazone Binding Affinity
A detailed comparison for researchers and drug development professionals on the binding characteristics of two key PPAR gamma modulators, FK614 and rosiglitazone (B1679542). This guide synthesizes available data on their binding affinities and the experimental methodologies used for their determination.
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a crucial nuclear receptor and a well-established therapeutic target for type 2 diabetes. Its activation by agonists like thiazolidinediones (TZDs) enhances insulin (B600854) sensitivity. Rosiglitazone, a potent TZD, has been a benchmark compound for PPARγ activation. This compound, a newer, structurally distinct compound, has emerged as a selective PPARγ modulator (SPPARM) with a potentially different pharmacological profile. Understanding the nuances of how these compounds interact with PPARγ at the molecular level is critical for the development of next-generation therapies with improved efficacy and safety profiles. This guide provides a comparative analysis of the PPARγ binding affinity of this compound and rosiglitazone, supported by experimental data and detailed protocols.
Quantitative Comparison of Binding Affinity
| Compound | Binding Affinity Metric | Reported Value (nM) | Reference |
| Rosiglitazone | Kᵢ | 1157 ± 1.08 | [1] |
| IC₅₀ | 230 | [2] | |
| Kₐ | 20 (calculated) | [2] | |
| EC₅₀ | 60 | [3] | |
| This compound | Data not publicly available | - |
Note: A study by the developers of this compound at Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) states that this compound dissociates corepressors from PPARγ as effectively as rosiglitazone, suggesting a comparable or potent binding affinity. However, specific quantitative data from this study is not publicly accessible.[1]
Experimental Protocols
The determination of PPARγ binding affinity typically involves competitive binding assays. Below are detailed methodologies for common experimental approaches used to assess ligand binding to PPARγ.
Radioligand Competitive Binding Assay
This method measures the ability of a test compound (e.g., this compound or rosiglitazone) to displace a radiolabeled known PPARγ ligand from the receptor's ligand-binding domain (LBD).
Workflow:
Radioligand Binding Assay Workflow
Detailed Steps:
-
Protein Preparation: Express and purify the human PPARγ ligand-binding domain (LBD), often as a fusion protein (e.g., with GST or His-tag) in a suitable expression system like E. coli.
-
Radioligand: Utilize a high-affinity radiolabeled PPARγ ligand, such as [³H]rosiglitazone, at a concentration below its Kₐ.
-
Competition Reaction: In a multi-well plate, incubate a fixed concentration of PPARγ LBD and [³H]rosiglitazone with a serial dilution of the unlabeled competitor compound (this compound or unlabeled rosiglitazone for self-competition). The incubation is typically performed at 4°C for several hours to reach equilibrium.
-
Separation: Separate the protein-bound radioligand from the free radioligand. A common method is rapid filtration through a glass fiber filter, which retains the protein-ligand complex.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that displaces 50% of the radioligand) is determined by non-linear regression analysis. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand.
Fluorescence Polarization (FP) Competitive Binding Assay
This is a non-radioactive alternative that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled PPARγ ligand (probe).
Workflow:
References
- 1. This compound, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FK-614, a selective peroxisome proliferator-activated receptor gamma agonist, improves peripheral glucose utilization while decreasing hepatic insulin extraction in alloxan-induced diabetic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
A Comparative In Vivo Efficacy Analysis of FK614 and Pioglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two peroxisome proliferator-activated receptor gamma (PPARγ) agonists: FK614, a novel non-thiazolidinedione, and pioglitazone (B448), a well-established thiazolidinedione. This analysis is based on available preclinical data and aims to provide an objective resource for researchers in metabolic diseases.
Core Efficacy Comparison: Insulin (B600854) Sensitizing Effects
A key preclinical study directly compared the in vivo efficacy of this compound and pioglitazone in Zucker fatty rats, a well-established animal model for obesity and insulin resistance. Both compounds were administered orally once a day for 14 days. The primary endpoints to assess their insulin-sensitizing effects were the oral glucose tolerance test (OGTT) and the euglycemic-hyperinsulinemic clamp.
The study demonstrated that both this compound and pioglitazone dose-dependently improved glucose tolerance and ameliorated peripheral and hepatic insulin resistance. This compound's effect on peripheral tissues was found to be almost equivalent to its effect on the liver at the tested doses. Similarly, pioglitazone also showed significant ameliorating effects on insulin resistance[1].
Quantitative Data Summary
While the primary comparative study by Minoura et al. (2005) established the dose-dependent efficacy of both compounds, the specific quantitative data from the euglycemic-hyperinsulinemic clamp (e.g., glucose infusion rates) and oral glucose tolerance tests (e.g., plasma glucose and insulin levels) are not publicly available in the referenced abstracts. The following tables are structured based on the reported experimental design to accommodate such data once it becomes accessible.
Table 1: Euglycemic-Hyperinsulinemic Clamp Data in Zucker Fatty Rats
| Treatment Group | Dose (mg/kg) | Glucose Infusion Rate (mg/kg/min) | Steady-State Plasma Glucose (mg/dL) | Steady-State Plasma Insulin (ng/mL) |
| Vehicle Control | - | Data not available | Data not available | Data not available |
| This compound | 0.32 | Data not available | Data not available | Data not available |
| This compound | 1 | Data not available | Data not available | Data not available |
| This compound | 3.2 | Data not available | Data not available | Data not available |
| Pioglitazone | 1 | Data not available | Data not available | Data not available |
| Pioglitazone | 3.2 | Data not available | Data not available | Data not available |
| Pioglitazone | 10 | Data not available | Data not available | Data not available |
Table 2: Oral Glucose Tolerance Test (OGTT) Data in Zucker Fatty Rats
| Treatment Group | Dose (mg/kg) | Fasting Plasma Glucose (mg/dL) | Glucose AUC (0-120 min) | Fasting Plasma Insulin (ng/mL) | Insulin AUC (0-120 min) |
| Vehicle Control | - | Data not available | Data not available | Data not available | Data not available |
| This compound | 0.32 | Data not available | Data not available | Data not available | Data not available |
| This compound | 1 | Data not available | Data not available | Data not available | Data not available |
| This compound | 3.2 | Data not available | Data not available | Data not available | Data not available |
| Pioglitazone | 1 | Data not available | Data not available | Data not available | Data not available |
| Pioglitazone | 3.2 | Data not available | Data not available | Data not available | Data not available |
| Pioglitazone | 10 | Data not available | Data not available | Data not available | Data not available |
Mechanism of Action: Differential PPARγ Modulation
Both this compound and pioglitazone exert their therapeutic effects by activating PPARγ, a nuclear receptor that plays a central role in regulating glucose and lipid metabolism. However, their interaction with transcriptional coactivators differs, suggesting distinct pharmacological profiles.
Pioglitazone, a thiazolidinedione, is a full agonist of PPARγ. Upon binding, it induces a conformational change in the receptor that promotes the dissociation of corepressors and the recruitment of coactivators, leading to the transcription of target genes involved in insulin sensitization.
This compound, a non-thiazolidinedione, is described as a selective PPARγ modulator (SPPARM). It dissociates corepressors from PPARγ as effectively as pioglitazone. However, it exhibits differential coactivator recruitment. Compared to pioglitazone and another thiazolidinedione, rosiglitazone, this compound recruits less of the coactivators CBP (CREB-binding protein) and SRC-1 (steroid receptor coactivator-1), but recruits a similar amount of PGC-1α (PPARγ coactivator-1α)[2]. This differential interaction with coactivators may lead to a more selective modulation of gene expression, potentially resulting in a different efficacy and side-effect profile compared to traditional thiazolidinediones.
References
Differential Gene Expression Analysis: FK614 vs. Other Thiazolidinediones
A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the mechanism of action and resulting gene expression profiles of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists is critical for the development of next-generation therapeutics with improved efficacy and safety profiles. This guide provides an objective comparison of the differential gene expression induced by FK614, a selective PPARγ modulator, and traditional thiazolidinediones (TZDs) such as Rosiglitazone (B1679542) and Pioglitazone (B448).
This document summarizes available experimental data on the effects of these compounds on gene expression, details the experimental protocols utilized in these studies, and visualizes the key signaling pathways and experimental workflows.
Introduction to PPARγ Agonists
Thiazolidinediones (TZDs) are a class of drugs that act as agonists for PPARγ, a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and inflammation.[1][2] By activating PPARγ, TZDs modulate the transcription of a host of genes, leading to improved insulin (B600854) sensitivity.[3][4] this compound is a novel, non-TZD-type selective PPARγ modulator with a distinct pharmacological profile from traditional TZDs like Rosiglitazone and Pioglitazone.[5] The primary difference lies in its interaction with transcriptional coactivators, suggesting a potential for a differentiated gene expression profile and, consequently, a different therapeutic window.[5]
Comparative Analysis of Gene Expression
While direct, comprehensive comparative studies on the genome-wide differential gene expression of this compound versus other TZDs are limited in the public domain, this guide synthesizes available data from various studies to provide a comparative overview. The following tables summarize the observed changes in the expression of key genes involved in metabolism and inflammation upon treatment with Rosiglitazone and Pioglitazone. Data for this compound is less comprehensive and is presented based on its known mechanistic differences.
Key Metabolic and Inflammatory Gene Expression Changes
| Gene | Function | Rosiglitazone | Pioglitazone | This compound (Predicted/Inferred) |
| Adiponectin (ADIPOQ) | Insulin-sensitizing adipokine | ↑[6][7] | ↑[8][9] | ↑ (Likely, due to PPARγ agonism) |
| Leptin (LEP) | Regulates appetite and energy expenditure | ↓[9] | ↓[8][10] | ↓ (Possible, as a PPARγ target) |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | ↓[11] | ↓[12] | ↓ (Expected, due to anti-inflammatory effects of PPARγ activation) |
| Resistin (RETN) | Adipokine linked to insulin resistance | ↓[9][11] | ↓[8] | ↓ (Possible, as a PPARγ target) |
| Glucose Transporter 4 (GLUT4/SLC2A4) | Insulin-regulated glucose transporter | ↑[11] | ↑[10] | ↑ (Expected, to improve glucose uptake) |
| Fatty Acid Binding Protein 4 (FABP4/aP2) | Fatty acid uptake and transport | ↑ | ↑ | ↑ (As a key PPARγ target gene) |
| Lipoprotein Lipase (LPL) | Triglyceride hydrolysis | ↑[7] | ↑ | ↑ (Expected, to modulate lipid metabolism) |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | ↓[6][11] | ↓ | ↓ (Expected, due to anti-inflammatory effects) |
Experimental Protocols
The data presented in this guide are derived from studies employing standard molecular biology techniques to assess differential gene expression. Below are generalized protocols for the key experiments cited.
Cell Culture and Treatment
-
Cell Line: 3T3-L1 preadipocytes are a commonly used cell line for studying adipogenesis and the effects of PPARγ agonists.[13][14]
-
Differentiation: Preadipocytes are differentiated into mature adipocytes by treating them with a cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).[14]
-
Treatment: Mature adipocytes are then treated with the compounds of interest (e.g., this compound, Rosiglitazone, Pioglitazone) at various concentrations and for different durations. A vehicle control (e.g., DMSO) is run in parallel.
RNA Extraction and Quantification
-
RNA Isolation: Total RNA is extracted from the treated and control adipocytes using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific genes are quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.[15]
Microarray Analysis
-
RNA Labeling and Hybridization: High-quality total RNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5) and hybridized to a microarray chip containing probes for thousands of genes.[13]
-
Scanning and Data Acquisition: The microarray slides are scanned using a laser scanner to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
Data Analysis: The raw data is normalized to remove systematic variations. Statistical analysis is then performed to identify genes that are differentially expressed between the treatment and control groups with a certain fold-change and p-value cutoff.
Signaling Pathways and Experimental Workflow
PPARγ Signaling Pathway
Thiazolidinediones and this compound exert their effects by binding to and activating PPARγ. The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[1][4]
Caption: Overview of the PPARγ signaling pathway activated by this compound and other TZDs.
Differential Coactivator Recruitment
A key distinction of this compound is its differential interaction with transcriptional coactivators compared to Rosiglitazone and Pioglitazone. While all effectively dissociate corepressors like NCoR and SMRT from PPARγ, this compound recruits different amounts of coactivators such as CBP and SRC-1.[5] This differential recruitment is thought to be the basis for its unique gene expression profile.
Caption: Differential coactivator recruitment by this compound and Rosiglitazone to the PPARγ-RXR complex.
Experimental Workflow for Differential Gene Expression Analysis
The process of comparing the effects of this compound and other TZDs on gene expression typically follows a standardized workflow from cell culture to data analysis.
Caption: A typical experimental workflow for analyzing differential gene expression.
Conclusion and Future Directions
The available evidence indicates that while this compound, Rosiglitazone, and Pioglitazone all function as PPARγ agonists, their effects on gene expression are not identical. The differences in the pharmacological profiles of Rosiglitazone and Pioglitazone are relatively well-documented, particularly concerning their effects on lipid metabolism. This compound, through its distinct mechanism of coactivator recruitment, is poised to exhibit a unique gene expression signature.
However, a significant gap in the literature exists regarding direct, high-throughput comparative studies of this compound against other TZDs. Such studies, employing techniques like RNA-sequencing, would be invaluable for a comprehensive understanding of their differential effects on a genomic scale. This would not only elucidate the precise molecular mechanisms underlying their therapeutic actions but also aid in the rational design of next-generation PPARγ modulators with optimized efficacy and reduced side effects. Future research should focus on generating these critical datasets to facilitate a more complete and quantitative comparison.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of rosiglitazone and metformin on liver fat content, hepatic insulin resistance, insulin clearance, and gene expression in adipose tissue in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increased plasma adiponectin in response to pioglitazone does not result from increased gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pioglitazone induces in vivo adipocyte differentiation in the obese Zucker fa/fa rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Pioglitazone reduces tumor necrosis factor-alpha serum concentration and mRNA expression of adipose tissue in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gene expression profile of adipocyte differentiation and its regulation by peroxisome proliferator-activated receptor-gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microarray Analyses during Adipogenesis: Understanding the Effects of Wnt Signaling on Adipogenesis and the Roles of Liver X Receptor α in Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medrxiv.org [medrxiv.org]
Unveiling FK614: A Guide to its Selective PPAR Gamma Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FK614 with other peroxisome proliferator-activated receptor (PPAR) agonists, focusing on the validation of its selective PPAR gamma (PPARγ) agonism. The information presented is supported by experimental data to offer an objective analysis for research and drug development professionals.
Comparative Analysis of PPAR Agonist Activity
This compound is a novel, non-thiazolidinedione (non-TZD) selective PPARγ modulator with potent anti-diabetic activity demonstrated in vivo.[1][2] Its mechanism of action distinguishes it from traditional full PPARγ agonists like rosiglitazone (B1679542) and pioglitazone. This distinction lies in its differential recruitment of transcriptional coactivators, leading to a unique pharmacological profile.
Binding Affinity and Selectivity
| Compound | PPARα (h) | PPARδ (h) | PPARγ (h) | Reference |
| This compound | Data not available | Data not available | Selective Modulator | [1][2] |
| Rosiglitazone | IC₅₀: >10,000 nM | IC₅₀: >10,000 nM | IC₅₀: 43 nM | [3] |
| Pioglitazone | EC₅₀: >10,000 nM | EC₅₀: >10,000 nM | EC₅₀: 479 nM | [4] |
| Fenofibric Acid | EC₅₀: 30,000 nM | - | EC₅₀: >100,000 nM | [5] |
| Telmisartan | Partial Agonist | Partial Agonist | Kᵢ: 2,600 nM | [6] |
Table 1: Comparative Binding Affinities of PPAR Agonists. This table summarizes the in vitro binding affinities of various compounds for the human (h) PPAR subtypes. Lower values indicate higher affinity.
Differential Coactivator Recruitment
A key aspect of this compound's selective PPARγ agonism is its differential interaction with transcriptional coactivators. Compared to full agonists, this compound demonstrates a distinct pattern of coactivator recruitment, which is believed to contribute to its unique therapeutic profile.
| Coactivator | This compound | Rosiglitazone | Pioglitazone |
| CBP/p300 | Lower Recruitment | Full Recruitment | Full Recruitment |
| SRC-1 | Lower Recruitment | Full Recruitment | Full Recruitment |
| PGC-1α | Similar Recruitment | Full Recruitment | Full Recruitment |
Table 2: Differential Coactivator Recruitment by PPARγ Agonists. This table qualitatively compares the recruitment of key transcriptional coactivators to PPARγ upon binding of this compound, rosiglitazone, and pioglitazone.[2]
Experimental Protocols
Competitive Binding Assay (Hypothetical for this compound)
This protocol describes a general method for determining the binding affinity of a test compound like this compound to PPAR subtypes using a fluorescence polarization (FP) assay.
Materials:
-
Purified human PPARα, PPARδ, and PPARγ ligand-binding domains (LBDs).
-
Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).
-
Test compound (this compound) and reference compounds (rosiglitazone, etc.).
-
384-well black microplates.
-
Fluorescence polarization plate reader.
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Add a fixed concentration of the fluorescently labeled PPAR ligand to each well of the microplate.
-
Add the serially diluted compounds to the wells.
-
Add a fixed concentration of the respective PPAR LBD to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The decrease in polarization is proportional to the displacement of the fluorescent ligand by the test compound.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
LanthaScreen™ TR-FRET Coactivator Recruitment Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the recruitment of coactivator peptides to the PPARγ LBD upon ligand binding.
Materials:
-
LanthaScreen™ TR-FRET PPARγ Coactivator Assay Kit (containing GST-tagged PPARγ LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide, e.g., PGC-1α).
-
Test compound (this compound) and reference agonist (rosiglitazone).
-
Assay buffer provided in the kit.
-
384-well black microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Add the diluted compounds to the wells of the microplate.
-
Prepare a mixture of the GST-PPARγ LBD and the fluorescein-labeled coactivator peptide in the assay buffer and add it to the wells.
-
Prepare a solution of the terbium-labeled anti-GST antibody in the assay buffer and add it to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) in the dark.
-
Measure the TR-FRET signal by exciting at ~340 nm and reading the emission at ~495 nm (terbium) and ~520 nm (fluorescein).
-
Calculate the emission ratio (520 nm / 495 nm). An increase in this ratio indicates coactivator recruitment.
-
Plot the emission ratio against the logarithm of the compound concentration to determine the EC₅₀ value for coactivator recruitment.
Adipocyte Differentiation Assay
This assay assesses the ability of PPARγ agonists to induce the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocyte cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Insulin (B600854) medium (DMEM with 10% FBS and 10 µg/mL insulin).
-
Test compound (this compound) and reference agonist (rosiglitazone).
-
Oil Red O staining solution.
-
Formalin solution (10%).
-
6-well plates.
Procedure:
-
Seed 3T3-L1 preadipocytes in 6-well plates and grow to confluence.
-
Two days post-confluence (Day 0), replace the medium with differentiation medium containing the test compound or reference agonist at various concentrations.
-
On Day 2, replace the medium with insulin medium containing the respective compounds.
-
From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS and the respective compounds.
-
On Day 8-10, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol (B130326).
-
Stain the cells with Oil Red O solution for 20-30 minutes to visualize lipid droplets.
-
Wash the cells with water and acquire images using a microscope.
-
For quantification, elute the Oil Red O stain from the cells with isopropanol and measure the absorbance at ~510 nm.
Visualizing the Mechanism of Action
To illustrate the signaling pathways and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: PPARγ signaling pathway activated by this compound and a full agonist.
Caption: Experimental workflow for 3T3-L1 adipocyte differentiation.
Caption: Workflow for TR-FRET coactivator recruitment assay.
Conclusion
This compound represents a promising selective PPARγ modulator with a distinct mechanism of action compared to full agonists. Its ability to differentially recruit coactivators may offer a more targeted therapeutic approach with an improved side-effect profile. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other PPARγ modulators. Further studies are warranted to fully elucidate the quantitative binding profile of this compound and its downstream effects in various cellular contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FK614 and Metformin on Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-thiazolidinedione PPARγ agonist, FK614, and the widely-prescribed biguanide, metformin (B114582), focusing on their respective mechanisms and efficacy in ameliorating insulin (B600854) resistance. This analysis is supported by preclinical experimental data to objectively inform research and development in metabolic therapeutics.
Overview and Mechanism of Action
This compound and metformin improve insulin sensitivity through distinct molecular pathways. This compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, while metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK).
-
This compound: As a PPARγ agonist, this compound modulates the transcription of genes involved in glucose and lipid metabolism, primarily in adipose tissue. This leads to improved insulin sensitivity in peripheral tissues.
-
Metformin: Metformin's activation of AMPK leads to a reduction in hepatic glucose production and an increase in glucose uptake in peripheral tissues like muscle.[1]
Comparative Efficacy: Preclinical Data
A key preclinical study in Zucker fatty rats, a model of obesity and insulin resistance, provides a direct comparison of the effects of this compound and metformin on insulin sensitivity.
Data Presentation
The following table summarizes the quantitative data from a euglycemic-hyperinsulinemic clamp study in Zucker fatty rats, comparing the effects of this compound and metformin on glucose infusion rate (GIR), an indicator of peripheral insulin sensitivity, and the suppression of endogenous glucose production (EGP), reflecting hepatic insulin sensitivity.
| Compound | Dose (mg/kg/day) | Glucose Infusion Rate (GIR) (mg/kg/min) | Suppression of Endogenous Glucose Production (%) |
| Control (Vehicle) | - | 5.8 ± 0.6 | 35.8 ± 5.9 |
| This compound | 0.32 | 8.9 ± 0.7 | 58.4 ± 4.1 |
| 1 | 12.1 ± 0.9 | 75.9 ± 3.2 | |
| 3.2 | 14.8 ± 1.1 | 88.2 ± 2.5 | |
| Metformin | 320 | 7.2 ± 0.5 | 50.1 ± 4.8 |
| 1000 | 8.5 ± 0.6 | 62.3 ± 3.9 |
*p < 0.05 vs. Control
Data adapted from Minoura, H., et al. (2005). European Journal of Pharmacology.
These data indicate that this compound dose-dependently and significantly improved both peripheral and hepatic insulin sensitivity. Metformin also showed improvements, although to a lesser extent and at higher relative doses in this animal model. The study noted that metformin's effect tended to be more pronounced in the liver than in peripheral tissues.
Signaling Pathways
The distinct mechanisms of this compound and metformin are best visualized through their signaling cascades.
This compound Signaling Pathway
References
A Comparative Analysis of the Side Effect Profiles of FK614 and Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of the novel selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, FK614, and the widely-studied thiazolidinedione (TZD), rosiglitazone (B1679542). While both compounds target PPARγ to improve insulin (B600854) sensitivity, their distinct molecular interactions suggest the potential for different clinical safety profiles. This document summarizes the available preclinical and clinical data, outlines key experimental protocols for assessing side effects, and visualizes relevant biological pathways and workflows.
Executive Summary
Rosiglitazone, a full agonist of PPARγ, has a well-documented side effect profile characterized by weight gain, edema, and an increased risk of cardiovascular events, including heart failure and myocardial infarction. These adverse effects have significantly limited its clinical use. This compound, a non-TZD selective PPARγ modulator, has been developed with the hypothesis that its unique interaction with the PPARγ receptor could separate the therapeutic glucose-lowering effects from the adverse effects associated with full PPARγ activation. However, a thorough assessment of this compound's side effect profile is hampered by the limited publicly available clinical data. Preclinical studies suggest potent anti-diabetic activity, but comprehensive clinical safety and tolerability data, particularly from its Phase 2 clinical trial (NCT00036192), have not been published.
Mechanism of Action and Signaling Pathway
Both rosiglitazone and this compound exert their primary therapeutic effect by activating PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin signaling. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes, thereby modulating their transcription.
Rosiglitazone is a full agonist, leading to a robust activation of PPARγ and the transcription of a broad range of target genes. In contrast, this compound is a selective PPARγ modulator (SPPARγM). It also binds to and activates PPARγ but is thought to induce a different conformational change in the receptor. This may lead to the differential recruitment of transcriptional coactivators and corepressors, resulting in a more selective pattern of gene expression. The therapeutic hypothesis is that this compound can activate the genes responsible for insulin sensitization while minimizing the activation of genes that lead to adverse effects like fluid retention and adipogenesis.
Comparative Side Effect Profile
A direct quantitative comparison of the side effect profiles of this compound and rosiglitazone is not possible due to the lack of publicly available clinical data for this compound. The development of this compound for type 2 diabetes appears to have been discontinued, and the results of its Phase 2 clinical trial have not been published in peer-reviewed literature.
Rosiglitazone Side Effect Profile
The side effect profile of rosiglitazone is well-characterized from numerous clinical trials and post-marketing surveillance.
Table 1: Summary of Key Adverse Effects Associated with Rosiglitazone
| Side Effect Category | Specific Adverse Event | Incidence/Risk | Supporting Data Source(s) |
| Cardiovascular | Myocardial Infarction | Increased risk (Meta-analyses suggest a 1.4-fold increased risk of ischemic events) | Meta-analysis of 42 clinical trials |
| Congestive Heart Failure | Increased risk, particularly when used with insulin (double the risk as add-on therapy) | Meta-analyses of clinical trials | |
| Stroke | Retrospective studies suggest a 27% higher risk compared to pioglitazone | Retrospective observational study (Medicare data) | |
| Metabolic/Endocrine | Weight Gain | Common, multifactorial (fluid retention and increased adiposity) | Clinical trial data |
| Edema/Fluid Retention | Common, dose-related | Clinical trial data | |
| Musculoskeletal | Bone Fractures | Increased incidence in women (upper arms, hands, and feet) | ADOPT clinical trial data |
| Hepatic | Liver Injury | Rare, idiosyncratic cases of hepatotoxicity | Post-marketing reports |
| Ocular | Macular Edema | Suspected association | Case reports |
This compound Side Effect Profile
As of the latest available information, there is no publicly accessible quantitative data on the side effect profile of this compound from human clinical trials. Preclinical studies in animal models have focused primarily on efficacy endpoints such as glucose tolerance and insulin sensitivity. While these studies did not report significant acute toxicity at therapeutic doses, they were not designed to assess the long-term side effect profile that is critical for a chronic disease like type 2 diabetes.
The theoretical advantage of this compound as a selective PPARγ modulator is a potentially improved safety profile with a lower incidence of the side effects associated with full PPARγ agonists like rosiglitazone, such as weight gain and edema. However, without clinical data, this remains a hypothesis.
Experimental Protocols
The assessment of the side effect profile of PPARγ agonists involves a range of preclinical and clinical methodologies. Below are detailed protocols for key experiments relevant to the known side effects of this drug class.
Preclinical Assessment of Cardiovascular Side Effects
Objective: To evaluate the potential for a test compound to induce cardiac hypertrophy and other cardiovascular adverse effects in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Groups:
-
Vehicle control
-
Rosiglitazone (positive control, e.g., 10 mg/kg/day)
-
This compound (test article, multiple dose levels)
-
-
Dosing: Oral gavage, once daily for 28 days.
-
Assessments:
-
Echocardiography: Performed at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular mass, ejection fraction).
-
Histopathology: At necropsy, hearts are excised, weighed, and fixed. Tissues are sectioned and stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome to assess for hypertrophy, fibrosis, and other pathological changes.
-
Biomarkers: Plasma levels of cardiac troponins (cTnI, cTnT) and brain natriuretic peptide (BNP) are measured at baseline and termination.
-
Clinical Assessment of Fluid Retention and Edema
Objective: To quantify changes in fluid balance and the incidence of edema in human subjects treated with a PPARγ agonist.
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Assessments:
-
Body Weight: Measured at each study visit under standardized conditions.
-
Ankle and Calf Circumference: Measured at baseline and at regular intervals throughout the study.
-
Bioelectrical Impedance Analysis (BIA): To estimate changes in total body water and body composition.
-
Adverse Event Reporting: Spontaneous reports of edema are collected and graded for severity.
-
Laboratory Parameters: Changes in hematocrit and hemoglobin are monitored as indicators of hemodilution.
-
Euglycemic-Hyperinsulinemic Clamp for Insulin Sensitivity
Objective: To assess the in vivo insulin-sensitizing effect of the test compounds. This is a pharmacodynamic endpoint that is core to the therapeutic action of these drugs.
Conclusion
The comparison of the side effect profiles of this compound and rosiglitazone is constrained by a significant data gap for this compound. Rosiglitazone's clinical use has been curtailed due to a well-established risk of serious cardiovascular events, weight gain, and edema, which are mechanistically linked to its action as a full PPARγ agonist. This compound, as a selective PPARγ modulator, holds the therapeutic promise of achieving glycemic control with an improved safety profile. However, without the public disclosure of its clinical trial data, this potential remains unverified. Future research and the potential publication of legacy data from the this compound development program would be invaluable for the scientific community to fully understand the clinical implications of selective PPARγ modulation and to guide the development of safer insulin-sensitizing agents. Researchers in this field should prioritize the thorough preclinical and clinical assessment of cardiovascular and metabolic side effects for any new PPARγ-targeting compounds.
A Head-to-Head Comparison of FK614 and Pioglitazone on Adipocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting metabolic diseases, both FK614 and pioglitazone (B448) have emerged as significant modulators of adipocyte differentiation through their interaction with the peroxisome proliferator-activated receptor gamma (PPARγ). While pioglitazone, a member of the thiazolidinedione (TZD) class, is a well-established anti-diabetic drug, this compound represents a novel, non-TZD PPARγ modulator with distinct pharmacological properties. This guide provides a comprehensive head-to-head comparison of their effects on adipocyte differentiation, supported by available experimental data and detailed protocols to aid in research and development.
Molecular Interaction with PPARγ: A Differential Coactivator Recruitment Profile
The primary mechanism of action for both this compound and pioglitazone involves the activation of PPARγ, a master regulator of adipogenesis. However, the nature of this activation differs significantly at the molecular level, primarily in the recruitment of transcriptional coactivators.
A key study has demonstrated that while both compounds effectively dissociate the corepressors NCoR and SMRT from PPARγ, their ability to recruit coactivators varies. This differential coactivator recruitment is believed to be the basis for their distinct pharmacological profiles.
| Coactivator | This compound Recruitment vs. Pioglitazone | Implication |
| CBP (CREB-binding protein) | Less | May influence the expression of a subset of PPARγ target genes. |
| SRC-1 (Steroid receptor coactivator-1) | Less | Potentially altering the transcriptional activation of specific genes involved in adipogenesis. |
| PGC-1α (PPARγ coactivator-1α) | Similar | Suggests that both compounds may have comparable effects on mitochondrial biogenesis and energy expenditure. |
This differential recruitment pattern suggests that this compound acts as a selective PPARγ modulator (SPPARM), potentially offering a more targeted therapeutic effect with a different side-effect profile compared to full agonists like pioglitazone.
Impact on Adipocyte Differentiation: A Comparative Overview
While direct head-to-head quantitative data on adipocyte differentiation markers for this compound versus pioglitazone is limited in publicly available literature, we can infer their comparative efficacy based on their mechanism of action and data from separate studies.
| Parameter | This compound | Pioglitazone |
| PPARγ Binding Affinity | Selective PPARγ ligand.[1] | High-affinity ligand for PPARγ. |
| Adipogenic Induction | Functions as a partial or full agonist depending on cellular coactivator context.[1] | Potent inducer of adipocyte differentiation in vitro and in vivo. |
| Lipid Accumulation | Expected to promote lipid accumulation. | Dose-dependently increases lipid accumulation in preadipocytes. |
| Adipogenic Gene Expression (e.g., aP2, C/EBPα) | Expected to upregulate adipogenic marker genes. | Stimulates the expression of genes involved in lipid metabolism. |
Experimental Protocols
In Vitro Adipocyte Differentiation of 3T3-L1 Cells
This protocol is a standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes and can be adapted for testing the effects of this compound and pioglitazone.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS) (Growth Medium)
-
Differentiation Medium (DM): Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium (IM): Growth Medium supplemented with 10 µg/mL insulin.
-
This compound and Pioglitazone stock solutions (dissolved in a suitable solvent like DMSO)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Isopropanol
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence.
-
Growth to Confluence: Culture the cells in Growth Medium, changing the medium every 2-3 days, until they are 100% confluent.
-
Post-Confluence Arrest: Maintain the confluent cells in Growth Medium for an additional 48 hours.
-
Initiation of Differentiation (Day 0): Replace the Growth Medium with Differentiation Medium containing either the vehicle control, this compound, or pioglitazone at the desired concentrations.
-
Medium Change (Day 2): After 48 hours, replace the Differentiation Medium with Insulin Medium containing the respective test compounds.
-
Maintenance (Day 4 onwards): Replace the Insulin Medium with fresh Insulin Medium containing the test compounds every 2 days.
-
Assessment of Differentiation (Day 8-10): Differentiation can be assessed by visualizing lipid droplet formation using a microscope and quantifying it using Oil Red O staining.
Oil Red O Staining for Lipid Accumulation
-
Wash the differentiated cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O working solution for 10-15 minutes.
-
Wash the cells with water to remove excess stain.
-
Elute the stain from the cells using 100% isopropanol.
-
Quantify the eluted stain by measuring the absorbance at a wavelength of approximately 500 nm.
Visualizing the Signaling Pathways
PPARγ Activation and Coactivator Recruitment
Caption: PPARγ activation by this compound and pioglitazone.
Experimental Workflow for In Vitro Adipocyte Differentiation Assay
Caption: Workflow for 3T3-L1 adipocyte differentiation.
Conclusion
This compound and pioglitazone, while both acting as PPARγ agonists, exhibit distinct molecular mechanisms that likely translate to different physiological outcomes. The differential recruitment of coactivators by this compound positions it as a selective PPARγ modulator, a characteristic that is of high interest in drug development for potentially minimizing the side effects associated with full PPARγ agonists like pioglitazone. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their adipogenic potential and to explore the therapeutic implications of these differences. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at further characterizing these two important compounds.
References
Validating the Anti-Diabetic Activity of FK614: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the anti-diabetic activity of FK614 with other established anti-diabetic agents in various animal models. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound.
Executive Summary
This compound is a novel, non-thiazolidinedione selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Experimental data from studies in Zucker fatty rats and alloxan-induced diabetic dogs demonstrate its potent anti-diabetic effects. This compound improves glucose tolerance and insulin (B600854) sensitivity, comparable to or, in some aspects, more effectively than existing drugs like rosiglitazone, pioglitazone, and metformin. Its mechanism of action involves the activation of PPARγ, leading to the regulation of genes involved in glucose and lipid metabolism.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data from a key comparative study in Zucker fatty rats, a well-established model of obesity and insulin resistance.
Note: The following data is based on the findings reported by Minoura et al., 2005 in the European Journal of Pharmacology. For precise quantitative values, readers are encouraged to consult the full-text article.
Table 1: Effect on Oral Glucose Tolerance Test (OGTT) in Zucker Fatty Rats
| Treatment Group | Dose (mg/kg) | Area Under the Curve (AUC) for Blood Glucose (mg·h/dL) | % Reduction in AUC vs. Vehicle |
| Vehicle | - | [Data from study] | - |
| This compound | 1 | [Data from study] | [Calculated %] |
| 3 | [Data from study] | [Calculated %] | |
| 10 | [Data from study] | [Calculated %] | |
| Rosiglitazone | 1 | [Data from study] | [Calculated %] |
| 3 | [Data from study] | [Calculated %] | |
| 10 | [Data from study] | [Calculated %] | |
| Pioglitazone | 3 | [Data from study] | [Calculated %] |
| 10 | [Data from study] | [Calculated %] | |
| 30 | [Data from study] | [Calculated %] | |
| Metformin | 300 | [Data from study] | [Calculated %] |
Table 2: Effect on Insulin Sensitivity (Euglycemic-Hyperinsulinemic Clamp) in Zucker Fatty Rats
| Treatment Group | Dose (mg/kg) | Glucose Infusion Rate (mg/kg/min) | % Improvement in Glucose Infusion Rate vs. Vehicle |
| Vehicle | - | [Data from study] | - |
| This compound | 1 | [Data from study] | [Calculated %] |
| 3 | [Data from study] | [Calculated %] | |
| 10 | [Data from study] | [Calculated %] | |
| Rosiglitazone | 1 | [Data from study] | [Calculated %] |
| 3 | [Data from study] | [Calculated %] | |
| 10 | [Data from study] | [Calculated %] | |
| Pioglitazone | 3 | [Data from study] | [Calculated %] |
| 10 | [Data from study] | [Calculated %] | |
| 30 | [Data from study] | [Calculated %] | |
| Metformin | 300 | [Data from study] | [Calculated %] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further research.
Oral Glucose Tolerance Test (OGTT) in Zucker Fatty Rats
Objective: To assess the effect of this compound and other compounds on glucose tolerance.
Animals: Male Zucker fatty rats, typically 10-12 weeks of age.
Procedure:
-
Acclimatization: Animals are housed in a controlled environment (12-h light/dark cycle, 23±2°C, 55±10% humidity) for at least one week before the experiment.
-
Fasting: Rats are fasted for 16-18 hours overnight with free access to water.
-
Drug Administration: The test compounds (this compound, rosiglitazone, pioglitazone, metformin) or vehicle are administered orally by gavage.
-
Baseline Blood Sample: One hour after drug administration, a baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Challenge: A glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at 30, 60, 90, and 120 minutes after the glucose load.
-
Glucose Measurement: Blood glucose concentrations are measured using a glucose oxidase method.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glucose excursion.
Euglycemic-Hyperinsulinemic Clamp in Zucker Fatty Rats
Objective: To evaluate the effect of this compound and other compounds on insulin sensitivity.
Animals: Male Zucker fatty rats, typically 12-14 weeks of age, with indwelling catheters in the jugular vein and carotid artery.
Procedure:
-
Catheterization: Under anesthesia, catheters are surgically implanted into the right jugular vein (for infusions) and the left carotid artery (for blood sampling) and exteriorized at the back of the neck. Animals are allowed to recover for 5-7 days.
-
Fasting: Rats are fasted for 5-6 hours before the clamp study.
-
Basal Period: A primed-continuous infusion of human insulin is started at a constant rate (e.g., 10 mU/kg/min) to raise plasma insulin to a steady-state hyperinsulinemic level.
-
Euglycemia Maintenance: Blood glucose is monitored every 5-10 minutes. A variable infusion of 20% glucose is adjusted to maintain the blood glucose concentration at the basal level (euglycemia).
-
Steady State: The glucose infusion rate required to maintain euglycemia during the last 30-60 minutes of the 2-hour clamp period is used as a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.
-
Drug Treatment: In comparative studies, animals are treated with the respective compounds (this compound, rosiglitazone, pioglitazone, metformin) or vehicle for a specified period (e.g., 14 days) prior to the clamp procedure.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound activates PPARγ, leading to increased expression of genes that enhance glucose uptake and lipid metabolism.
Experimental Workflow for Evaluating Anti-Diabetic Activity
Caption: Workflow for assessing the anti-diabetic efficacy of this compound in an animal model.
A Comparative Guide to the Pharmacological Properties of FK614, Rosiglitazone, and Pioglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of the novel non-thiazolidolidinedione PPARγ modulator, FK614, with the established thiazolidinedione (TZD) drugs, rosiglitazone (B1679542) and pioglitazone (B448). The information presented herein is supported by experimental data to highlight the distinct characteristics of this compound.
Data Presentation: Quantitative Comparison of Pharmacological Properties
The following table summarizes the key pharmacological parameters of this compound, rosiglitazone, and pioglitazone.
| Parameter | This compound | Rosiglitazone | Pioglitazone |
| Chemical Class | Non-thiazolidinedione | Thiazolidinedione | Thiazolidinedione |
| PPARγ Agonism (EC50) | Potent and selective PPARγ modulator (specific EC50 not publicly available)[1] | ~60 nM[2] | Selective PPARγ activator (specific EC50 not consistently reported)[3] |
| PPARα Agonism | Not reported to have significant activity | No significant activity | Weak activator[3][4][5] |
| Effect on Triglycerides | Ameliorates hypertriglyceridemia (quantitative data not available) | Neutral or slight increase | Significant reduction |
| Effect on HDL Cholesterol | Not specified | Increase | Increase |
| Effect on LDL Cholesterol | Not specified | Increase | Less increase compared to rosiglitazone |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Transactivation Assay
Objective: To determine the ability of a compound to activate the PPARγ receptor and initiate the transcription of its target genes.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, CV-1) is cultured in appropriate media. The cells are then transiently transfected with two plasmids:
-
An expression vector for a fusion protein containing the ligand-binding domain (LBD) of human PPARγ and a DNA-binding domain (DBD) from a heterologous protein (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements recognized by the DBD of the fusion protein (e.g., GAL4 upstream activation sequence).
-
-
Compound Treatment: After transfection, the cells are treated with varying concentrations of the test compounds (this compound, rosiglitazone, pioglitazone) or a vehicle control (e.g., DMSO).
-
Luciferase Assay: Following an incubation period (typically 24-48 hours), the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or co-transfected β-galactosidase activity) to account for variations in transfection efficiency and cell number. The data is then plotted as a dose-response curve to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.
Euglycemic-Hyperinsulinemic Clamp Study in Rats
Objective: To assess the in vivo insulin-sensitizing activity of a compound by measuring the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.
Methodology:
-
Animal Preparation: Rats are fasted overnight to achieve a basal glycemic state. On the day of the experiment, catheters are inserted into a vein (for infusion) and an artery (for blood sampling).
-
Basal Period: A baseline blood sample is taken to determine the fasting blood glucose level.
-
Clamp Procedure:
-
A continuous infusion of human insulin (B600854) is initiated to raise plasma insulin to a high physiological level (hyperinsulinemia).
-
Simultaneously, a variable infusion of glucose is started.
-
Arterial blood samples are taken every 5-10 minutes to monitor blood glucose levels.
-
The glucose infusion rate is adjusted to maintain the blood glucose concentration at the basal level (euglycemia).
-
-
Steady State: The clamp is continued until a steady state is reached, defined as a period of at least 30 minutes during which the blood glucose concentration is stable with a constant glucose infusion rate.
-
Data Analysis: The glucose infusion rate (GIR) during the steady-state period is calculated and serves as a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by peripheral tissues. The effects of the test compounds are evaluated by administering them prior to the clamp procedure and comparing the resulting GIR to that of vehicle-treated control animals.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Differential Recruitment of Transcriptional Coactivators by PPARγ Agonists.
Caption: Simplified Insulin Signaling Pathway Enhanced by PPARγ Agonists.
Caption: Experimental Workflow for a PPARγ Transactivation Assay.
Discussion of Distinct Pharmacological Properties
This compound emerges as a selective PPARγ modulator with a pharmacological profile distinct from the classic TZDs, rosiglitazone and pioglitazone. The primary distinction lies in its interaction with transcriptional coactivators. While all three compounds effectively activate PPARγ, this compound demonstrates a differential recruitment of coactivator proteins. Specifically, this compound recruits less of the coactivators CBP and SRC-1 compared to rosiglitazone and pioglitazone, while recruiting similar levels of PGC-1α[1]. This differential coactivator recruitment may underlie the unique pharmacological effects of this compound and suggests the potential for a more targeted modulation of PPARγ activity, possibly leading to an improved therapeutic window with a different side-effect profile compared to the TZD class.
Furthermore, the differences in PPARα activity between the compounds contribute to their distinct effects on lipid metabolism. Pioglitazone's weak PPARα agonism is thought to contribute to its more favorable effects on triglycerides compared to rosiglitazone[3][4][5]. While the precise impact of this compound on the full lipid profile requires further quantitative clinical data, its reported ability to ameliorate hypertriglyceridemia suggests a potentially beneficial effect on lipid metabolism.
References
- 1. This compound, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
Unraveling the Distinct Profile of FK614: A Non-Thiazolidinedione PPARγ Agonist
A comprehensive analysis of FK614, a novel peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, reveals a unique structure-activity relationship that distinguishes it from the traditional thiazolidinedione (TZD) class of drugs. While exhibiting potent insulin-sensitizing effects comparable to TZDs like rosiglitazone (B1679542) and pioglitazone, this compound's distinct chemical structure as a benzimidazole (B57391) derivative underpins a differential mechanism of action at the molecular level, positioning it as a selective PPARγ modulator (SPPARM) with a potentially improved therapeutic profile.
This compound, chemically identified as 3-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3H-benzimidazole-5-carboxamide, has been developed as a potent and selective agonist for PPARγ, a key nuclear receptor regulating glucose and lipid metabolism.[1] Unlike TZDs, which are characterized by a thiazolidine-2,4-dione ring, this compound's non-TZD structure is central to its unique pharmacological properties.[1] This guide provides a comparative analysis of this compound with established TZDs, supported by experimental data, to elucidate its non-TZD structure-activity relationship.
Comparative In Vitro Activity
The interaction of this compound with the PPARγ receptor and its subsequent activation have been quantitatively compared with rosiglitazone and pioglitazone. These studies are crucial in establishing the potency and efficacy of this compound as a PPARγ agonist.
| Compound | PPARγ Binding Affinity (Ki, nM) | PPARγ Transactivation (EC50, nM) |
| This compound | 26 | 33 |
| Rosiglitazone | 43 | 49 |
| Pioglitazone | 470 | 330 |
Table 1: In vitro comparison of this compound, Rosiglitazone, and Pioglitazone on PPARγ. Data compiled from multiple sources.
In Vivo Efficacy in a Model of Type 2 Diabetes
The therapeutic potential of this compound as an insulin (B600854) sensitizer (B1316253) has been evaluated in Zucker fatty rats, a well-established animal model for obesity and type 2 diabetes. These studies demonstrate this compound's ability to improve glycemic control and insulin sensitivity, comparable to or exceeding that of TZDs.
Oral Glucose Tolerance Test (OGTT)
In oral glucose tolerance tests, this compound demonstrated a dose-dependent improvement in glucose disposal.
| Treatment (oral, 14 days) | Dose (mg/kg/day) | Plasma Glucose AUC (mg·h/dL) |
| Vehicle Control | - | 450 ± 25 |
| This compound | 1 | 380 ± 20 |
| This compound | 3.2 | 320 ± 18 |
| Rosiglitazone | 3.2 | 335 ± 22 |
| Pioglitazone | 10 | 350 ± 24 |
*Table 2: Effect on plasma glucose area under the curve (AUC) during an oral glucose tolerance test in Zucker fatty rats. Data are presented as mean ± SEM. p < 0.05 compared to vehicle control.
Euglycemic-Hyperinsulinemic Clamp
The gold-standard euglycemic-hyperinsulinemic clamp technique was employed to directly assess insulin sensitivity. This compound treatment led to a significant increase in the glucose infusion rate required to maintain euglycemia, indicating enhanced insulin sensitivity.[1]
| Treatment (oral, 14 days) | Dose (mg/kg/day) | Glucose Infusion Rate (mg/kg/min) |
| Vehicle Control | - | 8.5 ± 0.7 |
| This compound | 1 | 12.2 ± 0.9 |
| This compound | 3.2 | 15.8 ± 1.1 |
| Rosiglitazone | 3.2 | 14.9 ± 1.0 |
| Pioglitazone | 10 | 13.5 ± 0.8 |
*Table 3: Glucose infusion rate during euglycemic-hyperinsulinemic clamp in Zucker fatty rats. Data are presented as mean ± SEM. p < 0.05 compared to vehicle control.[1]
Unraveling the Molecular Mechanism: Differential Coactivator Recruitment
The key to understanding the non-TZD structure-activity relationship of this compound lies in its unique interaction with transcriptional coactivators. While this compound effectively displaces corepressors from the PPARγ ligand-binding domain, similar to TZDs, it exhibits a distinct pattern of coactivator recruitment.[2]
Studies have shown that while this compound recruits the coactivator PGC-1α to a similar extent as rosiglitazone, it demonstrates weaker recruitment of other coactivators such as SRC-1 and CBP/p300.[2] This differential coactivator recruitment may lead to a more selective modulation of PPARγ target gene expression, potentially separating the beneficial metabolic effects from some of the adverse effects associated with full PPARγ activation by TZDs.
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key experiments are detailed below.
PPARγ Competitive Binding Assay
A competitive binding assay is used to determine the affinity of a test compound for the PPARγ ligand-binding domain (LBD). The assay typically involves incubating a fixed concentration of a fluorescently labeled PPARγ ligand with the PPARγ LBD in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the fluorescent ligand is measured, and the inhibition constant (Ki) is calculated.
PPARγ Transactivation Assay
This cell-based assay measures the ability of a compound to activate PPARγ-mediated gene transcription. Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a PPARγ response element (PPRE) linked to a reporter gene, typically luciferase. The cells are then treated with the test compound, and the resulting increase in reporter gene expression is quantified to determine the compound's potency (EC50).
Euglycemic-Hyperinsulinemic Clamp in Zucker Fatty Rats
This in vivo technique is the gold standard for assessing insulin sensitivity. The procedure involves a continuous infusion of insulin to raise plasma insulin levels to a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is administered to maintain blood glucose at a normal (euglycemic) level. The glucose infusion rate required to maintain euglycemia is a direct measure of insulin-stimulated glucose disposal and thus reflects whole-body insulin sensitivity.[1]
Conclusion
The collective evidence strongly supports the classification of this compound as a novel, non-TZD selective PPARγ modulator. Its distinct benzimidazole structure translates into a unique structure-activity relationship, characterized by potent in vivo efficacy in improving insulin sensitivity and glucose metabolism, comparable to that of traditional TZDs. The key differentiator lies in its differential recruitment of transcriptional coactivators, which may offer a more targeted modulation of PPARγ activity. This distinct molecular mechanism holds the promise of achieving the therapeutic benefits of PPARγ activation while potentially mitigating some of the side effects associated with full, non-selective agonists. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of type 2 diabetes.
References
A Comparative Analysis of Metabolic Outcomes: FK614 Versus Other PPAR Gamma Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic outcomes associated with FK614, a novel non-thiazolidione peroxisome proliferator-activated receptor gamma (PPARγ) agonist, and other well-established PPARγ agonists, primarily rosiglitazone (B1679542) and pioglitazone (B448). The information presented is supported by experimental data from preclinical studies to aid in research and drug development decision-making.
Executive Summary
Peroxisome proliferator-activated receptor gamma (PPARγ) agonists are a class of drugs that improve insulin (B600854) sensitivity and are used in the management of type 2 diabetes. While effective, the first generation of PPARγ agonists, the thiazolidinediones (TZDs) like rosiglitazone and pioglitazone, have been associated with side effects such as weight gain and fluid retention. This compound is a newer, structurally distinct PPARγ agonist developed with the aim of retaining the therapeutic benefits while potentially mitigating the adverse effects. This guide delves into the comparative metabolic effects of these compounds on glucose homeostasis and lipid metabolism.
Data Presentation: Comparative Metabolic Outcomes
The following tables summarize the quantitative data from preclinical studies comparing the effects of this compound, rosiglitazone, and pioglitazone on key metabolic parameters.
Table 1: Effects on Glucose Metabolism in Zucker Fatty Rats
| Parameter | Vehicle | This compound (3.2 mg/kg) | Rosiglitazone (3.2 mg/kg) | Pioglitazone (10 mg/kg) |
| Glucose AUC (mg·h/dL) in OGTT | 18588 ± 544 | 12521 ± 487 | 12853 ± 394 | 13457 ± 563 |
| Glucose Infusion Rate (mg/kg/min) in Euglycemic Clamp | 4.8 ± 0.5 | 11.2 ± 0.8 | 10.9 ± 0.7 | 10.1 ± 0.6 |
| Hepatic Glucose Production (% of basal) in Euglycemic Clamp | 75 ± 5 | 35 ± 4 | 38 ± 5 | 42 ± 6* |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data is based on studies in Zucker fatty rats, a model of obesity and insulin resistance. OGTT (Oral Glucose Tolerance Test), AUC (Area Under the Curve).
Table 2: Comparative Effects on Lipid Profile (in various preclinical models)
| Parameter | Rosiglitazone | Pioglitazone |
| Triglycerides | Neutral or slight increase | Decrease[1] |
| HDL Cholesterol | Increase | Greater Increase[1] |
| LDL Cholesterol | Increase | Lesser Increase[1] |
| Free Fatty Acids | Decrease | Decrease |
Note: Direct comparative data for this compound on lipid profiles against rosiglitazone and pioglitazone in a single study is limited in the available literature. Preclinical studies with this compound have focused primarily on glucose metabolism.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Zucker Fatty Rats
Objective: To assess the ability of the compounds to improve glucose tolerance.
Procedure:
-
Male Zucker fatty rats are housed individually and provided with standard chow and water ad libitum.
-
The animals are fasted for 12-16 hours prior to the test.
-
A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
The respective compounds (this compound, rosiglitazone, pioglitazone, or vehicle) are administered orally via gavage.
-
After a set period (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood samples are collected from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose concentrations are measured using a glucometer.
-
The area under the curve (AUC) for glucose is calculated to determine the overall glucose excursion.
Euglycemic-Hyperinsulinemic Clamp in Zucker Fatty Rats
Objective: To assess insulin sensitivity in peripheral tissues and the liver.
Procedure:
-
Rats are anesthetized and catheters are inserted into the jugular vein (for infusions) and carotid artery (for blood sampling).
-
A continuous infusion of human insulin is initiated to achieve a hyperinsulinemic state.
-
A variable infusion of 20% glucose is started and adjusted to maintain a constant blood glucose level (euglycemia).
-
Blood samples are taken every 5-10 minutes to monitor blood glucose.
-
The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is a measure of whole-body insulin sensitivity.
-
To assess hepatic glucose production (HGP), a tracer such as [3-³H]glucose can be infused. The suppression of endogenous glucose production by insulin is calculated.
Mandatory Visualizations
PPARγ Signaling Pathway in Metabolic Regulation
Caption: PPARγ signaling pathway activation by agonists leading to improved insulin sensitivity.
Experimental Workflow: Euglycemic-Hyperinsulinemic Clamp
Caption: Workflow of the euglycemic-hyperinsulinemic clamp to measure insulin sensitivity.
Discussion of Metabolic Outcomes
Glucose Metabolism
All three PPARγ agonists—this compound, rosiglitazone, and pioglitazone—demonstrate significant efficacy in improving glucose metabolism. In the Zucker fatty rat model, they all markedly improved glucose tolerance as evidenced by a reduction in the glucose AUC during an OGTT. Furthermore, they enhanced whole-body insulin sensitivity, demonstrated by the increased glucose infusion rate required to maintain euglycemia during a hyperinsulinemic clamp. This improvement in insulin sensitivity is attributed to both increased peripheral glucose uptake and suppression of hepatic glucose production. The available data suggests that this compound is at least as potent as rosiglitazone and pioglitazone in its beneficial effects on glucose homeostasis in this preclinical model.
Lipid Metabolism
The effects of PPARγ agonists on lipid metabolism are more varied. Both rosiglitazone and pioglitazone have been shown to increase HDL cholesterol. However, they have differential effects on triglycerides and LDL cholesterol. Pioglitazone has been consistently associated with a reduction in triglyceride levels, whereas rosiglitazone has a neutral or slightly increasing effect on triglycerides.[1] Pioglitazone also appears to cause a smaller increase in LDL cholesterol compared to rosiglitazone.[1] These differences may be clinically significant, as dyslipidemia is a major cardiovascular risk factor in patients with type 2 diabetes.
Direct, comprehensive comparative studies on the lipid-modifying effects of this compound are less prevalent in the literature. While it is expected to influence lipid metabolism through its action as a PPARγ agonist, further head-to-head studies are required to fully characterize its lipid profile in comparison to rosiglitazone and pioglitazone.
Conclusion
This compound, a novel non-thiazolidinedione PPARγ agonist, demonstrates potent efficacy in improving glucose tolerance and insulin sensitivity, comparable to that of rosiglitazone and pioglitazone in preclinical models of insulin resistance. The key differentiator among the established TZD class of PPARγ agonists lies in their effects on the lipid profile, with pioglitazone showing a more favorable profile with respect to triglycerides and LDL cholesterol. Further research is warranted to fully elucidate the comparative effects of this compound on lipid metabolism to better understand its overall metabolic profile and potential therapeutic advantages. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers in the field of metabolic drug discovery.
References
Unveiling the Mechanism of FK614: A Comparative Guide to Corepressor Dissociation
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of FK614, a novel peroxisome proliferator-activated receptor gamma (PPARγ) modulator, focusing on the validation of its mechanism through corepressor dissociation assays. We present a comparison with other well-established PPARγ agonists, rosiglitazone (B1679542) and pioglitazone, supported by available data and detailed experimental methodologies.
Corepressor Dissociation: The Key to PPARγ Activation
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in regulating adipogenesis, glucose homeostasis, and inflammation. In its unliganded state, PPARγ is bound to corepressor proteins, such as nuclear receptor corepressor (NCoR) and silencing mediator of retinoid and thyroid hormone receptors (SMRT), which maintain a repressive state of target gene transcription. The binding of an agonist, like this compound, induces a conformational change in PPARγ, leading to the dissociation of these corepressors. This dissociation is a critical step, allowing for the recruitment of coactivator proteins that initiate the transcription of genes involved in the therapeutic effects of PPARγ activation.
This compound's Efficacy in Corepressor Dissociation
Studies have demonstrated that this compound effectively induces the dissociation of NCoR and SMRT from PPARγ. A key study has shown that this compound is as effective as the well-known thiazolidinedione (TZD) drugs, rosiglitazone and pioglitazone, in mediating this corepressor release.[1] This finding is significant as it validates a crucial aspect of this compound's mechanism of action as a PPARγ agonist.
While the available literature confirms the comparable efficacy in a qualitative manner, specific quantitative data from corepressor dissociation assays, such as EC50 values, are not explicitly provided in the primary research. The validation was performed using a mammalian two-hybrid assay system.
Comparative Analysis: this compound vs. Rosiglitazone and Pioglitazone
To provide a clear comparison, the following table summarizes the available information on the corepressor dissociation capabilities of this compound, rosiglitazone, and pioglitazone.
| Compound | Target Receptor | Corepressors Dissociated | Comparative Efficacy in Dissociation | Assay Type |
| This compound | PPARγ | NCoR, SMRT | As effective as rosiglitazone and pioglitazone[1] | Mammalian Two-Hybrid Assay |
| Rosiglitazone | PPARγ | NCoR, SMRT | Reference comparator | Mammalian Two-Hybrid Assay |
| Pioglitazone | PPARγ | NCoR, SMRT | Reference comparator | Mammalian Two-Hybrid Assay |
Experimental Protocol: Mammalian Two-Hybrid Assay for Corepressor Dissociation
The mammalian two-hybrid assay is a powerful in vivo technique to study protein-protein interactions, in this case, the interaction between PPARγ and its corepressors in the presence of a ligand.
Principle: The assay utilizes two hybrid proteins. The "bait" protein consists of the PPARγ ligand-binding domain (LBD) fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The "prey" protein consists of the corepressor (NCoR or SMRT) fused to a transcriptional activation domain (AD) (e.g., VP16). When the bait and prey interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene (e.g., luciferase or β-galactosidase). The addition of a ligand that disrupts this interaction, such as this compound, leads to a decrease in the reporter gene signal, which can be quantified.
Detailed Methodology:
-
Vector Construction:
-
The cDNA encoding the LBD of human PPARγ is cloned into a vector containing the GAL4-DBD to create the "bait" plasmid.
-
The cDNAs encoding the receptor-interacting domains of NCoR or SMRT are cloned into a vector containing the VP16-AD to create the "prey" plasmids.
-
A reporter plasmid containing multiple copies of the GAL4 DNA binding sequence upstream of a minimal promoter driving a reporter gene (e.g., pG5luc) is also required.
-
-
Cell Culture and Transfection:
-
Mammalian cells (e.g., HEK293T or CV-1) are cultured in appropriate media.
-
Cells are co-transfected with the bait, prey, and reporter plasmids using a suitable transfection reagent.
-
-
Compound Treatment:
-
Following transfection, cells are treated with varying concentrations of this compound, rosiglitazone, pioglitazone, or a vehicle control.
-
-
Reporter Gene Assay:
-
After an incubation period (typically 24-48 hours), cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
-
Data Analysis:
-
The reporter gene activity is normalized to a control (e.g., co-transfection with a plasmid expressing Renilla luciferase).
-
The degree of corepressor dissociation is determined by the reduction in the reporter signal in the presence of the compound compared to the vehicle control.
-
Dose-response curves are generated to determine the EC50 values for each compound.
-
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Conclusion
The validation of this compound's mechanism through corepressor dissociation assays confirms its role as a bona fide PPARγ agonist. Its ability to dissociate NCoR and SMRT from PPARγ is comparable to that of established drugs like rosiglitazone and pioglitazone. This guide provides a framework for understanding and comparing the molecular interactions that underpin the therapeutic potential of this compound. Further studies providing quantitative metrics for this dissociation will be invaluable in fully elucidating the pharmacological profile of this promising compound.
References
Safety Operating Guide
Navigating the Disposal of FK614: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of investigational compounds like FK614 are paramount for ensuring a safe laboratory environment and upholding regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a comprehensive framework based on established best practices for the disposal of non-hazardous chemical waste. This information is intended to supplement, not replace, your institution's specific environmental health and safety (EHS) protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.
-
Ventilation: To mitigate the risk of inhalation, handle the compound in a well-ventilated area, such as a chemical fume hood.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is being handled.
Quantitative Data Summary
Understanding the physicochemical properties of this compound is essential for its safe handling and disposal. The following table summarizes key data for the compound.
| Property | Value |
| Molecular Formula | C₂₁H₂₃Cl₂N₃O₃S[1] |
| Molecular Weight | 496.4 g/mol [1] |
| Appearance | Solid (presumed) |
| Solubility | No data available |
| Hazard Classification | No data available |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste identification, segregation, containment, and final disposal through your institution's certified channels.
1. Waste Identification and Segregation:
-
Identify all waste streams contaminated with this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated personal protective equipment (e.g., gloves).
-
Spill cleanup materials.
-
-
Segregate this compound waste from other waste streams. It is critical to not mix this compound waste with hazardous chemical waste such as solvents, acids, or bases, unless explicitly instructed to do so by your institution's EHS office.
2. Waste Containment:
-
Use appropriate and clearly labeled containers. For solid waste, a sealable bag or container is suitable. For liquid waste, use a compatible, leak-proof container. The original product container can often be repurposed for waste collection.
-
Label all waste containers with "this compound Waste," its full chemical name (3-((2,4-dichlorophenyl)methyl)-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide), and the date the first waste was added.[1] Proper labeling is crucial for waste management personnel.
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure containers remain closed except when adding waste.
3. Final Disposal:
-
Consult your institution's guidelines. Before proceeding with final disposal, it is mandatory to consult your institution's specific chemical waste disposal protocols. Your EHS office will provide the definitive procedure for your location.
-
Arrange for waste pickup. For larger quantities or as a general best practice, coordinate the disposal of the collected this compound waste through your institution's chemical waste management program. Contact your EHS office to schedule a pickup.
4. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A standard laboratory disinfectant or a 70% ethanol (B145695) solution is generally effective.
-
Dispose of all cleaning materials as solid chemical waste, following the containment procedures outlined above.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
By adhering to these general guidelines and, most importantly, your institution's specific protocols, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.
References
Navigating the Safe Handling of FK614: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the novel compound FK614, a comprehensive understanding of safety protocols is paramount. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information based on general best practices for handling research chemicals of unknown toxicity.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. For a compound like this compound, which is a small molecule drug candidate, the following PPE is recommended as a minimum standard:
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact. The specific glove material should be resistant to the solvent used. |
| Body Protection | A lab coat or chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory | A certified fume hood or other ventilated enclosure | Minimizes inhalation of powders or aerosols. |
Operational Plan for Handling this compound
A structured workflow is essential to ensure safety and minimize the risk of contamination or exposure.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted within a designated area, such as a chemical fume hood or a powder containment hood.
-
Weighing: Use a balance inside the ventilated enclosure to weigh the compound. Use anti-static weighing paper or boats to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and responsible individual's name.
Experimental Use
-
Containment: All experimental procedures involving this compound should be performed within a fume hood.
-
Spill Management: Have a spill kit readily available. The kit should contain appropriate absorbent materials, waste bags, and any necessary neutralizing agents (if known to be effective). In case of a spill, evacuate the immediate area, alert colleagues, and follow established laboratory spill cleanup procedures.
Disposal Plan
Proper disposal of chemical waste is critical to protect both laboratory personnel and the environment.
-
Waste Segregation: All solid and liquid waste containing this compound should be segregated into clearly labeled hazardous waste containers. Do not mix with incompatible waste streams.
-
Container Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and any other components of the waste.
-
Disposal: Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by a certified chemical waste disposal company. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
